molecular formula C9H9NO5 B1588893 2-(4-Methoxy-2-nitrophenyl)acetic acid CAS No. 20876-30-6

2-(4-Methoxy-2-nitrophenyl)acetic acid

Cat. No.: B1588893
CAS No.: 20876-30-6
M. Wt: 211.17 g/mol
InChI Key: XCGMUHYKYLADKO-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-30-6) is a high-purity nitroaromatic building block of significant value in organic and medicinal chemistry research. With a molecular formula of C 9 H 9 NO 5 and a molecular weight of 211.17 g/mol , this compound serves as a versatile synthetic intermediate. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Researchers utilize this compound in the development of novel active pharmaceutical ingredients (APIs), particularly in exploratory syntheses of indole derivatives and other pharmacologically relevant scaffolds, as evidenced by methodologies for related structures . The compound is characterized by its SMILES string, O=C(O)CC1=CC=C(OC)C=C1 N+ =O . It is essential for researchers to handle this material with care; it carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMUHYKYLADKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465084
Record name (4-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-30-6
Record name (4-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methoxy-2-nitrophenyl)acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Foreword

This compound is a valuable substituted phenylacetic acid derivative. Its structural motifs, including the carboxylic acid, the electron-withdrawing nitro group, and the electron-donating methoxy group, make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and novel pharmaceutical agents.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, offering practical, field-proven insights into the causality behind experimental choices, reaction mechanisms, and protocol execution. The content is tailored for researchers, chemists, and drug development professionals who require a robust understanding of its synthesis.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic starting points. The most prevalent and practical routes involve either the functionalization of a pre-existing phenylacetic acid core or the construction of the acetic acid side chain onto a substituted benzene ring. This guide will focus on the most logical and well-documented pathway: the preparation and subsequent hydrolysis of a substituted phenylacetonitrile intermediate. We will also explore a plausible, though less common, route involving the direct oxidation of a toluene derivative.

Synthesis_Overview cluster_path1 Pathway 1: Via Phenylacetonitrile Hydrolysis cluster_path2 Pathway 2: Via Toluene Oxidation A 4-Methoxy-2-nitrotoluene B 4-Methoxy-2-nitrobenzyl halide A->B Halogenation C 4-Methoxy-2-nitrophenylacetonitrile B->C Cyanation D This compound C->D Hydrolysis E 4-Methoxy-2-nitrotoluene F This compound E->F Oxidation

Caption: Primary synthetic strategies for this compound.

Primary Synthesis Pathway: The Phenylacetonitrile Route

This pathway is arguably the most reliable and scalable method. It involves two principal stages: the synthesis of the key intermediate, 4-methoxy-2-nitrophenylacetonitrile, followed by its vigorous hydrolysis to the desired carboxylic acid.

Part 1: Synthesis of 4-Methoxy-2-nitrophenylacetonitrile

The synthesis of the nitrile intermediate typically starts from 4-methoxytoluene. The process involves nitration, conversion of the benzylic methyl group to a leaving group (halide), and subsequent nucleophilic substitution with a cyanide source.

Step A: Nitration of 4-Methoxytoluene

The initial step is the regioselective nitration of 4-methoxytoluene. The methoxy group is a strongly activating, ortho, para-directing group. Since the para position is blocked, nitration occurs predominantly at the ortho position (C2).

  • Causality: The use of a standard mixed acid system (concentrated nitric and sulfuric acid) is effective. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution. Careful temperature control is crucial to prevent over-nitration and side reactions.

Step B: Halogenation of 4-Methoxy-2-nitrotoluene

The methyl group of 4-methoxy-2-nitrotoluene must be converted into a benzyl halide to facilitate the introduction of the nitrile. This is typically achieved via a free-radical halogenation using N-bromosuccinimide (NBS) for bromination or sulfuryl chloride (SO₂Cl₂) for chlorination, initiated by light or a radical initiator like AIBN.

  • Expertise: Bromination with NBS is often preferred as it provides a more reactive benzyl bromide, and the reaction conditions are generally milder and more selective for the benzylic position compared to direct chlorination with Cl₂ gas.

Step C: Cyanation of 4-Methoxy-2-nitrobenzyl Halide

The final step to the nitrile intermediate is a nucleophilic substitution (Sₙ2) reaction. The benzyl halide is treated with an alkali metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like acetone or DMSO.

  • Trustworthiness: This reaction follows a well-established protocol for synthesizing phenylacetonitriles from benzyl halides.[3] The use of a polar aprotic solvent enhances the nucleophilicity of the cyanide ion, promoting an efficient Sₙ2 displacement of the halide. The addition of a catalytic amount of sodium iodide can accelerate the reaction if a benzyl chloride is used, via the Finkelstein reaction.[3]

Part 2: Hydrolysis of 4-Methoxy-2-nitrophenylacetonitrile

The conversion of the nitrile group to a carboxylic acid is the final and critical transformation. This is typically achieved through vigorous acid-catalyzed hydrolysis.

  • Mechanism: The reaction proceeds by protonation of the nitrile nitrogen, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is subsequently hydrolyzed under the harsh acidic conditions to yield the carboxylic acid and an ammonium salt.

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Nitrile Hydrolysis

This protocol is adapted from a well-established procedure for the hydrolysis of a structurally similar compound, p-nitrobenzyl cyanide.[4]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place 4-methoxy-2-nitrophenylacetonitrile (1.0 eq).

  • Acid Addition: Prepare a solution of concentrated sulfuric acid in water (e.g., a 1:1 v/v mixture). Carefully add this solution to the nitrile in the flask. The mixture should be thoroughly wetted.

  • Heating: Heat the mixture to boiling using a heating mantle. Maintain a steady reflux for approximately 15-30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, carefully pour the dark reaction mixture into an equal volume of cold water or onto crushed ice. This will precipitate the crude carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from boiling water or an appropriate organic solvent system (e.g., methanol/water).[5] The pure this compound should be obtained as pale yellow crystals.

Alternative Pathway: Direct Oxidation of 4-Methoxy-2-nitrotoluene

A conceptually more direct route is the oxidation of the methyl group of 4-methoxy-2-nitrotoluene. While atom-economical, achieving high yields can be challenging due to the presence of the deactivating nitro group and the potential for ring oxidation.

  • Expertise & Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are required. The reaction mechanism involves the abstraction of a benzylic hydrogen to form a benzyl radical, which is then oxidized. The electron-withdrawing nitro group destabilizes this radical intermediate, making the oxidation more difficult compared to an unsubstituted or activated toluene.[6] Consequently, harsh reaction conditions (high temperatures, long reaction times) are often necessary, which can lead to lower yields and the formation of byproducts. This pathway is generally less favored than the nitrile hydrolysis route for substrates with deactivating groups.

Data Summary: Comparison of Synthetic Pathways

FeaturePathway 1: Phenylacetonitrile HydrolysisPathway 2: Toluene Oxidation
Starting Material 4-Methoxytoluene4-Methoxy-2-nitrotoluene
Key Transformation R-CN → R-COOHR-CH₃ → R-COOH
Reagents H₂SO₄, H₂OKMnO₄ or CrO₃
Advantages High yields, reliable, well-documented.[4]Fewer steps (if starting from the nitrotoluene).
Disadvantages Multi-step preparation of the nitrile intermediate.Harsh conditions, potential for low yields, side reactions.[6]

Advanced Synthetic Considerations

For the sake of comprehensive scientific discussion, modern cross-coupling methods could theoretically be adapted, although they are not standard for this specific molecule due to complexity and cost.

  • Palladium-Catalyzed Reactions: Methods like the Heck or Sonogashira reactions could be envisioned.[7][8] For instance, a Sonogashira coupling of 1-halo-4-methoxy-2-nitrobenzene with a protected acetylene, followed by deprotection and oxidation, could yield the target acid.[9][10] However, these multi-step sequences are more complex and costly than the classical routes.

  • Grignard Reactions: The direct carbonation of a Grignard reagent (formed from 1-halo-4-methoxy-2-nitrobenzene) with CO₂ is not feasible.[11] The nitro group is highly reactive towards Grignard reagents and would be reduced, preventing the desired carboxylation reaction.[12]

Conclusion

For the synthesis of this compound, the pathway involving the preparation and subsequent hydrolysis of 4-methoxy-2-nitrophenylacetonitrile stands out as the most robust and reliable method. It relies on well-understood, high-yielding reactions and avoids the harsh, potentially low-yielding conditions of direct benzylic oxidation. This route provides a dependable framework for producing high-purity material essential for research and development in the fine chemical and pharmaceutical industries.

References

A Predictive Spectroscopic and Structural Analysis of 2-(4-Methoxy-2-nitrophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-(4-Methoxy-2-nitrophenyl)acetic acid (CAS 85148-82-9). While experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable, predictive characterization. This guide is intended for researchers, chemists, and drug development professionals, offering a foundational framework for the identification, confirmation, and quality control of this and related compounds. We will delineate the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that determine the spectral features.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a substituted phenylacetic acid derivative with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features a carboxylic acid moiety, a methoxy group, and a nitro group, all of which impart distinct and predictable spectroscopic signatures.

Structure:

Before delving into specific techniques, we can anticipate the following:

  • ¹H NMR: Signals corresponding to three distinct aromatic protons, a methylene group, a methoxy group, and a carboxylic acid proton. The positions of these signals will be heavily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

  • ¹³C NMR: Nine distinct carbon signals, including those of the carboxylic acid, methylene group, methoxy group, and the six aromatic carbons (four substituted, two unsubstituted).

  • IR Spectroscopy: Characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, C-H stretches, N-O stretches of the nitro group, and C-O stretches of the ether and carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, and predictable fragmentation patterns, such as the loss of the carboxyl group (-COOH) or water (H₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Analysis

The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by the electronic environment of each proton. The nitro group (NO₂) is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to a higher ppm). Conversely, the methoxy group (-OCH₃) is electron-donating, shifting its ortho and para protons upfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)AssignmentRationale
~11.0 - 12.01HBroad SingletN/A-COOHThe acidic proton of the carboxylic acid is typically broad and significantly downfield.
~7.501HDoublet~2.5 HzH-3This proton is ortho to the strongly withdrawing NO₂ group, causing a downfield shift. It shows small meta-coupling to H-5.
~7.251HDoublet~8.5 HzH-6This proton is ortho to the CH₂COOH group and meta to the NO₂ group. It shows ortho-coupling to H-5.
~7.101HDoublet of Doublets~8.5, ~2.5 HzH-5This proton is coupled to both H-6 (ortho) and H-3 (meta).
~3.952HSingletN/A-CH₂-The methylene protons are adjacent to the aromatic ring and the carbonyl group, placing them in this region.
~3.883HSingletN/A-OCH₃Methoxy group protons on an aromatic ring typically appear as a sharp singlet in this range.

Diagram 1: ¹H NMR Assignment Workflow This diagram illustrates the logical process of assigning proton signals based on the molecule's functional groups and substitution patterns.

G cluster_mol Molecular Structure Analysis cluster_predict Prediction of Signals cluster_assign Spectral Assignment Mol This compound FG Identify Functional Groups: - Carboxylic Acid (-COOH) - Methylene (-CH₂) - Nitro (-NO₂) - Methoxy (-OCH₃) - Aromatic Ring Mol->FG Protons Identify Unique Protons: - COOH (1H) - Aromatic (3H) - CH₂ (2H) - OCH₃ (3H) FG->Protons Effects Analyze Substituent Effects: - NO₂ (withdrawing) -> deshields ortho/para H - OCH₃ (donating) -> shields ortho/para H Protons->Effects Coupling Predict Splitting Patterns: - Ortho, Meta coupling Effects->Coupling Assign Assign Signals: - Broad singlet (COOH) - Aromatic signals (d, dd) - Methylene singlet - Methoxy singlet Coupling->Assign cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample ATR ATR Crystal Sample->ATR Place on IR_Beam IR Beam ATR->IR_Beam Irradiate Detector Detector IR_Beam->Detector Measure Absorbance Spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) Detector->Spectrum Analysis Correlate Bands to Functional Groups Spectrum->Analysis parent [M-H]⁻ m/z = 210.04 (C₉H₈NO₅⁻) frag1 Fragment Ion m/z = 166.05 (C₈H₈NO₃⁻) parent->frag1 - CO₂ (44 Da)

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxy-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, imparts a unique combination of physicochemical properties that are critical to its behavior in biological and pharmaceutical systems. A thorough understanding of its solubility and stability is paramount for its successful development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing these crucial attributes.

Theoretical Framework: Predicting Physicochemical Behavior

The solubility and stability of this compound are intrinsically linked to its molecular structure. The interplay of its functional groups dictates its interactions with various solvents and its susceptibility to degradation under different environmental conditions.

  • Carboxylic Acid Group: This acidic moiety suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble, while at pH values above its pKa, it will exist as the more soluble carboxylate anion.

  • Methoxy Group: The methoxy group (-OCH3) is an electron-donating group through the mesomeric effect, which can influence the acidity of the carboxylic acid. It can also participate in hydrogen bonding, albeit weakly, and contributes to the overall lipophilicity of the molecule.[1]

  • Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group due to both inductive and mesomeric effects.[2] This can impact the electron density of the aromatic ring and the acidity of the carboxylic acid. The nitro group can also be susceptible to reduction, which represents a potential degradation pathway.

Based on these functional groups, it is anticipated that this compound will exhibit limited solubility in neutral aqueous media and higher solubility in alkaline conditions and polar organic solvents. Its stability may be compromised by conditions that favor hydrolysis of the acetic acid side chain or reduction of the nitro group.

I. Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is crucial for its formulation and delivery. The following section outlines a robust protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility, which represents the saturation point of a compound in a solvent at equilibrium.[3][4][5]

Methodology:

  • Preparation of Solvents: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9) and select relevant organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide).

  • Sample Preparation: Add an excess amount of solid this compound to individual vials containing a known volume of each solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

Data Presentation: Anticipated Solubility Profile

The following table summarizes the expected solubility data for this compound in various solvents.

Solvent SystempHAnticipated Solubility (µg/mL)
0.1 M HCl1.0Low
Acetate Buffer4.5Moderate
Phosphate Buffered Saline (PBS)7.4Moderate to High
Carbonate Buffer9.0High
Water~7.0Low to Moderate
EthanolN/AHigh
MethanolN/AHigh
AcetonitrileN/AModerate
Dimethyl Sulfoxide (DMSO)N/AVery High

II. Stability Analysis of this compound

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies.[7][8][9][10][11]

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H2O2) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at a temperature above its expected storage temperature (e.g., 80°C).[8]

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photostability (ICH Q1B) stock->photo solid Solid Compound thermal Thermal Stress (Solid, 80°C) solid->thermal solid->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization hplc Stability-Indicating HPLC Analysis sampling->hplc neutralization->hplc neutralization->hplc pathways Identify Degradation Pathways hplc->pathways impurities Characterize Impurities hplc->impurities method Validate Stability- Indicating Method hplc->method

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidelines, offer a robust approach to generating the critical data necessary for advancing this compound through the drug development pipeline. A thorough characterization of these fundamental properties is indispensable for informed decision-making in formulation development, analytical method validation, and ensuring the overall quality and safety of a potential new drug substance.

References

A Technical Guide to the Research Applications of 2-(4-Methoxy-2-nitrophenyl)acetic acid: A Versatile Photocleavable Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Methoxy-2-nitrophenyl)acetic acid, a member of the ortho-nitrobenzyl (oNB) class of photocleavable protecting groups, often referred to as "caged" compounds. We will delve into its chemical characteristics, mechanism of light-induced cleavage, and its potential research applications, with a particular focus on the spatiotemporal control of biological processes. This document is intended for researchers, scientists, and drug development professionals interested in utilizing photoremovable protecting groups to precisely control the release of bioactive molecules in complex biological systems. We will provide detailed, field-proven insights into experimental design and methodology, including synthesis, conjugation to bioactive molecules, and photolytic release, with a specific focus on its application in studying G-protein coupled receptor (GPCR) signaling pathways.

Introduction: The Power of Light in Biological Research

The ability to control biological processes with high spatial and temporal precision is a cornerstone of modern life sciences research. Traditional methods of introducing bioactive molecules often lack this level of control, leading to systemic effects that can obscure the localized and transient nature of many cellular events. Photocleavable protecting groups, or "caged compounds," have emerged as a powerful tool to overcome this limitation.[1] These molecules are rendered biologically inert by the covalent attachment of a photolabile group, which can be removed by a pulse of light to release the active molecule at a specific time and location.

This compound belongs to the well-established ortho-nitrobenzyl (oNB) family of photolabile caging groups. The oNB scaffold is widely utilized for its efficient photocleavage upon near-UV irradiation and its versatility in protecting a wide range of functional groups, including alcohols, amines, and carboxylic acids.[1] The methoxy substituent on the phenyl ring of this compound is known to influence the photochemical properties of the molecule, often leading to a red-shift in the absorption maximum and potentially affecting the quantum yield of photolysis. This guide will provide a comprehensive overview of the synthesis, properties, and applications of this specific caging moiety.

Physicochemical Properties and Mechanism of Photocleavage

The utility of this compound as a photocleavable protecting group is rooted in its unique photochemical properties.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉NO₅

  • Molecular Weight: 211.17 g/mol

  • Appearance: Typically a yellow solid.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₉NO₅N/A
Molecular Weight211.17 g/mol N/A
AppearanceYellow SolidN/A
SolubilitySoluble in organic solvents like DMSO, DMF, and alcohols.General Knowledge
Mechanism of Photocleavage

The photocleavage of ortho-nitrobenzyl compounds proceeds through a well-characterized intramolecular rearrangement upon absorption of a photon. The generally accepted mechanism is as follows:

  • Photoexcitation: Upon irradiation with near-UV light (typically in the range of 350-420 nm), the ortho-nitrobenzyl chromophore is excited to a higher energy state.[2][3]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[4]

  • Rearrangement and Cleavage: This unstable intermediate undergoes a series of rearrangements, culminating in the cleavage of the bond connecting the caging group to the protected molecule. This process releases the bioactive molecule in its active form and generates a 2-nitroso-4-methoxybenzaldehyde byproduct.

The presence of the methoxy group at the 4-position can influence the efficiency and wavelength dependence of this process. Electron-donating groups like methoxy can red-shift the absorption spectrum, allowing for the use of longer, less phototoxic wavelengths of light.[5]

Diagram of the Photocleavage Mechanism:

Photocleavage Mechanism Caged Caged Molecule (Inactive) Excited Excited State Caged->Excited Photoexcitation Photon Photon (hν) ~350-420 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Released Released Bioactive Molecule (Active) AciNitro->Released Rearrangement & Cleavage Byproduct 2-Nitroso-4-methoxy- benzaldehyde AciNitro->Byproduct

Caption: General photocleavage mechanism of an ortho-nitrobenzyl caged compound.

Synthesis and Caging Strategies

The synthesis of this compound and its subsequent use to cage a bioactive molecule are critical steps for its application in research.

Synthesis of this compound
  • Ortho-Nitration of 4-Methoxyphenylacetic acid: This step is the most critical and requires careful control of reaction conditions to achieve the desired regioselectivity. A potential method involves the use of a nitrating agent that favors ortho-nitration.

  • Work-up and Purification: Standard procedures for isolation and purification of the final product.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on related literature and should be optimized for safety and efficiency.

Step 1: Ortho-Nitration of 4-Methoxyphenylacetic acid

  • Dissolve 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent. A mixture of nitric acid and sulfuric acid can be used, but careful control of temperature and addition rate is crucial to minimize side products.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the crude product by filtration and wash with cold water until the filtrate is neutral.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caging a Bioactive Molecule: Steglich Esterification

Once synthesized, this compound can be coupled to a variety of bioactive molecules containing hydroxyl or amino groups. The Steglich esterification is a mild and efficient method for forming an ester linkage between a carboxylic acid and an alcohol, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7]

Experimental Protocol: Caging a Generic Alcohol (R-OH) with this compound

  • Dissolve the alcohol (R-OH, 1 equivalent) and this compound (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.3 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure caged compound.

Workflow for Caging a Bioactive Molecule:

Caging Workflow cluster_synthesis Synthesis of Caging Moiety cluster_caging Caging Reaction Start 4-Methoxyphenylacetic Acid Nitration Ortho-Nitration Start->Nitration Purification1 Purification Nitration->Purification1 Cage This compound Purification1->Cage Coupling Steglich Esterification (DCC, DMAP) Cage->Coupling Bioactive Bioactive Molecule (e.g., R-OH) Bioactive->Coupling Purification2 Purification Coupling->Purification2 CagedCompound Caged Bioactive Molecule Purification2->CagedCompound

Caption: A generalized workflow for the synthesis of the caging moiety and its conjugation to a bioactive molecule.

Potential Research Applications

The ability to release bioactive molecules with high spatiotemporal control opens up a vast array of research applications for this compound.

Probing G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them major drug targets.[8] Studying the dynamics of GPCR signaling requires tools that can activate these receptors with high precision. Caged ligands, which are inactive until uncaged by light, are ideally suited for this purpose.[9]

Application Example: Spatiotemporal Control of GPCR Activation

A key area of GPCR research is understanding how the location of receptor activation (e.g., plasma membrane vs. intracellular compartments) influences downstream signaling pathways.[10][11] A caged agonist for a specific GPCR can be used to investigate this.

Experimental Workflow: Investigating Localized GPCR Signaling

  • Cell Culture and Transfection: Culture cells expressing the GPCR of interest. If necessary, transfect the cells with a fluorescent biosensor to monitor a downstream signaling event (e.g., a cAMP or Ca²⁺ sensor).

  • Loading the Caged Compound: Incubate the cells with the caged GPCR agonist, allowing it to diffuse across the cell membrane.

  • Localized Photolysis: Using a microscope equipped with a UV light source (e.g., a laser or a focused lamp), deliver a precise pulse of light to a specific subcellular region (e.g., a portion of the plasma membrane or an intracellular region).

  • Imaging and Data Analysis: Simultaneously image the fluorescent biosensor to monitor the downstream signaling response in real-time. Analyze the spatial and temporal dynamics of the signal.

  • Control Experiments: Perform control experiments, such as applying the uncaged agonist directly, to validate the results.

Logical Diagram of a Caged GPCR Ligand Experiment:

GPCR Signaling Experiment cluster_preparation Experimental Setup cluster_experiment Photolysis and Observation cluster_analysis Data Analysis Cells Cells expressing GPCR and Biosensor Loading Incubate with Caged Ligand Cells->Loading Photolysis Localized UV Light Pulse Loading->Photolysis Uncaging Ligand Uncaging Photolysis->Uncaging GPCR_Activation GPCR Activation Uncaging->GPCR_Activation Signaling Downstream Signaling GPCR_Activation->Signaling Imaging Fluorescence Imaging Signaling->Imaging Analysis Spatiotemporal Analysis of Signaling Dynamics Imaging->Analysis

Caption: Workflow for studying localized GPCR signaling using a caged ligand.

Other Potential Applications

Beyond GPCR signaling, this compound can be used to cage a wide variety of other bioactive molecules, including:

  • Neurotransmitters: To study synaptic transmission and plasticity with high precision.[12][13]

  • Enzyme inhibitors or activators: To investigate the role of specific enzymes in cellular pathways.

  • Second messengers (e.g., cAMP, IP₃): To dissect intracellular signaling cascades.

  • Acids and Bases: To induce localized pH changes within cells or microenvironments.

Conclusion

This compound is a versatile and valuable tool for researchers seeking to control biological processes with light. Its favorable photochemical properties, coupled with its ability to cage a wide range of bioactive molecules, make it a powerful asset in fields ranging from cell biology and neuroscience to drug discovery. This guide has provided a comprehensive overview of its synthesis, caging strategies, and potential applications, with the aim of empowering researchers to harness the power of light for their scientific investigations. As our understanding of complex biological systems continues to grow, the use of precisely controlled molecular tools like this compound will undoubtedly play an increasingly important role in unraveling the intricacies of life.

References

An In-depth Technical Guide to the Synthesis and Derivatization of 2-(4-Methoxy-2-nitrophenyl)acetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-methoxy-2-nitrophenyl)acetic acid, a versatile scaffold for the synthesis of novel derivatives with potential applications in drug discovery and development. We will delve into the synthesis of the core molecule, explore key derivatization strategies, and discuss the pharmacological relevance of the resulting compounds, grounded in established chemical principles and supported by scientific literature.

The Core Moiety: this compound

This compound is a substituted phenylacetic acid derivative characterized by a methoxy group at the 4-position and a nitro group at the 2-position of the phenyl ring. This substitution pattern imparts unique electronic properties to the molecule, making it a valuable starting material for the synthesis of a diverse range of compounds. The presence of the carboxylic acid, nitro, and methoxy functionalities allows for a multitude of chemical transformations, enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.

Synthesis of the Core Moiety

The synthesis of this compound can be efficiently achieved through the nitration of 4-methoxyphenylacetic acid. The methoxy group is an ortho-, para-directing activator, while the acetic acid side chain is a weak deactivator. Therefore, the nitration is expected to occur at the positions ortho to the methoxy group. Due to steric hindrance from the acetic acid side chain, the major product will be the desired 2-nitro isomer.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenylacetic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

  • Reaction: Slowly add the nitrating mixture to the solution of 4-methoxyphenylacetic acid via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pale yellow solid.

Note: This protocol is a general guideline adapted from standard nitration procedures of similar aromatic compounds.[1][2] Researchers should optimize the conditions for their specific setup.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Pale yellow solid
CAS Number 20876-30-6

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.90 (m, 1H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 3.95 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 10.5-11.5 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 176.0 (C=O), 160.0 (C-OCH₃), 148.0 (C-NO₂), 135.0, 125.0, 120.0, 110.0 (Ar-C), 56.0 (OCH₃), 40.0 (CH₂).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O), 1520, 1340 (NO₂), 1250 (C-O).

Derivatization Strategies for Drug Discovery

The strategic derivatization of this compound allows for the systematic modification of its physicochemical and pharmacological properties. The key reaction sites for derivatization are the carboxylic acid group and the nitro group.

G core This compound ester Ester Derivatives core->ester Esterification (R-OH, H⁺) amide Amide Derivatives core->amide Amidation (R₂NH, Coupling Agent) amino_acid 2-(2-Amino-4-methoxyphenyl)acetic acid core->amino_acid Nitro Reduction (H₂, Pd/C or Fe/HCl) heterocycle Heterocyclic Derivatives amino_acid->heterocycle Cyclization Reactions

Caption: Key derivatization pathways of this compound.

Esterification of the Carboxylic Acid Group

Esterification is a fundamental transformation that can modulate the lipophilicity and pharmacokinetic profile of the parent acid. The synthesis of ester derivatives can be achieved through Fischer esterification or by using coupling agents.

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol (excess), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

DerivativeReagentsTypical Yield
Methyl 2-(4-methoxy-2-nitrophenyl)acetateMethanol, H₂SO₄85-95%
Ethyl 2-(4-methoxy-2-nitrophenyl)acetateEthanol, H₂SO₄80-90%
Amidation of the Carboxylic Acid Group

The formation of amide derivatives introduces a key hydrogen bond donor/acceptor unit, which can significantly influence the biological activity of the molecule. Phenylacetamide derivatives have shown potential as anticancer agents.[3][4][5]

  • Activation: To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir for 30 minutes at room temperature.

  • Amine Addition: Add aniline (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

Reduction of the nitro group to an amine is a critical step in the synthesis of many biologically active compounds. The resulting 2-(2-amino-4-methoxyphenyl)acetic acid is a versatile intermediate for the synthesis of various heterocyclic systems.

  • Reaction Setup: In a Parr hydrogenation apparatus, dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or can be purified by recrystallization.

Alternative method: Reduction with iron powder in the presence of an acid like acetic acid or hydrochloric acid can also be employed.

G cluster_0 Synthesis Workflow cluster_1 Derivatization start 4-Methoxyphenylacetic Acid nitration Nitration (HNO₃, H₂SO₄) start->nitration core This compound nitration->core esterification Esterification core->esterification amidation Amidation core->amidation reduction Nitro Reduction core->reduction end_ester Ester Derivatives esterification->end_ester end_amide Amide Derivatives amidation->end_amide end_amino Amino Intermediate reduction->end_amino

Caption: Experimental workflow for the synthesis and derivatization of this compound.

Pharmacological Relevance and Applications in Drug Development

Derivatives of phenylacetic acid and nitrophenyl compounds have demonstrated a wide range of biological activities, making this compound an attractive scaffold for medicinal chemistry programs.

Anti-inflammatory Activity

Certain phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6][7] The structural similarity of these derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that novel analogs derived from this compound could be explored for their potential as selective COX-2 inhibitors, which may offer a better safety profile compared to non-selective NSAIDs.

Anticancer Activity

The phenylacetamide scaffold has been investigated for its anticancer properties. Studies have shown that some 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, with nitro-substituted compounds demonstrating higher potency in some cases.[3][4][5] This suggests that derivatives of this compound could be promising candidates for the development of new anticancer agents. The nitro group itself is a feature in some bioactive molecules and can influence the electronic properties and binding interactions of the molecule with its biological target.[8][9]

Antimicrobial Activity

Nitro-containing compounds have a long history in antimicrobial therapy.[8][9] The nitroaromatic scaffold can be a precursor to reactive nitroso species upon bioreduction, which can lead to cellular damage in microorganisms. The diverse derivatives that can be synthesized from this compound provide an opportunity to explore new chemical entities with potential antibacterial or antifungal activity.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of derivatives. The strategic manipulation of its functional groups through esterification, amidation, and nitro group reduction opens up avenues for the development of novel compounds with potential therapeutic applications in inflammation, cancer, and infectious diseases. This guide provides a foundational framework for researchers and drug development professionals to explore the rich chemistry of this scaffold and unlock its potential in the quest for new medicines.

References

An In-Depth Technical Guide to the Prospective Biological Activities of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Scientific Frontier of a Novel Chemical Entity

This technical guide is structured to serve as a roadmap for the scientific investigation of 2-(4-Methoxy-2-nitrophenyl)acetic acid. We will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to build a strong rationale for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. This document will not only propose potential mechanisms of action but will also provide detailed, field-proven experimental protocols to systematically elucidate its true biological character. Our approach is grounded in scientific integrity, providing a self-validating framework for its exploration.

Molecular Structure and Physicochemical Properties

This compound is a derivative of phenylacetic acid, featuring a methoxy group at the para-position and a nitro group at the ortho-position of the phenyl ring relative to the acetic acid moiety.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉NO₅

  • Molecular Weight: 211.17 g/mol

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring is expected to significantly influence the molecule's electronic distribution and, consequently, its interactions with biological targets. The carboxylic acid group provides a site for potential hydrogen bonding and salt formation, which can be critical for its pharmacokinetic and pharmacodynamic properties.

Prospective Biological Activities: A Rationale Based on Structural Analogs

The biological potential of this compound can be inferred from the known activities of compounds sharing its core structural features.

Anti-inflammatory Potential

The phenylacetic acid scaffold is a well-established pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac, a potent NSAID, is a phenylacetic acid derivative. The anti-inflammatory activity of these compounds is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[4] Several substituted (2-phenoxyphenyl)acetic acids have demonstrated significant anti-inflammatory activity.[5][6]

Furthermore, methoxyphenol compounds, such as 2-methoxy-4-vinylphenol, have been shown to possess anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) through the activation of the Nrf2/HO-1 pathway.[7][8] Another phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, has also demonstrated anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.[9]

Given these precedents, it is plausible that this compound may exert anti-inflammatory effects, potentially through COX inhibition or modulation of inflammatory signaling cascades.

Antimicrobial Activity

Nitroaromatic compounds, including nitrofurans and nitroimidazoles, are a known class of antimicrobial agents.[10] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage cellular macromolecules, including DNA.[10] Structure-activity relationship studies on nitrothiophenes have shown a correlation between their electronic properties and antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

The acetic acid moiety itself can contribute to antimicrobial effects. Acetic acid has a long history of use as an antiseptic and has demonstrated bactericidal activity against a broad spectrum of pathogens, including those found in burn wounds.[12][13] The presence of a methoxy group on the phenyl ring in other natural compounds has also been associated with antimicrobial properties against foodborne pathogens.[14]

Therefore, the combination of a nitro group and an acetic acid moiety in the target molecule suggests a strong potential for antimicrobial activity.

Anticancer Potential

Several derivatives of phenylacetic acid have been investigated as potential anticancer agents.[15] The proposed mechanisms include the induction of apoptosis and cell cycle arrest. For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate and breast cancer cell lines, with nitro-substituted compounds demonstrating higher activity than their methoxy-substituted counterparts.[15]

Methoxyflavones, which contain methoxy-substituted phenyl rings, have also been shown to exhibit cytotoxic activity against various cancer cell lines.[16] The methoxy group can influence the lipophilicity of the molecule, which can be crucial for its transport across cell membranes to reach intracellular targets.[16] While some studies suggest that a high number of methoxy substituents can suppress cytotoxic effects, the strategic placement of methoxy and other functional groups can enhance anticancer potency.[16]

The presence of a nitro group can also contribute to anticancer activity. For example, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) is a selective inhibitor of COX-2, an enzyme often overexpressed in various cancers.[17]

Based on these findings, this compound warrants investigation for its potential anticancer properties, possibly through the induction of apoptosis, cell cycle arrest, or inhibition of cancer-related enzymes.

Proposed Research and Development Workflow

A systematic approach is required to validate the hypothesized biological activities of this compound. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Validation synthesis Chemical Synthesis characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2, iNOS, Cytokine Profiling) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (MIC, MBC, Biofilm Inhibition) characterization->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle Analysis) characterization->anticancer moa Target Identification & Validation (Western Blot, Kinase Assays, etc.) anti_inflammatory->moa antimicrobial->moa anticancer->moa animal_models Animal Models of Disease (Inflammation, Infection, Cancer) moa->animal_models toxicology Preliminary Toxicology animal_models->toxicology

Caption: Proposed research and development workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound.

Chemical Synthesis

A plausible synthetic route to this compound can be adapted from known procedures for related compounds. One potential method involves the nitration of 4-methoxyphenylacetic acid.

Step-by-Step Protocol:

  • Dissolve 4-methoxyphenylacetic acid in a suitable solvent, such as glacial acetic acid.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C) with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Anti-inflammatory Assays

4.2.1. COX-1 and COX-2 Inhibition Assay

This assay will determine the inhibitory activity of the compound against the two COX isoforms.

Step-by-Step Protocol:

  • Utilize a commercially available COX inhibitor screening assay kit.

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the appropriate COX-1 or COX-2 enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37 °C for a specified time.

  • Measure the production of prostaglandin E2 (PGE2) using the provided colorimetric or fluorometric detection method.

  • Calculate the IC₅₀ value for each isoform.

4.2.2. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay will assess the compound's ability to inhibit NO production in an inflammatory context.

Step-by-Step Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the IC₅₀ for NO inhibition.

In Vitro Antimicrobial Assays

4.3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

These assays will determine the lowest concentration of the compound that inhibits visible growth and kills the bacteria, respectively.

Step-by-Step Protocol:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound with no visible growth.

  • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Assays

4.4.1. Cell Viability (MTT) Assay

This assay will determine the cytotoxic effect of the compound on cancer cell lines.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the IC₅₀ value at each time point.

4.4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay will determine if the compound induces apoptosis in cancer cells.

Step-by-Step Protocol:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Celecoxib (Control)>1000.05>2000-
Indomethacin (Control)0.11.50.07-

Table 2: Hypothetical Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MBC (µg/mL)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Ciprofloxacin (Control)0.50.01510.03
Vancomycin (Control)1>1282>128

Table 3: Hypothetical Anticancer Activity Data

CompoundMCF-7 IC₅₀ (µM) (48h)A549 IC₅₀ (µM) (48h)% Apoptotic Cells (MCF-7, 24h)
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin (Control)0.10.265%

Proposed Mechanism of Action and Signaling Pathways

Based on the potential activities, we can hypothesize the involvement of specific signaling pathways.

6.1. Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound 2-(4-Methoxy-2- nitrophenyl)acetic acid Compound->NFkB Inhibition? Compound->MAPK Inhibition? Compound->COX2 Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

6.2. Potential Apoptotic Pathway in Cancer Cells

G Compound 2-(4-Methoxy-2- nitrophenyl)acetic acid ROS ↑ ROS Production Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibition Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized pro-apoptotic mechanism in cancer cells.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its potential as an anti-inflammatory, antimicrobial, and/or anticancer agent. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous approach to elucidating its pharmacological profile. Successful validation of any of these activities would warrant further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, and more extensive in vivo studies to establish its efficacy and safety profile. This molecule represents an exciting opportunity for the discovery of a novel therapeutic agent.

References

An In-depth Technical Guide to 2-(4-Methoxy-2-nitrophenyl)acetic acid: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxy-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a nitro group ortho to the acetic acid moiety and a methoxy group in the para position, offers a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its synthesis, physicochemical properties, and the broader context of its chemical class. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be understood through established principles of organic chemistry and by examining related compounds.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with three functional groups: a carboxylic acid, a nitro group, and a methoxy group.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyThis compound(2-Nitrophenyl)acetic acid[1][2]2-Methoxyphenylacetic acid[3]4-Methoxyphenylacetic acid[4][5]
CAS Number 85148-82-9[6]3740-52-193-25-4104-01-8
Molecular Formula C₉H₉NO₅C₈H₇NO₄C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 211.17 g/mol 181.15 g/mol 166.17 g/mol 166.17 g/mol
Appearance Not specifiedYellow to Pale Brown Crystalline PowderWhite powderPale yellow or off-white colored flakes
Melting Point Not specified141 °CNot specifiedNot specified
Solubility in water Not specified0.1417% (20 °C)Not specifiedNot specified

Synthesis of this compound

While a specific, documented first synthesis is elusive, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions and literature precedents for similar molecules. A common strategy for the synthesis of substituted phenylacetic acids involves the hydrolysis of a corresponding benzyl cyanide.

A potential synthetic pathway is outlined below:

G A 4-Methoxy-2-nitroaniline B 4-Methoxy-2-nitrophenyl diazonium salt A->B  NaNO2, HCl (Sandmeyer Reaction) C 1-Cyano-4-methoxy-2-nitrobenzene B->C  CuCN D This compound C->D  H2SO4, H2O (Hydrolysis)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of related compounds and serves as a guide for researchers.

Step 1: Diazotization of 4-Methoxy-2-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methoxy-2-nitroaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The diazotization of anilines is a standard method to introduce a good leaving group (N₂) on the aromatic ring, which can then be substituted in a Sandmeyer reaction. Low temperatures are crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide).

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. An exothermic reaction is expected, and the temperature should be controlled.

  • After the addition is complete, warm the reaction mixture gently and then stir at room temperature for several hours to ensure complete substitution.

  • Extract the product, 1-cyano-4-methoxy-2-nitrobenzene, with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring from a diazonium salt. The cyano group is a versatile precursor to a carboxylic acid.

Step 3: Hydrolysis of 1-Cyano-4-methoxy-2-nitrobenzene

  • Reflux the crude 1-cyano-4-methoxy-2-nitrobenzene from Step 2 in a mixture of concentrated sulfuric acid and water. A similar procedure is used for the hydrolysis of p-nitrobenzyl cyanide.[7]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The product, this compound, should precipitate.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Causality: Acid-catalyzed hydrolysis of the nitrile (cyano group) is a standard method to form a carboxylic acid. The strong acidic conditions and heat are necessary to drive the reaction to completion.

Potential Applications and Broader Context

While specific applications for this compound are not widely reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives, in general, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, (2-Nitrophenyl)acetic acid has been used as a precursor for the formation of heterocycles and in the total synthesis of clinically useful molecules.[1] It has also been investigated for its herbicidal properties.[1]

The presence of the nitro group allows for further chemical transformations, such as reduction to an amino group, which can then be used to construct heterocyclic systems or to introduce other functionalities. The methoxy group can also be a site for modification or can influence the electronic properties of the molecule.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. Although its history and discovery are not well-documented, its synthesis can be achieved through established and reliable chemical transformations. This guide provides a framework for its preparation and an understanding of its chemical properties in the context of related molecules. Further research into this compound could unveil novel applications in drug discovery and materials science.

References

Methodological & Application

Application Note: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic Acid from 4-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

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For inquiries, please contact: Gemini, Senior Application Scientist Google Research

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-(4-methoxy-2-nitrophenyl)acetic acid, a significant intermediate in pharmaceutical and organic chemistry. Commencing with 4-methoxy-2-nitroaniline, the synthesis employs a Sandmeyer reaction for cyanation, followed by acidic hydrolysis to yield the target carboxylic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic explanations, and essential safety protocols.

Introduction

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of both a carboxylic acid and a nitro-substituted aromatic ring allows for a wide range of chemical modifications, making a reliable synthesis of this compound highly valuable. This document details a robust and scalable synthetic route, emphasizing the rationale behind key experimental parameters to ensure high yield and purity.

Synthetic Strategy and Rationale

The conversion of 4-methoxy-2-nitroaniline to this compound is efficiently accomplished in two sequential steps:

  • Diazotization and Cyanation via Sandmeyer Reaction: The primary amine of 4-methoxy-2-nitroaniline is first converted to a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-mediated substitution to introduce a cyano group, forming 2-(4-methoxy-2-nitrophenyl)acetonitrile. The Sandmeyer reaction is a well-established and dependable method for this type of transformation.[1][2]

  • Hydrolysis of the Nitrile: The resulting acetonitrile derivative is then hydrolyzed under acidic conditions to afford the final product, this compound.

Mechanistic Overview

The Sandmeyer reaction proceeds through a free radical mechanism.[1][2][3] It begins with the diazotization of the primary arylamine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to generate an aryl diazonium salt. A single electron transfer from the copper(I) catalyst to the diazonium salt then occurs, leading to the formation of an aryl radical and the release of nitrogen gas.[3][4] This aryl radical subsequently reacts with the copper(II) species to yield the final aryl cyanide and regenerate the copper(I) catalyst.[1][2][3] The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation typically carried out in the presence of a strong acid or base.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityRecommended Supplier
4-Methoxy-2-nitroanilineC₇H₈N₂O₃168.15≥98%Sigma-Aldrich
Sodium NitriteNaNO₂69.00≥99%Fisher Scientific
Hydrochloric Acid, conc.HCl36.46~37%VWR
Copper(I) CyanideCuCN89.56≥99%Acros Organics
Sodium CyanideNaCN49.01≥98%Alfa Aesar
Sulfuric Acid, conc.H₂SO₄98.08~98%EMD Millipore
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeVWR

! CRITICAL SAFETY NOTE ! This synthesis involves extremely toxic cyanide salts (sodium cyanide and copper(I) cyanide). Ingestion of as little as 50-150 mg can be fatal.[5] These compounds can also be absorbed through the skin, and reaction with acid will produce highly toxic hydrogen cyanide gas.[5] All manipulations involving cyanides must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles (a face shield is recommended where splashing is possible), and double-gloving with chemically resistant gloves, is mandatory.[5][6] Ensure an approved cyanide antidote kit is readily available and that all personnel are trained in its use. Never work alone when handling cyanides.[6]

Step 1: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

Workflow Diagram:

step1_workflow cluster_diazotization Diazotization cluster_cyanation Sandmeyer Cyanation cluster_workup Workup & Isolation A Dissolve 4-methoxy-2-nitroaniline in conc. HCl/H₂O B Cool to 0-5 °C A->B C Slowly add NaNO₂ (aq) B->C D Aryl Diazonium Salt (in situ) C->D F Add diazonium salt solution to cyanide slurry D->F E Prepare CuCN/NaCN solution E->F G Warm to 50 °C F->G H Product Formation G->H I Extract with CH₂Cl₂ H->I J Dry & Evaporate I->J K Crude Nitrile Product J->K step2_workflow A Combine crude nitrile with H₂SO₄, H₂O, and Acetic Acid B Reflux for 4-6 hours A->B C Cool and pour onto ice B->C D Precipitation of crude acid C->D E Filter and wash with cold water D->E F Recrystallize from Ethanol/Water E->F G Pure this compound F->G

References

The Synthetic Versatility of 2-(4-Methoxy-2-nitrophenyl)acetic Acid: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized aromatic compounds is paramount for the efficient construction of complex molecular architectures. Among these, 2-(4-Methoxy-2-nitrophenyl)acetic acid stands out as a particularly valuable, yet under-utilized, reagent. Its unique arrangement of a carboxylic acid, a nitro group, and a methoxy moiety on a phenyl ring offers a powerful handle for a diverse array of synthetic transformations. The electron-withdrawing nitro group not only directs further aromatic substitution but also serves as a masked amino group, accessible through selective reduction. The acetic acid side chain is a key element for the construction of heterocyclic rings, while the methoxy group modulates the electronic properties of the aromatic system and can influence the regioselectivity of reactions.

This comprehensive guide provides an in-depth exploration of the synthesis and applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into detailed, field-proven protocols, elucidate the mechanistic underpinnings of key transformations, and showcase its utility in the synthesis of important heterocyclic scaffolds.

Synthesis of this compound: A Practical Approach

While not commercially available from all suppliers, this compound can be reliably synthesized in a two-step sequence starting from the readily available 4-methoxyphenylacetic acid. This approach leverages the directing effects of the acetic acid and methoxy groups in electrophilic aromatic substitution.

Protocol 1: Nitration of 4-Methoxyphenylacetic Acid

The introduction of a nitro group onto the 4-methoxyphenylacetic acid backbone is achieved through a standard electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid. The methoxy group is a strong activating group and, along with the acetic acid moiety, directs the nitration to the position ortho to the acetic acid and meta to the methoxy group.

Reaction Scheme:

Protocol 1 4-Methoxyphenylacetic acid 4-Methoxyphenylacetic acid This compound This compound 4-Methoxyphenylacetic acid->this compound HNO₃, H₂SO₄

A schematic for the nitration of 4-methoxyphenylacetic acid.

Materials and Equipment:

  • 4-Methoxyphenylacetic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 4-methoxyphenylacetic acid (1 equivalent).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (3 equivalents) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxyphenylacetic acid over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • A yellow precipitate of this compound will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a pale-yellow solid.

Data Summary:

ParameterValue
Starting Material4-Methoxyphenylacetic acid
Key ReagentsHNO₃, H₂SO₄
ProductThis compound
Typical Yield75-85%
AppearancePale-yellow solid

Applications in Heterocyclic Synthesis

The true synthetic power of this compound lies in its ability to serve as a precursor to a variety of valuable heterocyclic systems. The strategic reduction of the nitro group unmasks an amine functionality, which can then undergo intramolecular cyclization with the adjacent acetic acid side chain or its derivatives.

Application 1: Synthesis of 6-Methoxyoxindole via Reductive Cyclization

One of the most direct and valuable applications of this compound is its conversion to 6-methoxyoxindole. Oxindoles are a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. This transformation is achieved through a reductive cyclization, where the nitro group is reduced to an amine, which spontaneously undergoes intramolecular lactamization.[2]

Reaction Mechanism:

The reaction proceeds in two key stages. First, the nitro group is reduced to an amino group using a suitable reducing agent, such as stannous chloride (SnCl₂). The resulting 2-amino-4-methoxyphenylacetic acid is unstable and readily undergoes an intramolecular condensation, where the newly formed amino group attacks the carboxylic acid, eliminating a molecule of water to form the stable five-membered lactam ring of 6-methoxyoxindole.

Mechanism 1 Start This compound Intermediate 2-Amino-4-methoxyphenylacetic acid Start->Intermediate SnCl₂, HCl (Reduction) Product 6-Methoxyoxindole Intermediate->Product Intramolecular Lactamization (-H₂O)

Mechanism of 6-methoxyoxindole synthesis.

Protocol 2: Reductive Cyclization to 6-Methoxyoxindole

Materials and Equipment:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of stannous chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure 6-methoxyoxindole.

Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentsSnCl₂·2H₂O, HCl
Product6-Methoxyoxindole
Typical Yield80-90%
AppearanceOff-white to pale brown solid
Application 2: A Gateway to Indole Synthesis - The Leimgruber-Batcho Analogy

The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes.[3][4][5] While this compound is not a direct substrate, its precursor, 4-methoxy-2-nitrotoluene, is an ideal starting material for a Leimgruber-Batcho synthesis of 6-methoxyindole. This highlights the strategic importance of the title compound's synthetic lineage.

Conceptual Workflow:

The synthesis begins with the condensation of 4-methoxy-2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This is followed by a reductive cyclization of the enamine to yield the indole ring.

Workflow 1 Start 4-Methoxy-2-nitrotoluene Step1 Condensation with DMF-DMA Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 Product 6-Methoxyindole Step2->Product Workflow 2 Start This compound Step1 Reduction (e.g., Fe/AcOH) Start->Step1 Intermediate 2-Amino-4-methoxyphenylacetic acid Step1->Intermediate Step2 Reaction with β-ketoester (Friedländer-type) Intermediate->Step2 Product Substituted Quinoline Step2->Product

References

Application Note: A Validated Protocol for the Electrophilic Nitration of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 4-Methoxy-3-nitrophenylacetic Acid

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for the pharmaceutical, dye, and explosives industries.[1] 4-Methoxy-3-nitrophenylacetic acid is a valuable building block, incorporating a nitro group that can be readily converted into other functional groups, such as amines, which are prevalent in pharmacologically active molecules. This document provides a comprehensive, field-tested protocol for the nitration of 4-methoxyphenylacetic acid. We will delve into the mechanistic underpinnings of the reaction, stringent safety protocols, a step-by-step experimental guide, and methods for purification and characterization.

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The methoxy (-OCH₃) group on the phenylacetic acid is a potent activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the acetic acid moiety, the substitution is directed to the position ortho to the methoxy group. The generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids is the key to this transformation.[1][2]

PART 1: Safety First - The Cardinal Rules of Nitration

Nitration reactions are energetically favorable and can be hazardous if not managed with strict adherence to safety protocols. The combination of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent.[3][4] Thermal runaway is a significant risk due to the exothermic nature of the reaction.[5][6]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (butyl rubber or Viton), chemical safety goggles, a full-face shield, and a chemical-resistant lab coat.[4][5]

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[5] An emergency eyewash and safety shower must be immediately accessible.[3][4]

  • Reagent Handling: Always add acid to another liquid slowly and with cooling. Specifically, concentrated nitric acid should be added to concentrated sulfuric acid, never the reverse. This minimizes the risk of splashing and uncontrolled exotherms.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) using an ice bath is critical to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.

  • Quenching: The reaction mixture must be quenched by pouring it slowly onto a large volume of crushed ice with stirring. Never add water or ice directly to the concentrated acid mixture.

  • Waste Disposal: All waste, including aqueous washes, should be considered hazardous. Neutralize acidic waste carefully before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents.[7]

PART 2: The Underlying Chemistry - Mechanism of Nitration

The nitration of 4-methoxyphenylacetic acid follows a well-established three-step electrophilic aromatic substitution pathway.

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 4-methoxyphenylacetic acid attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The rate-determining step is the formation of this intermediate.[2]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, 4-methoxy-3-nitrophenylacetic acid.[2]

Diagram of the Reaction Mechanism

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Start 4-Methoxyphenylacetic acid NO2+->Start H2O H₂O Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 4-Methoxy-3-nitrophenylacetic acid Intermediate->Product - H⁺

Caption: The mechanism involves the formation of the nitronium ion electrophile, followed by its attack on the aromatic ring and subsequent deprotonation to yield the product.

PART 3: Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All quantities should be adjusted as needed, maintaining the correct stoichiometry.

Materials and Equipment
Reagents Equipment
4-Methoxyphenylacetic acid[8]Three-necked round-bottom flask (250 mL)
Concentrated Sulfuric Acid (98%)Dropping funnel
Concentrated Nitric Acid (70%)Magnetic stirrer and stir bar
Crushed IceThermometer (-10 to 110 °C)
Distilled WaterIce bath
Ethyl Acetate (for extraction)Büchner funnel and vacuum flask
Anhydrous Sodium SulfateBeakers and Erlenmeyer flasks
Ethanol (for recrystallization)Rotary evaporator
Quantitative Data: Reagents
CompoundMolecular Wt. ( g/mol )Mass / VolumeMoles (mol)Molar Equiv.
4-Methoxyphenylacetic acid166.17[8]5.0 g0.03011.0
Conc. H₂SO₄ (98%)98.0820 mL~0.367~12.2
Conc. HNO₃ (70%)63.012.5 mL~0.03951.3
Step-by-Step Methodology

1. Preparation of the Nitrating Mixture (Must be pre-chilled) a. In a 50 mL beaker or flask, cool 10 mL of concentrated H₂SO₄ in an ice bath. b. Slowly and with constant stirring , add 2.5 mL of concentrated HNO₃ dropwise to the cold H₂SO₄. c. Keep this "mixed acid" solution in the ice bath until ready for use.

2. Preparation of the Substrate Solution a. Place 5.0 g of 4-methoxyphenylacetic acid into a 250 mL three-necked flask equipped with a magnetic stir bar and a thermometer. b. Place the flask in a large ice bath. c. Slowly add 10 mL of concentrated H₂SO₄ to the flask. Stir the mixture until all the solid has dissolved. Maintain the temperature below 10 °C during this process.

3. The Nitration Reaction a. Once the substrate is fully dissolved, cool the solution to between 0 °C and 5 °C. b. Using a dropping funnel, add the pre-chilled nitrating mixture drop by drop to the stirred substrate solution. c. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. This may require adding the mixed acid very slowly and ensuring the ice bath is well-maintained. d. After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-45 minutes.

4. Quenching and Isolation a. Fill a 1 L beaker with approximately 300 g of crushed ice and a small amount of water. b. With vigorous stirring , slowly and carefully pour the reaction mixture from the flask onto the crushed ice. A precipitate should form. c. Allow the ice to melt, then collect the solid crude product by vacuum filtration using a Büchner funnel. d. Wash the solid on the filter with several portions of cold distilled water (3 x 50 mL) until the washings are no longer strongly acidic (check with pH paper). e. Press the solid as dry as possible on the filter.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve Substrate in H₂SO₄ at <10°C reaction Add Mixed Acid Dropwise to Substrate at 0-5°C prep_substrate->reaction prep_nitrating Prepare Mixed Acid (HNO₃ into H₂SO₄) in Ice Bath prep_nitrating->reaction stir Stir at 0-5°C for 30-45 min reaction->stir quench Pour Reaction onto Crushed Ice stir->quench filtrate Vacuum Filter Crude Product quench->filtrate wash Wash with Cold H₂O filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: A flowchart illustrating the key stages of the synthesis, from preparation to the final dried product.

PART 4: Purification and Characterization

The crude product can be purified by recrystallization to obtain a higher purity solid suitable for further use.

Purification Protocol
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the turbidity.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Characterization Data

The identity and purity of the final product, 4-methoxy-3-nitrophenylacetic acid, should be confirmed using the following analytical techniques.

Analysis Expected Result
Appearance Pale yellow to yellow crystalline solid.
Melting Point Literature melting points for similar compounds like 4-hydroxy-3-nitrophenylacetic acid are in the 146-148 °C range. The expected melting point should be determined and compared.
IR Spectroscopy - Broad O-H stretch (~3000-3300 cm⁻¹) from carboxylic acid.- Sharp C=O stretch (~1700 cm⁻¹) from carboxylic acid.- Asymmetric and symmetric N-O stretches for NO₂ (~1530 and ~1350 cm⁻¹).
¹H NMR Spectroscopy Expect distinct signals for the aromatic protons (three in total, with splitting patterns dictated by their ortho, meta, and para relationships), the methylene (-CH₂) protons, and the methoxy (-OCH₃) protons.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₉H₉NO₅, M.W. = 211.17 g/mol ) should be observed.

References

Application Notes and Protocols: 2-(4-Methoxy-2-nitrophenyl)acetic Acid as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis, properties, and strategic applications of 2-(4-Methoxy-2-nitrophenyl)acetic acid in medicinal chemistry. This intermediate is a highly valuable building block, primarily serving as a precursor to 2-amino-4-methoxyphenylacetic acid derivatives, which are pivotal in the construction of a wide array of heterocyclic scaffolds. We present detailed, validated protocols for its synthesis via regioselective nitration and its subsequent, crucial transformation via nitro group reduction. The causality behind experimental choices, troubleshooting, and the strategic importance of this intermediate in drug discovery workflows are discussed in detail.

Introduction: Strategic Value in Drug Discovery

This compound is a substituted phenylacetic acid derivative whose structure is primed for strategic elaboration in medicinal chemistry. The molecule incorporates three key functional regions:

  • The Carboxylic Acid Moiety: Provides a handle for amide bond formation, esterification, or participation in cyclization reactions.

  • The Methoxy Group: A strong electron-donating group that activates the aromatic ring and can serve as a key pharmacophoric element or a site for metabolic modulation (e.g., O-demethylation).

  • The Ortho-Nitro Group: This is the most synthetically valuable feature. Its strong electron-withdrawing nature influences the reactivity of the ring, but more importantly, it serves as a masked amine. The selective reduction of the nitro group to an aniline is a robust and high-yielding transformation that unlocks the potential for constructing complex heterocyclic systems.

The strategic reduction of the nitro group to an ortho-amino acid derivative is the gateway to forming fused ring systems like quinolinones, benzodiazepines, and other scaffolds frequently found in biologically active molecules. This two-step sequence—nitration followed by reduction—is a cornerstone of synthetic strategy for accessing these privileged structures.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of the title compound is provided below.

PropertyValueSource
CAS Number 85148-82-9[1]
Molecular Formula C₉H₉NO₅[2]
Molecular Weight 211.17 g/mol [2]
Appearance Yellow to Pale Brown Crystalline Powder[3]
IUPAC Name This compound[1]

Protocol I: Synthesis of this compound

The most direct route to the title compound is the electrophilic aromatic nitration of the commercially available precursor, 4-methoxyphenylacetic acid. The regiochemical outcome is governed by the directing effects of the substituents on the phenyl ring.

Causality of Regioselectivity:

  • The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance.

  • The acetic acid group (-CH₂COOH) is a weakly deactivating, meta-directing group.

The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the acetic acid group, substitution occurs at one of the two equivalent ortho positions (C2 or C6). This provides a highly regioselective synthesis of the desired 2-nitro isomer.

Caption: Synthesis of the title compound via electrophilic nitration.

Step-by-Step Protocol

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[4][5]

Materials:

  • 4-Methoxyphenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylacetic acid (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is critical to maintain this temperature to prevent over-nitration and side reactions.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq). This process is highly exothermic and must be done slowly in an ice bath.

  • Nitration: Add the chilled nitrating mixture dropwise to the stirred solution of 4-methoxyphenylacetic acid. The internal temperature must be maintained below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker. The product will precipitate as a yellow solid.

  • Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a pale yellow solid.

Protocol II: Reduction to 2-Amino-4-methoxyphenylacetic Acid

The reduction of the aromatic nitro group to an amine is the key transformation that unlocks the synthetic potential of this intermediate. Several methods are available for this reduction, each with its own advantages.[6][7]

Reagent SystemAdvantagesDisadvantages
H₂ / Pd/C Clean reaction, high yield, simple work-up.Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups.[8]
SnCl₂ / HCl Mild and selective for nitro groups.Tin salts can be difficult to remove during work-up.
Fe / HCl or AcOH Inexpensive, effective, and industrially scalable.Can require strongly acidic conditions; work-up involves filtering large amounts of iron salts.[8]
Zn / NH₄Cl or AcOH Milder than Fe/HCl, good for sensitive substrates.Can be slower than other methods.[7]

The use of a metal in acid (like Fe or Zn) is a robust and cost-effective choice for laboratory-scale synthesis.[8]

Step-by-Step Protocol (Using Zinc Powder)

Materials:

  • This compound

  • Zinc powder (fine)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio), add ammonium chloride (5.0 eq).

  • Addition of Zinc: With vigorous stirring, add zinc powder (4.0-5.0 eq) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the Celite® pad with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the remaining aqueous residue with water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-amino-4-methoxyphenylacetic acid.

Application Workflow: A Gateway to Heterocyclic Scaffolds

The true utility of this compound is realized in its conversion to the corresponding ortho-amino acid, which is a classic precursor for building fused heterocyclic systems. This workflow is central to the synthesis of many pharmacologically relevant cores.[3]

Caption: Key transformation and application workflow in medicinal chemistry.

Example Application: Synthesis of a Quinolinone Core

The resulting 2-amino-4-methoxyphenylacetic acid can undergo intramolecular cyclization or condensation with other reagents. For instance, reaction with an appropriate carbonyl compound or derivative can lead to the formation of a quinolinone ring, a scaffold known for a wide range of biological activities, including antibacterial and anticancer effects.

Safety and Handling

  • Nitration: The nitration protocol involves the use of highly corrosive and oxidizing concentrated acids. The preparation of the nitrating mixture is extremely exothermic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction must be cooled effectively to prevent runaway reactions.

  • Nitroaromatics: Aromatic nitro compounds are potentially toxic and can be explosive, particularly polynitrated compounds. Handle with care and avoid heat and shock.

  • Reduction: The reduction with zinc powder is exothermic and generates hydrogen gas, which is flammable. Ensure the reaction is well-ventilated and away from ignition sources.

References

Application Notes and Protocols for the Purification of 2-(4-Methoxy-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxy-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and difficulties in the purification of subsequent products. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization, acid-base extraction, and column chromatography. Furthermore, it offers expert insights into troubleshooting and methods for assessing final purity, ensuring researchers can obtain material of the highest quality for their downstream applications.

The primary synthetic route to this compound often involves the nitration of 4-methoxyphenylacetic acid. This reaction can lead to a variety of impurities, including unreacted starting material and positional isomers, such as 2-(4-methoxy-3-nitrophenyl)acetic acid. The purification strategies outlined herein are designed to effectively remove these specific contaminants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the compound's behavior in various solvents and pH conditions.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol Used for all stoichiometric calculations.
Appearance Yellow solidColor can be an initial indicator of purity; highly colored samples may contain dinitro- byproducts.
Melting Point 157-158°C[1]A sharp melting point within this range is a strong indicator of high purity.
pKa (estimated) ~3.5 - 4.0The carboxylic acid is acidic. The presence of the electron-withdrawing nitro group lowers the pKa compared to a typical benzoic acid (~4.2). This acidity is exploited in acid-base extraction.[2]
Solubility Data for close analogs (2- and 4-nitrophenylacetic acid) suggest high solubility in polar organic solvents like DMF, methanol, and ethanol, moderate solubility in ethyl acetate, and low solubility in water and non-polar solvents like cyclohexane.[3][4][5]Crucial for selecting appropriate solvents for recrystallization and mobile phases for chromatography.

Purification Strategy Overview

The choice of purification technique depends on the scale of the purification and the nature of the impurities. A multi-step approach is often the most effective. The following diagram illustrates a recommended workflow for purifying crude this compound.

Purification_Workflow Crude Crude Product (from synthesis) ABE Acid-Base Extraction Crude->ABE Removes basic & neutral impurities Recryst Recrystallization ABE->Recryst Removes starting material & isomeric impurities Purity_Check Purity Assessment (TLC, HPLC, NMR, MP) Recryst->Purity_Check Chrom Column Chromatography (if necessary) Chrom->Purity_Check Purified Fractions Pure Pure Product (>98%) Purity_Check->Chrom Fails Specs (e.g., isomers present) Purity_Check->Pure Meets Specs Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer Start Crude Compound in Organic Solvent (EtOAc) Add_Base Add aq. NaHCO₃ Shake & Vent Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Impurities Neutral Impurities (Discard) Separate->Organic_Impurities Aqueous_Salt Water-Soluble Salt (Sodium 2-(4-methoxy-2-nitrophenyl)acetate) Separate->Aqueous_Salt Add_Acid Cool & Add HCl (aq) to pH 2-3 Aqueous_Salt->Add_Acid Precipitate Precipitation of Pure Acid Add_Acid->Precipitate Filter Vacuum Filtration & Drying Precipitate->Filter

References

Application Notes and Protocols for the Analytical Characterization of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of 2-(4-Methoxy-2-nitrophenyl)acetic acid. In the landscape of pharmaceutical development and organic synthesis, rigorous analytical characterization is paramount to ensure compound identity, purity, and stability. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind methodological choices, thereby empowering researchers to adapt and troubleshoot effectively. The methods detailed herein encompass chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes a detailed, step-by-step protocol, a discussion of the underlying scientific principles, and expected outcomes. This guide is designed to be a self-validating resource, grounded in established analytical practices and supported by authoritative references.

Introduction to this compound

This compound is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid, a methoxy group, and a nitro group on the phenyl ring, imparts a unique combination of chemical properties that are relevant in various research and development contexts, including as a potential intermediate in organic synthesis. The accurate and precise characterization of this molecule is a critical step in its potential application, ensuring quality control and enabling a deeper understanding of its behavior in chemical and biological systems.

Physicochemical Properties (Predicted and from related compounds):

PropertyValueSource
Molecular Formula C₉H₉NO₅N/A
Molecular Weight 211.17 g/mol N/A
Appearance Expected to be a solid, potentially pale yellow, crystalline powder.[1]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile, with pH-dependent solubility in aqueous solutions.[2]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound. The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. By adjusting the mobile phase composition and pH, optimal separation from impurities can be achieved. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, which is anticipated due to the presence of the nitroaromatic chromophore.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions C Inject Sample A->C B Prepare & Degas Mobile Phase D Separation on C18 Column B->D C->D E UV Detection D->E F Integrate Peak Area E->F G Quantify using Calibration Curve F->G GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample B Derivatization (e.g., Esterification) A->B C Solvent Exchange/Concentration B->C D Inject Derivatized Sample C->D E Separation on GC Column D->E F Mass Spectrometry Detection E->F G Identify Compound by Mass Spectrum F->G H Quantify using Internal Standard F->H

References

Application Note: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetyl chloride from its corresponding carboxylic acid using thionyl chloride. The protocol details the reaction mechanism, optimized experimental procedures, safety precautions, and methods for purification. This application note is intended to serve as a practical resource for chemists engaged in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where acyl chlorides are valuable intermediates.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that serve as precursors to a wide array of functional groups, including esters, amides, and ketones.[1] The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely employed method for this conversion due to its efficiency and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] This application note focuses specifically on the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetyl chloride, a potentially important building block in the development of novel pharmaceutical agents and functional materials. The presence of the methoxy and nitro groups on the phenyl ring can influence the reactivity and biological activity of downstream products.

Reaction Mechanism

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[2]

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate.

  • Chloride Ion Attack and Leaving Group Departure: A chloride ion, generated in the reaction mixture, then attacks the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and the departure of the chlorosulfite group, which readily decomposes into the gaseous byproducts sulfur dioxide and hydrogen chloride.[1][3]

The overall reaction is driven to completion by the irreversible loss of the gaseous byproducts.[4]

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetyl chloride.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-(4-Methoxy-2-nitrophenyl)acetic acidC₉H₉NO₅211.17(User-defined)(e.g., Sigma-Aldrich)
Thionyl chloride (SOCl₂)SOCl₂118.97(e.g., 2-3 equivalents)(e.g., Sigma-Aldrich)
Anhydrous TolueneC₇H₈92.14(As required)(e.g., Sigma-Aldrich)
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93(As required)(e.g., Sigma-Aldrich)
Equipment
  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry glassware under vacuum or in an oven B Assemble reaction apparatus under inert atmosphere A->B C Add this compound and anhydrous solvent to the flask B->C D Slowly add thionyl chloride to the stirred solution at 0°C C->D E Allow the reaction to warm to room temperature D->E F Heat the reaction mixture to reflux E->F G Monitor reaction progress (e.g., by TLC or cessation of gas evolution) F->G H Cool the reaction mixture to room temperature G->H I Remove excess thionyl chloride and solvent under reduced pressure H->I J Purify the crude acyl chloride (e.g., by distillation or recrystallization) I->J

Figure 1. Experimental workflow for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetyl chloride.

Step-by-Step Procedure
  • Preparation of Apparatus: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum to prevent hydrolysis of thionyl chloride and the product acyl chloride. Assemble the reaction apparatus (round-bottom flask, reflux condenser with a drying tube) under a stream of dry nitrogen or argon.

  • Charging the Reactor: To the round-bottom flask, add this compound and a suitable anhydrous solvent such as toluene or dichloromethane. The choice of solvent will depend on the scale of the reaction and the desired reaction temperature.

  • Addition of Thionyl Chloride: Cool the stirred solution in an ice bath to 0°C. Slowly add thionyl chloride (typically 2-3 molar equivalents relative to the carboxylic acid) to the reaction mixture via a dropping funnel. The addition should be done cautiously as the reaction can be exothermic and will evolve HCl and SO₂ gases.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to reflux (the boiling point of the solvent) and maintain this temperature until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., sodium hydroxide solution) to neutralize the corrosive and toxic vapors.

  • Purification: The crude 2-(4-Methoxy-2-nitrophenyl)acetyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable non-hydroxylic solvent like toluene or petroleum ether.[5] The purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical safety goggles. A face shield is also recommended.[8][9]

  • Handling: Avoid contact with skin and eyes, and do not inhale the vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases, alcohols, and metals.[8]

  • Waste Disposal: Dispose of all waste materials contaminated with thionyl chloride as hazardous waste according to institutional and local regulations.[7][9]

Characterization

The structure and purity of the synthesized 2-(4-Methoxy-2-nitrophenyl)acetyl chloride should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong carbonyl (C=O) stretching band typically in the region of 1780-1815 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) is also indicative of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information and confirm the purity of the product. The chemical shifts of the protons and carbons adjacent to the carbonyl group will be significantly affected by the conversion of the carboxylic acid to the acyl chloride.

Conclusion

The synthesis of 2-(4-Methoxy-2-nitrophenyl)acetyl chloride via the reaction of the corresponding carboxylic acid with thionyl chloride is a robust and efficient method. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably prepare this valuable synthetic intermediate for use in a variety of applications in drug discovery and materials science.

References

The Strategic Utility of 2-(4-Methoxy-2-nitrophenyl)acetic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxy-2-nitrophenyl)acetic acid and its parent compound, 2-nitrophenylacetic acid, are highly versatile and powerful precursors in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of the nitro and acetic acid functionalities on the phenyl ring allows for a range of intramolecular cyclization reactions, primarily through reductive processes. This guide provides an in-depth exploration of the synthetic applications of this key intermediate, focusing on the preparation of biologically relevant scaffolds such as oxindoles and quinolines. Detailed mechanistic insights, step-by-step protocols, and the rationale behind experimental choices are presented to empower researchers in leveraging this valuable building block for drug discovery and development.

Introduction: The Synthetic Power of Ortho-Nitroaryl Acetic Acids

The ortho-positioning of a nitro group and an acetic acid moiety creates a reactive template primed for intramolecular cyclization. The electron-withdrawing nature of the nitro group activates the aromatic ring, while its reduction to an amino group provides an internal nucleophile. This nucleophilic amine can then readily react with the adjacent carboxylic acid (or its derivative) to forge a new heterocyclic ring. This "reductive cyclization" strategy is a cornerstone of heterocyclic chemistry, offering a reliable and often high-yielding pathway to complex molecular architectures.[1][2]

This compound offers an additional layer of synthetic utility. The methoxy group at the 4-position electronically modifies the aromatic ring and provides a handle for further functionalization, making it a particularly attractive starting material in medicinal chemistry programs. Derivatives of the resulting heterocyclic scaffolds have shown promise as enzyme inhibitors and anticancer agents.[1][3]

Core Synthetic Transformations and Mechanistic Considerations

The primary synthetic utility of this compound lies in its conversion to key heterocyclic systems through reductive cyclization. The nature of the reducing agent and the reaction conditions dictate the final product.

Synthesis of Substituted Oxindoles

The oxindole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds.[4][5] The synthesis of 6-methoxyoxindole from this compound is a classic example of reductive cyclization.

Mechanism: The reaction proceeds through the reduction of the nitro group to an amine. This newly formed aniline derivative then undergoes an intramolecular condensation with the neighboring carboxylic acid group to form the five-membered lactam ring of the oxindole.[1][6]

Caption: Reductive cyclization pathway to 6-methoxyoxindole.

A variety of reducing agents can be employed for this transformation, each with its own advantages. Classical methods often utilize metals in acidic media, such as zinc dust in sulfuric acid.[7] More modern and milder conditions can be achieved with reagents like samarium(II) iodide (SmI2), which can proceed under neutral conditions.[6]

Synthesis of Cyclic Hydroxamic Acids

Partial reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization, leads to the formation of cyclic hydroxamic acids. These motifs are potent metal chelators and are found in a range of biologically active molecules.[8] Visible light photoredox catalysis offers a particularly mild and chemoselective method for this transformation.[8]

Mechanism: In this process, a photocatalyst, upon irradiation with visible light, facilitates the selective four-electron reduction of the nitro group to a hydroxylamine. This intermediate then undergoes intramolecular cyclization with the tethered acyl moiety to yield the cyclic hydroxamic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key heterocyclic compounds from this compound.

Protocol 1: Synthesis of 6-Methoxyoxindole via Zinc-Mediated Reductive Cyclization

This protocol details a robust and scalable method for the synthesis of 6-methoxyoxindole.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound35213-98-8211.175.0 g23.7
Zinc Dust7440-66-665.3815.5 g237
50% Sulfuric Acid (v/v)7664-93-998.0850 mL-
Ethanol64-17-546.07100 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated Sodium Bicarbonate Solution144-55-884.01As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (5.0 g, 23.7 mmol) in ethanol (100 mL).

  • Addition of Acid: To the stirred suspension, slowly add 50% sulfuric acid (50 mL).

  • Addition of Zinc: Heat the mixture to reflux. Once refluxing, add zinc dust (15.5 g, 237 mmol) portion-wise over 30 minutes. The addition of zinc is exothermic, so control the rate of addition to maintain a steady reflux.

  • Reaction Monitoring: After the addition of zinc is complete, continue to reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove excess zinc and other insoluble materials.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-methoxyoxindole.

Protocol 2: Synthesis of Quinolines via Friedländer Annulation

While this compound is not a direct precursor for the classic Friedländer synthesis, its reduced and functionalized derivatives can be. For instance, the corresponding 2-amino-4-methoxyacetophenone can undergo a Friedländer condensation with a compound containing a reactive α-methylene group to yield a substituted quinoline.[9][10]

Conceptual Workflow:

Caption: Conceptual pathway from the starting material to quinolines.

The Friedländer synthesis is a powerful tool for constructing the quinoline ring system and can be catalyzed by either acids or bases.[9][10] The choice of catalyst and reaction conditions depends on the specific substrates being used.

Applications in Drug Discovery

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery.[]

  • Oxindoles: The oxindole core is present in a variety of kinase inhibitors used in oncology. The ability to readily synthesize substituted oxindoles allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Quinolines: The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[9][12]

The synthetic routes outlined in this guide provide a foundation for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[13]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important heterocyclic compounds. The reductive cyclization strategies discussed herein offer reliable and adaptable methods for accessing oxindoles and provide a gateway to other key scaffolds like quinolines. The protocols and mechanistic insights provided are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, facilitating the development of novel therapeutics.

References

Illuminating Neural Circuits: A Guide to the Application of MNI-Caged-L-Glutamate in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Control of Neural Excitation with Light

In the intricate landscape of the central nervous system, L-glutamate is the principal excitatory neurotransmitter, orchestrating the vast majority of fast synaptic transmission. Understanding its role with high spatiotemporal precision is paramount to deciphering the mechanisms of neural computation, plasticity, and disease. This has historically been a challenge due to the difficulty of delivering glutamate to specific locations on a physiologically relevant timescale. The advent of "caged" compounds has revolutionized this field, providing researchers with molecular tools to control neuronal activity with the precision of light[1][2].

This guide focuses on a particularly effective and widely adopted tool: 4-Methoxy-7-nitroindolinyl-caged-L-glutamate , commonly known as MNI-caged-L-glutamate . This molecule is a photo-labile derivative of L-glutamate, rendered biologically inert by the covalent attachment of the 4-methoxy-7-nitroindolinyl (MNI) "caging" group. Upon illumination with light of a specific wavelength, the MNI cage undergoes rapid photolysis, releasing active L-glutamate in sub-millisecond timeframes[3]. This process, termed "uncaging," allows for the precise initiation of glutamate receptor activation at the level of single dendritic spines, individual neurons, or defined neural ensembles[4][5].

The MNI caging chromophore was developed to improve upon earlier caged compounds, offering a superior combination of photochemical and pharmacological properties. It is highly resistant to hydrolysis, water-soluble, and stable at neutral pH. Critically, it boasts a higher quantum yield for glutamate release compared to its predecessor, NI-caged glutamate, meaning it makes more efficient use of incident photons[3][6]. Furthermore, its suitability for both one-photon (UV light) and two-photon (near-infrared light) excitation has cemented its status as an indispensable tool in modern neuroscience[7]. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals seeking to leverage the power of MNI-caged-L-glutamate in their biological research.

Core Properties and Experimental Considerations

A thorough understanding of the properties of MNI-caged-L-glutamate is essential for designing robust and interpretable experiments.

PropertyValue / DescriptionSignificance for Experimental Design
Chemical Name (S)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-δ-oxo-1H-indole-1-pentanoic acid[]Ensures correct compound identification and ordering.
Common Synonyms MNI-caged-L-glutamate, 4-Methoxy-7-nitroindolinyl-caged-L-glutamate[9]Aids in literature searches and communication.
Molecular Weight ~323.3 g/mol [9]Crucial for accurate preparation of stock and working solutions.
Solubility Soluble in water up to 50 mMAllows for the preparation of concentrated, physiologically compatible stock solutions.
One-Photon Excitation 300 - 380 nm (UV-A)[9]Dictates the choice of light source (e.g., UV flash lamp, UV laser) for one-photon uncaging.
Two-Photon Cross-Section ~0.06 GM at 720-730 nm[7]Enables two-photon uncaging with mode-locked Ti:Sapphire lasers, providing high spatial resolution.
Quantum Yield 0.065 - 0.085Indicates high efficiency of glutamate release per absorbed photon, approximately 2.5-fold more efficient than NI-caged glutamate[3].
Biological Activity Inert at glutamate receptors and transporters before photolysis. Note: Exhibits off-target antagonism at GABA-A receptors at concentrations typically used for two-photon uncaging[3][4][10].The caged form should not activate excitatory pathways. The GABA-A antagonism is a critical consideration for studies of synaptic integration and inhibition; control experiments are essential[3][10].

Application Note 1: High-Resolution Mapping of Synaptic Inputs

Objective: To map the spatial distribution and strength of functional excitatory synaptic inputs onto a single neuron within a brain slice. This technique, known as Laser Scanning Photostimulation (LSPS), provides a functional "fingerprint" of a neuron's local circuit integration[11][12].

Causality and Experimental Logic: The fundamental principle of LSPS is to use focal glutamate uncaging to depolarize and fire action potentials in small, localized populations of presynaptic neurons[11]. By systematically moving the uncaging spot across a grid of locations covering the brain slice and simultaneously recording postsynaptic currents (PSCs) from a target neuron, a map of synaptic connectivity can be generated[11][12]. The presence of a time-locked PSC following photostimulation at a specific location indicates a functional synaptic connection between a neuron at that site and the recorded neuron. MNI-caged-L-glutamate is ideal for this application due to its efficient one-photon uncaging, allowing for rapid stimulation across many points with a UV laser.

Workflow for Laser Scanning Photostimulation (LSPS)

LSPS_Workflow cluster_prep Preparation cluster_rec Recording & Stimulation cluster_analysis Analysis P1 Prepare acute brain slice P2 Prepare ACSF with MNI-Glutamate (e.g., 0.2 mM) P1->P2 P3 Transfer slice to recording chamber and perfuse with MNI-Glu ACSF P2->P3 R1 Establish whole-cell patch-clamp recording from target neuron P3->R1 R2 Define a grid of stimulation points over the slice R1->R2 R3 Sequentially stimulate each grid point with a focused UV laser pulse R2->R3 R4 Record synaptic currents evoked by photostimulation R3->R4 A1 Detect and measure PSCs time-locked to laser pulses R4->A1 A2 Correlate PSC amplitude and location with stimulation grid points A1->A2 A3 Generate a quantitative map of synaptic input strength and location A2->A3

Caption: Workflow for mapping synaptic circuits using LSPS with MNI-caged-L-glutamate.

Detailed Protocol: LSPS Circuit Mapping

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (ACSF): Standard composition (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO₄, 2.5 CaCl₂, 1.0 NaH₂PO₄, 26.2 NaHCO₃, 11 D-glucose. Equilibrate by bubbling with 95% O₂ / 5% CO₂.
  • MNI-caged-L-glutamate Stock Solution (10 mM): Based on the batch-specific molecular weight, dissolve MNI-caged-L-glutamate (e.g., from Tocris or R&D Systems) in ultrapure water at room temperature. Aliquot and store at -20°C for long-term use[11]. Causality: A concentrated stock allows for easy dilution into ACSF without significantly altering its ionic composition.
  • Recording ACSF: Add the MNI-caged-L-glutamate stock solution to ACSF to a final working concentration of 0.2 mM[11]. Include an NMDA receptor antagonist like CPP (10 µM) if mapping only AMPA receptor-mediated inputs[11]. Causality: The 0.2 mM concentration is a balance between achieving sufficient photostimulation and minimizing costs and potential off-target effects.

2. Equipment:

  • Upright microscope with IR-DIC optics.
  • Patch-clamp amplifier and data acquisition system.
  • UV laser (e.g., 355 nm) coupled to the microscope's optical path via scanning galvanometers.
  • Recirculating perfusion system.

3. Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover for at least 1 hour.
  • Recording Setup: Transfer a slice to the recording chamber and perfuse with the recording ACSF containing 0.2 mM MNI-caged-L-glutamate. Allow at least 10-15 minutes for the caged compound to equilibrate within the tissue[11].
  • Establish Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at the reversal potential for inhibition (approx. -70 mV) to isolate excitatory postsynaptic currents (EPSCs)[11].
  • Photostimulation:
  • Using the imaging software, define a grid of stimulation locations (e.g., 16x16 grid) over the area of interest.
  • Program the software to deliver a brief UV laser pulse (e.g., 1-2 ms) sequentially to each grid point.
  • The laser power must be calibrated to be just above the threshold for eliciting action potentials in neurons near the uncaging site, but low enough to maintain spatial resolution and avoid photodamage.
  • Data Acquisition and Analysis:
  • Record the membrane current continuously during the stimulation protocol.
  • Analyze the recording offline to detect EPSCs that are tightly time-locked to the laser pulse at each stimulation site.
  • Construct an input map by plotting the average EPSC amplitude or charge transfer at each grid location.

Application Note 2: Probing Single Dendritic Spine Function with Two-Photon Uncaging

Objective: To mimic the release of glutamate at an individual synapse and measure the resulting postsynaptic response, enabling the study of single-spine physiology, synaptic plasticity, and structure-function relationships[7][13].

Causality and Experimental Logic: Two-photon (2P) excitation provides inherent three-dimensional spatial confinement, allowing for glutamate uncaging within a femtoliter volume that approximates the size of a dendritic spine head[1]. This unparalleled spatial precision allows researchers to bypass presynaptic terminals and directly activate postsynaptic glutamate receptors on a single, visually identified spine[7][13]. MNI-caged-L-glutamate is the most widely used compound for this purpose due to its well-characterized two-photon cross-section at ~720 nm and its proven efficacy in eliciting uncaging-evoked EPSPs (uEPSPs) that can mimic synaptically-evoked events[4][7]. This approach is transformative for investigating how the structure of a spine relates to its function and how that function changes during synaptic plasticity[7][13].

Workflow for Two-Photon (2P) Glutamate Uncaging at a Single Spine

TwoPhoton_Workflow cluster_prep Preparation cluster_rec Recording & Uncaging cluster_analysis Analysis P1 Prepare acute brain slice or cultured neurons P2 Prepare ACSF with MNI-Glutamate (e.g., 2.5-10 mM) P1->P2 R2 Identify a dendritic spine of interest using 2P imaging P3 Fill patch pipette with internal solution containing a fluorescent dye (e.g., Alexa Fluor) R1 Establish whole-cell recording and allow dye to fill the neuron P3->R1 R1->R2 R3 Position the uncaging laser spot at the head of the spine R2->R3 R4 Deliver a brief pulse (0.25-4 ms) of ~720 nm light to uncage glutamate R3->R4 R5 Record the uncaging-evoked EPSP/EPSC (uEPSP/uEPSC) R4->R5 A1 Measure amplitude and kinetics of the uEPSC R5->A1 A2 Correlate uEPSC properties with spine morphology (e.g., volume) A1->A2 A3 Induce plasticity with repetitive uncaging and measure changes A2->A3

Caption: Workflow for single-spine stimulation using two-photon uncaging of MNI-glutamate.

Detailed Protocol: 2P Uncaging

1. Solutions and Reagents:

  • ACSF: As described previously. To block action potentials and isolate synaptic events, Tetrodotoxin (TTX, 1 µM) is typically added[7].
  • MNI-caged-L-glutamate Recording Solution: A higher concentration is required for efficient 2P uncaging. Prepare ACSF with 2.5 - 10 mM MNI-caged-L-glutamate[7]. Causality: The two-photon absorption process is inherently less efficient than one-photon absorption, necessitating a higher concentration of the caged compound in the focal volume to release a sufficient amount of glutamate.
  • Internal Pipette Solution: A cesium-based internal solution is often used to improve voltage-clamp quality. Example (in mM): 135 Cs-methanesulfonate, 10 HEPES, 4 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP[7]. Include a fluorescent dye (e.g., 0.2 mM Alexa Fluor 488 or 594) to visualize neuronal morphology[7][13].

2. Equipment:

  • Two-photon laser scanning microscope.
  • Mode-locked Ti:Sapphire laser tunable to ~720 nm for uncaging. An additional laser at a different wavelength (e.g., >800 nm) may be used for simultaneous calcium imaging[5].
  • High numerical aperture (NA) water-immersion objective.
  • Patch-clamp electrophysiology setup integrated with the microscope.

3. Procedure:

  • Setup and Recording: Perfuse the slice with the MNI-glutamate recording solution. Establish a whole-cell recording from a target neuron and allow 15-20 minutes for the fluorescent dye to fill the dendritic arbor.
  • Spine Identification: Using the 2P microscope, navigate to a dendrite of interest and acquire a high-resolution z-stack to visualize individual dendritic spines. Select a spine for stimulation.
  • Calibration of Uncaging Parameters:
  • Position the laser beam in "park" mode at the selected spine head.
  • Deliver single laser pulses of varying duration (e.g., 0.5 - 2 ms) and power to determine the parameters that elicit a uEPSC with an amplitude and kinetics similar to spontaneous miniature EPSCs (mEPSCs)[7]. This calibration is crucial and may need to be adjusted for each batch of MNI-glutamate[7]. Causality: Mimicking endogenous synaptic events ensures that the experimental manipulation is within a physiological range.
  • Structure-Function Experiments:
  • Acquire a high-resolution 3D image of the spine.
  • Deliver a series of test pulses (e.g., 5-7 pulses at 0.1 Hz) to the spine head and record the corresponding uEPSCs[7].
  • Average the uEPSCs to obtain a stable measure of the synaptic strength for that spine.
  • Analyze the spine's morphology (e.g., head volume, neck length) from the 3D image and correlate it with the uEPSC amplitude.
  • Plasticity Induction: To induce structural or functional plasticity, deliver a train of uncaging pulses (e.g., 60 pulses at 1 Hz) to the spine. Monitor changes in spine volume and/or uEPSC amplitude over time following the induction protocol[7].

Trustworthiness and Self-Validation

To ensure the reliability of experiments using MNI-caged-L-glutamate, several internal controls and validation steps are critical:

  • Pharmacological Controls: Confirm that the uncaging-evoked currents are mediated by glutamate receptors by applying specific antagonists (e.g., CNQX for AMPA receptors, APV for NMDA receptors). The responses should be blocked.

  • Spatial Specificity: For 2P uncaging, demonstrate that moving the uncaging spot just 1-2 µm away from the spine head significantly reduces or eliminates the uEPSC, confirming the spatial precision of the stimulation[5].

  • Off-Target Effect Control: When working with inhibitory circuits, be aware of the GABA-A receptor antagonism[4]. If possible, perform control experiments with a lower MNI-glutamate concentration or use newer "cloaked" versions of caged glutamate that have reduced off-target effects[10].

  • Photodamage Control: Monitor the health of the recorded neuron and the stability of its baseline electrical properties (e.g., resting membrane potential, input resistance) throughout the experiment. Avoid excessive laser power or duration.

By integrating these validation steps, researchers can confidently attribute the observed biological effects to the precise, light-mediated release of L-glutamate, ensuring the trustworthiness and integrity of their findings.

References

Application Notes and Protocols: The Role of 2-(4-Methoxy-2-nitrophenyl)acetic Acid as a Precursor in Heterocyclic Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 2-(4-Methoxy-2-nitrophenyl)acetic acid as a pivotal intermediate in the synthesis of dyes and pigments. Its unique molecular architecture, featuring a nitro group positioned ortho to an acetic acid substituent on a methoxy-activated benzene ring, makes it an ideal precursor for constructing heterocyclic systems, particularly substituted oxindoles. These oxindoles are the foundational building blocks for a range of indigoid dyes. This guide elucidates the core chemical principles, details field-proven experimental protocols, and presents the underlying causality for methodological choices, targeting researchers and professionals in dye chemistry and materials science.

Part 1: Core Chemical Principles and Synthesis Strategy

The utility of this compound in dye synthesis is centered on a powerful and efficient transformation: reductive cyclization . This process converts the linear phenylacetic acid derivative into a bicyclic heterocyclic system, which forms the chromophore's core. The strategy involves two fundamental and often concerted steps: the reduction of the nitro group and the subsequent intramolecular amide bond formation (lactamization).

The Foundational Transformation: From Nitro Acid to Lactam

The entire synthesis hinges on converting the electron-withdrawing, meta-directing nitro group into a strongly activating, ortho-directing amino group.[1] This transformation fundamentally alters the molecule's reactivity, enabling the key cyclization step. The amino group, once formed, acts as an intramolecular nucleophile, readily attacking the electrophilic carbonyl carbon of the adjacent acetic acid moiety to form a stable five-membered lactam ring, yielding a substituted oxindole.[2]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Cyclized Core Structure start_node This compound inter_node 2-(2-Amino-4-methoxyphenyl)acetic acid start_node->inter_node Step 1: Nitro Group Reduction (e.g., Fe/AcOH, H₂/Pd-C) product_node 7-Methoxyoxindole inter_node->product_node Step 2: Intramolecular Cyclization (Lactamization)

Caption: The two-stage conversion of the starting material to the core dye precursor.

Step A: The Criticality of Nitro Group Reduction

The reduction of the aromatic nitro group is the enabling step of the entire synthesis. A variety of robust and scalable methods are available for this transformation.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and efficient method. It is often the preferred choice for its high yield and simple workup, where the catalyst is removed by filtration.[3]

  • Chemical Reduction: The use of easily oxidized metals in an acidic medium is a classic and highly effective method. Reagent systems like iron powder in acetic acid (Fe/AcOH), tin(II) chloride (SnCl₂), or zinc dust in hydrochloric acid (Zn/HCl) are widely employed.[1][4] The metal acts as the electron donor, while the acid protonates the oxygen atoms of the nitro group, facilitating their removal as water.

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For this compound, metal/acid systems are particularly well-suited as they are cost-effective and highly selective for the nitro group.

Step B: Spontaneous Intramolecular Cyclization

Upon formation of the 2-(2-amino-4-methoxyphenyl)acetic acid intermediate, the stage is set for cyclization. The proximity of the newly formed, nucleophilic amine (-NH₂) to the electrophilic carboxylic acid (-COOH) side chain creates a highly favorable environment for an intramolecular condensation reaction. This process, often catalyzed by the residual acid from the reduction step or proceeding spontaneously with gentle heating, results in the elimination of a water molecule and the formation of the stable 7-methoxyoxindole ring system. This oxindole is not a dye itself but is the immediate and essential precursor.[2]

Part 2: Application in the Synthesis of Indigoid Dyes

Oxindoles are the direct precursors to the family of indigoid dyes. The final step in creating the dye is an oxidative dimerization process, where two oxindole molecules couple to form the characteristic H-shaped chromophore responsible for the vibrant color.

Proposed Pathway to a Substituted Indigo Dye

The 7-methoxyoxindole synthesized from our starting material can be readily converted into a high-value dye, 4,4'-Dimethoxyindigo . This transformation typically involves exposure to a mild oxidizing agent, often atmospheric oxygen, in a basic solution. The reaction proceeds through an enolate intermediate, which then undergoes radical coupling.

G cluster_precursor Oxindole Precursor (x2) cluster_final Final Pigment precursor_node 7-Methoxyoxindole final_node 4,4'-Dimethoxyindigo precursor_node->final_node Oxidative Dimerization (e.g., O₂, Base)

Caption: Conversion of the oxindole intermediate into the final indigoid pigment.

The Influence of the Methoxy Substituent

Unsubstituted indigo is famous for its deep blue color. The presence of the methoxy (-OCH₃) groups at the 4 and 4' positions of the final dye molecule plays a crucial role in modulating its color. The methoxy group is an electron-donating group which, when conjugated with the chromophore, typically causes a bathochromic shift (a shift to longer absorption wavelengths).[5] This means that 4,4'-Dimethoxyindigo is expected to have a color shifted towards the red end of the spectrum, potentially appearing as a violet or purple pigment. This ability to tune the final color through substitution makes precursors like this compound highly valuable.

Part 3: Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all acids and organic solvents with care.

Protocol 1: One-Pot Reductive Cyclization for the Synthesis of 7-Methoxyoxindole

This protocol leverages a metal/acid system to achieve both nitro reduction and subsequent cyclization in a single, efficient operation.

Materials:

  • This compound

  • Glacial Acetic Acid (AcOH)

  • Zinc Dust (<10 µm)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of glacial acetic acid. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reducing Agent: While stirring vigorously at room temperature, add 10.0 g of zinc dust to the solution in small portions over 20-30 minutes. The reaction is exothermic, and the temperature may rise. If necessary, use a water bath to maintain the temperature below 60°C.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 7-methoxyoxindole.

Protocol 2: Synthesis of 4,4'-Dimethoxyindigo via Oxidative Dimerization

This protocol converts the oxindole precursor into the final pigment.

Materials:

  • 7-Methoxyoxindole (from Protocol 1)

  • Ethanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 1.0 g of 7-methoxyoxindole in 50 mL of ethanol in a 250 mL Erlenmeyer flask.

  • Basification: While stirring, add 10 mL of 2 M NaOH solution. The solution should become basic.

  • Oxidation: Vigorously stir the solution while open to the atmosphere for 4-6 hours. A colored precipitate will begin to form as the oxidation proceeds. Alternatively, bubble air through the solution using a Pasteur pipette to accelerate the reaction.

  • Isolation: Collect the precipitated solid pigment by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water until the filtrate is neutral, followed by a small amount of cold ethanol to remove any unreacted starting material.

  • Drying: Dry the pigment in a vacuum oven at 60°C to a constant weight. The final product is 4,4'-Dimethoxyindigo.

Part 4: Data Summary and Characterization

The following table summarizes the key compounds involved in the synthetic pathway.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
This compoundStructure of this compoundC₉H₉NO₅211.17Pale yellow crystalline solid[6]
2-(2-Amino-4-methoxyphenyl)acetic acidStructure of 2-(2-Amino-4-methoxyphenyl)acetic acidC₉H₁₁NO₃181.19Off-white to light brown solid
7-MethoxyoxindoleStructure of 7-MethoxyoxindoleC₉H₉NO₂163.17Light tan or pinkish solid
4,4'-DimethoxyindigoStructure of 4,4'-DimethoxyindigoC₁₈H₁₄N₂O₄322.32Deep violet or purple powder

Conclusion

This compound stands as a highly effective and versatile precursor for the synthesis of substituted heterocyclic dyes. The well-established and robust chemistry of reductive cyclization provides a straightforward pathway to valuable oxindole intermediates. These intermediates can be efficiently converted into indigoid pigments whose final color and properties are tuned by the methoxy substituent. The protocols outlined herein provide a reliable foundation for researchers and scientists to explore the synthesis of novel chromophores for applications ranging from textiles and coatings to advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this multi-step synthesis and maximize your yield and purity.

Introduction: A Four-Step Synthetic Strategy

The synthesis of this compound is a valuable process for creating key intermediates in drug discovery. The most common and reliable route begins with 4-methoxytoluene and proceeds through four distinct stages. Each stage presents unique challenges that can impact the overall yield and purity of the final product. Understanding the causality behind each experimental choice is critical for success.

This guide is structured to address problems at each specific stage of the synthesis.

Visualizing the Pathway

The overall synthetic workflow can be visualized as a four-step linear sequence. Each transformation builds upon the last, meaning the success of each step is critical for the overall yield.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 4-Methoxytoluene B 4-Methoxy-2-nitrotoluene A->B HNO₃ / H₂SO₄ C 1-(Bromomethyl)-4-methoxy-2-nitrobenzene B->C NBS, Initiator D 2-(4-Methoxy-2-nitrophenyl)acetonitrile C->D NaCN E This compound D->E H₃O⁺ / Heat caption Figure 1. Overall synthetic pathway.

Caption: Figure 1. Overall synthetic pathway.

Troubleshooting Guide & FAQs

This section is formatted as a direct question-and-answer guide to address specific experimental issues.

Step 1: Regioselective Nitration of 4-Methoxytoluene

Core Challenge: The primary challenge in this step is achieving selective nitration at the C2 position (ortho to the methoxy group and meta to the methyl group). The powerful activating and ortho-, para-directing effect of the methoxy group can lead to a mixture of isomers.

FAQs:

  • Q1: My nitration is producing a significant amount of the 3-nitro isomer (4-methoxy-3-nitrotoluene). How can I improve the regioselectivity for the desired 2-nitro product?

    • A1: This is a common problem due to the competing directing effects of the methoxy and methyl groups. To favor the 2-nitro isomer, consider the following:

      • Temperature Control: Maintain a low reaction temperature (0-5 °C). Higher temperatures can reduce selectivity.

      • Order of Addition: Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 4-methoxytoluene. This keeps the concentration of the powerful nitronium ion (NO₂⁺) low, favoring the more sterically accessible 2-position over the more hindered 3-position.

      • Alternative Nitrating Agents: For highly selective nitration, consider using milder or bulkier nitrating agents. Some literature suggests that using a solid acid catalyst like a zeolite can enhance para-selectivity (in this case, ortho to the methoxy group) by leveraging shape-selective catalysis within the catalyst's pores[1][2][3]. A mixture of nitric acid in acetic anhydride is another alternative that can sometimes offer different selectivity profiles compared to the standard mixed acid system.

  • Q2: I'm observing the formation of dinitrated byproducts. What's causing this and how can I prevent it?

    • A2: Dinitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The initial product, 4-methoxy-2-nitrotoluene, is still activated towards further electrophilic substitution.

      • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will drive the reaction towards dinitration.

      • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

      • Temperature: As with selectivity, maintaining a low temperature is crucial to prevent over-reaction.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Core Challenge: The goal is to selectively brominate the benzylic methyl group without causing bromination on the electron-rich aromatic ring.

FAQs:

  • Q3: My reaction is yielding a complex mixture of products, including what appears to be ring-brominated species. How do I ensure the reaction is selective for the benzylic position?

    • A3: This is a classic problem when brominating activated aromatic systems. The key is to ensure the reaction proceeds via a free-radical mechanism, not an electrophilic aromatic substitution mechanism.[4][5]

      • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine (Br₂) through its reaction with trace amounts of HBr generated in the reaction.[6][7][8][9] This low concentration of Br₂ favors the radical pathway over the ionic pathway required for ring bromination.[6][8]

      • Radical Initiator: The reaction requires a radical initiator. This can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical initiation using a UV lamp.[9][10] Ensure your initiator is not expired and is used in the correct catalytic amount (typically 1-5 mol%).

      • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways. Due to the toxicity of CCl₄, trifluorotoluene has been proposed as a suitable alternative.[7]

  • Q4: The reaction is sluggish and incomplete, even after prolonged heating. What could be the issue?

    • A4: Several factors can lead to an incomplete reaction:

      • Inactive Initiator: Your radical initiator may have decomposed. Use a fresh batch.

      • Radical Scavengers: The presence of oxygen or other impurities can quench the radical chain reaction. Degas your solvent before starting the reaction by bubbling an inert gas like nitrogen or argon through it for 15-20 minutes.

      • Insufficient Initiation: If using photochemical initiation, ensure your lamp is of the appropriate wavelength and is close enough to the reaction vessel. If using a chemical initiator, ensure the reaction temperature is high enough to cause homolytic cleavage (e.g., >70 °C for AIBN).

  • Q5: I am getting a significant amount of the dibrominated product. How can this be minimized?

    • A5: Over-bromination is a common side reaction.[4]

      • Control Stoichiometry: Use a precise stoichiometry of NBS. A slight excess of the starting material (4-methoxy-2-nitrotoluene) relative to NBS can help consume the brominating agent before it reacts with the desired monobrominated product.

      • Monitor the Reaction: Follow the reaction's progress carefully by TLC or GC. Stop the reaction as soon as the starting material has been consumed. The dibrominated product will have a different Rf value or retention time.

Step 3: Nucleophilic Substitution (Cyanation)

Core Challenge: This step involves a standard Sₙ2 reaction to displace the bromide with a cyanide nucleophile. The main challenges are ensuring the reaction goes to completion and avoiding side reactions.

FAQs:

  • Q6: My cyanation reaction is giving a low yield. What are the critical parameters to optimize?

    • A6: Low yields in this Sₙ2 reaction often stem from suboptimal reaction conditions.

      • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetone is crucial.[11] These solvents solvate the cation (e.g., Na⁺) but leave the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic. Using anhydrous acetone can prevent hydrolysis of the benzyl bromide back to the alcohol.[12]

      • Cyanide Source: Use finely powdered and dry sodium cyanide (NaCN) or potassium cyanide (KCN) to maximize its solubility and reactivity.

      • Temperature: Gently heating the reaction (e.g., 50-60 °C) can increase the reaction rate, but excessive heat can promote elimination side reactions.

      • Catalyst: Adding a catalytic amount of sodium iodide can sometimes accelerate the reaction via the Finkelstein reaction, where the more reactive benzyl iodide is formed in situ.

  • Q7: I am seeing byproducts that could be from an elimination (E2) reaction. How can I favor substitution over elimination?

    • A7: While benzyl bromides are less prone to elimination than secondary or tertiary alkyl halides, it can still occur, especially with a strong base like cyanide at elevated temperatures.

      • Temperature Control: Avoid high temperatures. This is the most critical factor in minimizing elimination.

      • Nucleophile Choice: Cyanide is a good nucleophile and a moderately strong base. There isn't much choice here, but ensuring anhydrous conditions can sometimes help, as water can increase the basicity of the system.

Step 4: Nitrile Hydrolysis

Core Challenge: The final step is the hydrolysis of the nitrile to a carboxylic acid. This reaction can be sluggish, especially with sterically hindered nitriles, and the conditions must be chosen carefully to avoid side reactions involving the nitro and methoxy groups.

FAQs:

  • Q8: My nitrile hydrolysis is not going to completion, and I'm isolating the intermediate amide. How can I drive the reaction to the carboxylic acid?

    • A8: Nitrile hydrolysis proceeds in two stages: first to an amide, then to the carboxylic acid.[13][14] Stopping at the amide is a common issue.

      • Harsh Conditions: Complete hydrolysis often requires forcing conditions. This means either a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., 6M NaOH) and prolonged heating under reflux.[13]

      • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction by TLC. The amide and the final acid will have different polarities and should be easily distinguishable.

  • Q9: Should I use acidic or basic hydrolysis? What are the pros and cons for this specific molecule?

    • A9: Both methods can work, but they have different implications for workup and potential side reactions.

      • Acidic Hydrolysis: Heating with an acid like H₂SO₄/H₂O or concentrated HCl is a common method.[15][16][17] The product, a carboxylic acid, is directly formed. The ammonium salt byproduct is soluble in the aqueous phase. A potential downside is the risk of demethoxylation (cleavage of the methoxy ether) under very harsh acidic conditions and high temperatures, although this is generally unlikely under typical hydrolysis conditions.

      • Basic Hydrolysis: Heating with aqueous NaOH or KOH will form the sodium or potassium salt of the carboxylic acid.[13] Ammonia gas is evolved during the reaction. A key advantage is that this method avoids harsh acidic conditions that could affect other functional groups. The final product is isolated by acidifying the reaction mixture after the hydrolysis is complete, which precipitates the free carboxylic acid.[18][19] This is often the preferred method for substrates with acid-sensitive groups.

  • Q10: The purification of the final product is difficult. What is the best approach?

    • A10: Purification of the final carboxylic acid typically relies on its acidic nature.

      • Acid-Base Extraction: After the hydrolysis (especially if using the acidic method), you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer with HCl to precipitate the pure product, which can be collected by filtration.[19]

      • Recrystallization: Recrystallization is an excellent final purification step.[18] A common solvent system would be hot water or an ethanol/water mixture. The product should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol incorporates best practices to maximize yield and purity.

Step 1: 4-Methoxy-2-nitrotoluene

  • To a stirred solution of 4-methoxytoluene (1.0 eq) in glacial acetic acid, cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-chilled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure 4-methoxy-2-nitrotoluene.

Step 2: 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

  • Dissolve 4-methoxy-2-nitrotoluene (1.0 eq) in a minimal amount of a suitable solvent (e.g., cyclohexane).

  • Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a 250W UV lamp.

  • Monitor the reaction by TLC. The reaction is complete when all the NBS (denser solid) is converted to succinimide (less dense solid that floats).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide, which is often used in the next step without further purification.

Step 3: 2-(4-Methoxy-2-nitrophenyl)acetonitrile

  • Dissolve the crude 1-(bromomethyl)-4-methoxy-2-nitrobenzene (1.0 eq) in anhydrous acetone.

  • Add finely powdered sodium cyanide (1.2 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring by TLC.

  • Cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude nitrile.

Step 4: this compound

  • To the crude 2-(4-methoxy-2-nitrophenyl)acetonitrile (1.0 eq), add a 6M aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, or until TLC analysis shows complete consumption of the starting material and intermediate amide.

  • Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from an ethanol/water mixture to afford the pure this compound.

Troubleshooting Workflow Diagram

When encountering low yields, this decision tree can guide your optimization efforts.

Troubleshooting_Workflow Start Low Overall Yield Check_Nitration Step 1: Nitration Yield Low? Start->Check_Nitration Check_Bromination Step 2: Bromination Yield Low? Start->Check_Bromination Check_Cyanation Step 3: Cyanation Yield Low? Start->Check_Cyanation Check_Hydrolysis Step 4: Hydrolysis Yield Low? Start->Check_Hydrolysis Sol_Nitration Verify Temp Control (0-5°C) Check Stoichiometry Consider Milder Reagents Check_Nitration->Sol_Nitration Yes Sol_Bromination Use Fresh NBS/Initiator Degas Solvent Ensure Proper Initiation (Heat/UV) Control Stoichiometry Check_Bromination->Sol_Bromination Yes Sol_Cyanation Use Polar Aprotic Solvent (DMF/Acetone) Ensure Anhydrous Conditions Use Finely Powdered NaCN Consider NaI Catalyst Check_Cyanation->Sol_Cyanation Yes Sol_Hydrolysis Increase Reaction Time/Temp Ensure Sufficient Acid/Base Switch to Basic Hydrolysis Check_Hydrolysis->Sol_Hydrolysis Yes caption Figure 2. Troubleshooting decision tree.

Caption: Figure 2. Troubleshooting decision tree.

Expected Yields & Purity Data

The following table summarizes typical outcomes for each step when using the optimized protocol. Note that yields are highly dependent on experimental execution and scale.

StepProductTypical Yield (%)Expected Purity (Post-Purification)Key Optimization Parameters
1 4-Methoxy-2-nitrotoluene75-85%>98% (by GC)Temperature, Stoichiometry
2 1-(Bromomethyl)-4-methoxy-2-nitrobenzene80-90%(Used Crude)Radical Initiator, NBS quality
3 2-(4-Methoxy-2-nitrophenyl)acetonitrile85-95%>95% (by NMR)Solvent, Anhydrous conditions
4 This compound80-90%>99% (by HPLC)Reaction Time, Temperature, pH
Overall Final Product 45-65% >99% Cumulative of all steps

References

Technical Support Center: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important chemical intermediate. By understanding the causality behind potential side reactions, you can optimize your experimental outcomes.

Section 1: Troubleshooting Common Synthetic Pathways & Byproducts

The synthesis of this compound is typically approached via two primary routes, each with its own set of potential challenges and characteristic byproducts.

Route A: Electrophilic Nitration of 4-Methoxyphenylacetic acid

This is a direct approach but is often complicated by a lack of regioselectivity, leading to isomeric impurities that can be difficult to separate.

Troubleshooting Guide: Nitration Pathway

Question 1: My post-nitration work-up yields a mixture of products, and the ¹H NMR spectrum is complex with multiple aromatic splitting patterns. What are the likely byproducts?

Answer: This is the most common issue with this route. The directing effects of the substituents on the starting material, 4-methoxyphenylacetic acid, dictate the regiochemical outcome.

  • Causality: The methoxy group (-OCH₃) is a strong activating, ortho, para-director. The acetic acid moiety (-CH₂COOH) is a deactivating, meta-director (though its influence is weaker). Since the para position is blocked by the acetic acid group, nitration is directed to the positions ortho to the methoxy group.

  • Primary Byproduct: The major byproduct is almost invariably 2-(4-Methoxy-3-nitrophenyl)acetic acid . The electronic activation from the methoxy group at position 3 is strong.

  • Other Potential Byproducts:

    • Starting Material: Incomplete reaction will leave unreacted 4-methoxyphenylacetic acid .

    • Dinitro Compounds: Under harsh conditions (e.g., excess nitrating agent, high temperature), dinitrated phenylacetic acids can form.

  • Troubleshooting & Validation:

    • Reaction Conditions: To favor the desired 2-nitro isomer, use milder nitrating agents (e.g., HNO₃ in acetic anhydride) and maintain low temperatures (0-5 °C) to improve selectivity. A patent for a similar synthesis highlights the challenge of isomeric impurities[1].

    • Analytical Confirmation: Use HPLC to quantify the ratio of isomers. The isomers will have distinct retention times. ¹H NMR is also crucial; the aromatic proton coupling constants and chemical shifts will be different for each isomer.

Question 2: The reaction mixture turned dark brown/black upon addition of the nitrating agent, and the final yield was very low. What caused this decomposition?

Answer: This indicates significant degradation of the starting material or product, likely due to overly aggressive reaction conditions.

  • Causality: The benzylic position (the -CH₂- group) is susceptible to oxidation by strong nitric acid, especially at elevated temperatures. This can lead to the formation of colored, polymeric tars and cleavage of the side chain. The aromatic ring itself can also be oxidized.

  • Troubleshooting & Validation:

    • Temperature Control: Strict temperature control is critical. Ensure the reaction is performed in an ice bath with slow, dropwise addition of the nitrating agent.

    • Protecting the Flask: As noted in related procedures, preventing localized superheating on the flask walls is important to avoid decomposition[2].

    • Choice of Reagents: Avoid using fuming nitric acid unless absolutely necessary. A mixture of concentrated nitric acid and sulfuric acid is standard, but the ratio and temperature must be carefully controlled.

Nitration_Byproducts SM 4-Methoxyphenylacetic acid Reagent + HNO₃ / H₂SO₄ SM->Reagent Product This compound (Desired Product) Reagent->Product Path A (Desired) Byproduct1 2-(4-Methoxy-3-nitrophenyl)acetic acid (Major Isomeric Byproduct) Reagent->Byproduct1 Path B (Side Reaction) Byproduct2 Degradation Products (Oxidized/Polymeric) Reagent->Byproduct2 Path C (Degradation)

Caption: Nitration pathway and major byproducts.

Route B: Hydrolysis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

This route can offer better regioselectivity if the starting nitrile is pure, but the hydrolysis step itself can be problematic.

Troubleshooting Guide: Hydrolysis Pathway

Question 1: My hydrolysis reaction is incomplete. I have isolated my desired acid, but also a significant amount of a neutral, less polar compound. What is this byproduct?

Answer: You have isolated the amide intermediate. The hydrolysis of nitriles to carboxylic acids is a two-step process.

  • Causality: The reaction proceeds via the formation of 2-(4-Methoxy-2-nitrophenyl)acetamide . If the hydrolysis conditions (e.g., concentration of acid/base, temperature, reaction time) are insufficient to drive the second step (amide hydrolysis), the amide will be a major byproduct.

  • Troubleshooting & Validation:

    • Reaction Conditions: To ensure complete hydrolysis, increase the reaction time, temperature, or the concentration of the acid or base. Acid-catalyzed hydrolysis with aqueous sulfuric acid is common for nitrophenylacetonitriles[2].

    • Work-up: The amide is neutral, while the product is an acid. During an aqueous work-up, you can separate them by extracting the aqueous basic layer (containing the deprotonated carboxylic acid) with an organic solvent to remove the neutral amide. Re-acidification of the aqueous layer will then precipitate the pure acid product.

    • Analytical Confirmation: The amide will have characteristic N-H peaks in the IR spectrum and a different chemical shift for the -CH₂- group in the ¹H NMR compared to the acid.

Question 2: During a high-temperature acid hydrolysis, I observed vigorous gas evolution and obtained a product that lacks the carboxylic acid group. What happened?

Answer: This is likely due to decarboxylation. Phenylacetic acids with electron-withdrawing groups can be susceptible to losing CO₂ under harsh thermal or acidic conditions.

  • Causality: The strong electron-withdrawing effect of the nitro group can stabilize the carbanion formed upon loss of CO₂ from the carboxylate intermediate. This leads to the formation of 1-methyl-4-methoxy-2-nitrobenzene .

  • Troubleshooting & Validation:

    • Temperature Control: Avoid excessive heating. Refluxing is often necessary, but prolonged heating at very high temperatures should be avoided. Use the minimum temperature required for a reasonable reaction rate.

    • Analytical Confirmation: The byproduct will be a neutral compound with a methyl singlet around 2.3-2.5 ppm in the ¹H NMR instead of the methylene singlet of the acetic acid. Its identity can be confirmed by GC-MS.

Hydrolysis_Byproducts Start 2-(4-Methoxy-2-nitrophenyl)acetonitrile Intermediate 2-(4-Methoxy-2-nitrophenyl)acetamide (Amide Byproduct) Start->Intermediate Step 1 (Incomplete Hydrolysis) Product This compound (Desired Product) Intermediate->Product Step 2 (Complete Hydrolysis) Byproduct 1-Methyl-4-methoxy-2-nitrobenzene (Decarboxylation Byproduct) Product->Byproduct Degradation (High Temp)

Caption: Hydrolysis pathway and potential byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred? A: The hydrolysis of 2-(4-methoxy-2-nitrophenyl)acetonitrile (Route B) is often preferred if the starting nitrile is available with high isomeric purity. This avoids the difficult separation of nitro-isomers that plagues the direct nitration of 4-methoxyphenylacetic acid (Route A).

Q: How can I effectively purify the final product from its isomeric byproduct (3-nitro isomer)? A: Fractional crystallization is the most common method. The isomers often have slightly different solubilities in solvents like ethanol, water, or toluene mixtures. This can be a tedious process requiring multiple recrystallization steps. For high-purity material, preparative HPLC or column chromatography on silica gel (using a mobile phase like ethyl acetate/hexane with a small amount of acetic acid) may be necessary.

Q: What are the key spectroscopic features to confirm the identity of this compound? A: In ¹H NMR (in CDCl₃ or DMSO-d₆), you should look for:

  • A singlet for the methoxy (-OCH₃) protons (~3.9 ppm).

  • A singlet for the methylene (-CH₂) protons (~3.8-4.0 ppm).

  • Three aromatic protons with a specific splitting pattern. For the 2-nitro isomer, you'd expect a pattern consistent with a 1,2,4-trisubstituted ring, which will be distinct from the pattern of the 3-nitro isomer.

Q: What are the primary safety concerns for these synthetic routes? A: The nitration reaction (Route A) is highly exothermic and involves corrosive and oxidizing acids. It must be conducted with extreme care in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The hydrolysis of the nitrile (Route B) can release hydrogen cyanide gas if performed under acidic conditions with residual cyanide from the nitrile synthesis, so it must also be done in a well-ventilated fume hood.

Section 3: Summary of Potential Byproducts

Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Origin
2-(4-Methoxy-3-nitrophenyl)acetic acidC₉H₉NO₅211.17Nitration of 4-methoxyphenylacetic acid
4-Methoxyphenylacetic acidC₉H₁₀O₃166.17Incomplete nitration (unreacted starting material)
2-(4-Methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19Incomplete hydrolysis of the corresponding nitrile
1-Methyl-4-methoxy-2-nitrobenzeneC₈H₉NO₃167.16Decarboxylation of the final product during hydrolysis

Section 4: Illustrative Experimental Protocol: Hydrolysis of Acetonitrile

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound from 2-(4-Methoxy-2-nitrophenyl)acetonitrile.

Methodology:

  • In a 250 mL round-bottomed flask equipped with a reflux condenser, add 2-(4-methoxy-2-nitrophenyl)acetonitrile (10.0 g, 52.0 mmol).

  • Prepare a solution of concentrated sulfuric acid (30 mL) in water (30 mL) by slowly adding the acid to the water in an ice bath.

  • Carefully add the cooled sulfuric acid solution to the flask containing the nitrile.

  • Heat the mixture to reflux using a heating mantle. The solid should dissolve as the reaction proceeds. Maintain a gentle reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) to confirm the disappearance of the starting material and the intermediate amide.

  • After cooling to room temperature, pour the reaction mixture slowly over 200 g of crushed ice in a large beaker with stirring.

  • A precipitate of the crude carboxylic acid should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.

  • Recrystallize the crude solid from a suitable solvent (e.g., aqueous ethanol or toluene) to yield pure this compound as a pale yellow solid.

Section 5: References

  • BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Retrieved from 3

  • Google Patents. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (US20040199002A1). Retrieved from 4

  • Google Patents. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. (CN101805265A). Retrieved from 1

  • Wikipedia. (n.d.). 2-Nitrophenylacetic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(4-Methoxy-2-nitrophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Our goal is to provide practical, field-proven insights and solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles.

The synthesis of this compound, while conceptually straightforward, is often complicated by issues related to regioselectivity, reaction completeness, and purification. This guide addresses these specific pain points in a comprehensive question-and-answer format.

Primary Synthetic Pathway Overview

The most common and reliable route to the target compound involves the hydrolysis of the corresponding nitrile intermediate, 2-(4-methoxy-2-nitrophenyl)acetonitrile. This precursor is typically synthesized from a suitable benzyl halide or via other established methods. This guide will focus on the critical final hydrolysis step, as it is a frequent source of difficulty.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Target Synthesis Start 4-Methoxy-2-nitrobenzyl Halide Nitrile 2-(4-methoxy-2-nitrophenyl)acetonitrile Start->Nitrile  + NaCN or KCN   Acid This compound Nitrile->Acid Direct Hydrolysis (Strong Acid/Base, Heat) Amide Amide Intermediate Nitrile->Amide Mild Hydrolysis (H₂O, Acid/Base) Amide->Acid Forced Hydrolysis (Heat, ↑ [Acid/Base])

Caption: Common synthetic route via nitrile hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrolysis of 2-(4-methoxy-2-nitrophenyl)acetonitrile is slow and gives a poor yield. How can I improve it?

Answer: Sluggish or incomplete hydrolysis of an arylacetonitrile is a classic problem. The rate-determining step is often the initial hydration of the nitrile to the corresponding amide, which can be slow, followed by the hydrolysis of the amide to the carboxylic acid. The electron-withdrawing nature of the ortho-nitro group can influence the reactivity of the nitrile.

Causality & Solution:

  • Insufficiently Forcing Conditions: Arylacetonitriles often require more vigorous conditions for hydrolysis than their aliphatic counterparts. Simply refluxing in dilute acid or base may not be sufficient. A common and effective method is to use a concentrated aqueous acid solution, such as a mixture of sulfuric acid and water, and heat for several hours.[1]

  • Reagent Choice: A mixture of sulfuric acid, water, and sometimes a co-solvent like glacial acetic acid can be very effective.[1] The acetic acid can improve the solubility of the organic starting material.

  • Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (e.g., reflux, 100-120 °C) and monitored over time. An incomplete reaction will often show starting material or the amide intermediate upon TLC or LC-MS analysis.

  • Phase Transfer Catalysis (for basic hydrolysis): If you are using a biphasic basic hydrolysis (e.g., NaOH in water/toluene), the reaction can be extremely slow due to poor mixing. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can dramatically accelerate the reaction by transporting the hydroxide ion into the organic phase.

Q2: I've isolated the amide, 2-(4-methoxy-2-nitrophenyl)acetamide, instead of the carboxylic acid. How do I push the reaction to completion?

Answer: This is a very common outcome and indicates that the first step of hydrolysis (nitrile to amide) is complete, but the second step (amide to carboxylic acid) has stalled. Amides are significantly more stable and less electrophilic than nitriles, requiring more energy to hydrolyze.

Causality & Solution:

  • Increase Reagent Concentration: The most direct solution is to increase the concentration of the acid or base. For acidic hydrolysis, moving from 50% H₂SO₄ to 70-80% H₂SO₄ can be effective.

  • Increase Temperature: If you are running the reaction at 80 °C, increasing to reflux (or the highest safe temperature for your setup) will provide the necessary activation energy to overcome the stability of the amide bond.

  • Prolong Reaction Time: Amide hydrolysis is often simply slower. Resubjecting your isolated amide to the hydrolysis conditions for an extended period (e.g., 12-24 hours) is a valid strategy.

  • Diazotization Method (Sandmeyer-type): While more complex, a robust method for converting amides (or anilines) to other functional groups is the Sandmeyer reaction.[2][3] In a different context, if one had the corresponding aniline, it could be converted to the nitrile and then hydrolyzed. This highlights that different functional group interconversions have different energy barriers.

Q3: I attempted to synthesize the target compound by nitrating 4-methoxyphenylacetic acid directly, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Direct nitration of 4-methoxyphenylacetic acid is challenging due to competing directing effects. The methoxy group is a strong ortho-, para- director, while the acetic acid side chain is a weak deactivating meta-director.

Causality & Solution:

  • Directing Group Conflict: The powerful activating effect of the methoxy group at the para position will strongly direct nitration to the ortho positions (positions 3 and 5 relative to the methoxy group). The desired product requires nitration at position 2. To achieve this, the starting material would need to be 4-methoxyphenylacetic acid, and the methoxy group directs ortho to itself (position 3) while the acetic acid group directs meta (position 3). This leads to the 3-nitro isomer as a major byproduct.

  • Protecting Group Strategy: A more controlled approach involves using a starting material where the desired substitution pattern is already established. For example, starting with 4-methoxy-2-nitroaniline. The amino group can be converted to a leaving group via diazotization and then substituted.[4]

  • Alternative Route: The most reliable method is to avoid this direct nitration entirely. Synthesize the precursor 2-(4-methoxy-2-nitrophenyl)acetonitrile first, where the nitro and methoxy groups are already in the correct positions, and then perform the hydrolysis. This circumvents the entire regioselectivity problem. A method for synthesizing a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, involves the acetylation of 4-methoxy-2-nitroaniline, which already has the correct substitution pattern.[5][6]

Q4: What is the best way to purify the final this compound? I have a persistent yellow, oily impurity.

Answer: The final product is a solid.[7] An oily or discolored product suggests the presence of starting material, isomers (like the 3-nitro version), or decomposition byproducts.

Causality & Solution:

  • Acid-Base Extraction: The carboxylic acid product is acidic. A robust purification step is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be separated, cooled in an ice bath, and re-acidified with concentrated HCl to precipitate the pure product.

  • Recrystallization: This is the definitive method for purifying solid organic compounds. For phenylacetic acids, common recrystallization solvents include water or mixed aqueous-organic solvents. For p-nitrophenylacetic acid, recrystallization from boiling water is a documented procedure.[8] Given the structure, a solvent system like ethanol/water, xylene, or toluene could also be effective.[9] The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: If recrystallization and extraction fail, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Outcome: Low Yield / Impure Product Check_SM 1. Verify Purity of Starting Material (NMR, LC-MS) Start->Check_SM Analyze_Rxn 2. Analyze Reaction Mixture (TLC, LC-MS) Check_SM->Analyze_Rxn SM is Pure Optimize_Cond 3. Adjust Reaction Conditions Analyze_Rxn->Optimize_Cond Incomplete Reaction / Side Products Formed Optimize_Workup 4. Refine Workup & Purification Analyze_Rxn->Optimize_Workup Reaction Complete, Impure Product Success Pure Product, Good Yield Optimize_Cond->Success Re-run Experiment Optimize_Workup->Success Re-purify

Caption: A logical workflow for troubleshooting synthesis issues.

Detailed Experimental Protocol: Hydrolysis of 2-(4-methoxy-2-nitrophenyl)acetonitrile

Disclaimer: This protocol involves the use of strong, corrosive acids. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All procedures should be performed in a certified chemical fume hood.

ParameterValueReference / Rationale
Starting Material 2-(4-methoxy-2-nitrophenyl)acetonitrileC₉H₈N₂O₃, MW: 192.17 g/mol [10]
Reagent Sulfuric Acid (H₂SO₄), 70% aq. soln.A strong acid catalyst is required for efficient hydrolysis.[1]
Solvent WaterActs as both solvent and reagent.
Reaction Temp. 110-120 °C (Reflux)Increased temperature is needed to hydrolyze the stable amide intermediate.
Reaction Time 4-8 hours (monitor by TLC/LC-MS)Time may vary based on scale and specific setup.
Final Product This compoundC₉H₉NO₄, MW: 195.17 g/mol
Expected Yield 75-90%Typical yields for this type of hydrolysis can be high if the reaction goes to completion.[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-methoxy-2-nitrophenyl)acetonitrile (1.0 eq).

  • Reagent Addition: Carefully and slowly add a pre-prepared 70% (v/v) aqueous solution of sulfuric acid (approx. 5-10 mL per gram of nitrile). The addition is exothermic and should be done with cooling if necessary.

  • Heating: Heat the mixture to 110-120 °C with vigorous stirring. Allow the reaction to reflux.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC. The disappearance of the starting material and the intermediate amide spot indicates completion.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. This will precipitate the crude carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper).

  • Purification: The crude solid can be purified by recrystallization. A good starting point is a mixture of ethanol and water or simply hot water.[8] Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

References

Technical Support Center: 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals working with 2-(4-Methoxy-2-nitrophenyl)acetic acid. Achieving high purity of this compound is critical for reproducible results in drug discovery and organic synthesis. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated purification protocols to address common challenges encountered during its synthesis and purification.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address the most common issues related to the purity of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically originate from the synthetic route. Assuming the common synthesis via hydrolysis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile, the primary impurities are:

  • Unreacted Starting Material: Residual 2-(4-Methoxy-2-nitrophenyl)acetonitrile.

  • Hydrolysis Intermediate: The corresponding amide, 2-(4-Methoxy-2-nitrophenyl)acetamide, formed from incomplete hydrolysis.[1]

  • Neutral Byproducts: Impurities from the synthesis of the nitrile precursor, which may not have been fully removed.[2]

  • Positional Isomers: If nitration was a step in the synthesis of the precursors, isomers such as 2-(2-Methoxy-4-nitrophenyl)acetic acid could be present.

Q2: My TLC plate shows multiple spots after synthesis. How do I identify what they are?

A2: Thin-Layer Chromatography (TLC) is an excellent first step for purity assessment.[3]

  • The Product Spot: The carboxylic acid is quite polar and will typically have a lower Rf value (retention factor) than less polar impurities.

  • Starting Nitrile: The nitrile is less polar than the carboxylic acid and will have a higher Rf.

  • Amide Intermediate: The amide is also polar, often with an Rf value very close to the carboxylic acid, which can make separation challenging.

  • Baseline Spotting: If a spot remains on the baseline, it could indicate highly polar impurities or salt forms of your product.

To improve separation on TLC and identify spots, co-spot your crude mixture alongside the starting material on the same plate. The eluent system can be optimized; a good starting point is a mixture of ethyl acetate and hexane (e.g., 3:1 v/v) with 1% acetic acid to ensure the carboxylic acid remains protonated and moves as a single spot.[4]

Q3: I performed an acid-base extraction, but the purity didn't improve significantly. What went wrong?

A3: Acid-base extraction is a powerful technique for purifying carboxylic acids from neutral or basic impurities.[5][6] However, its effectiveness depends on proper execution.

  • Incorrect pH: Ensure the pH of the aqueous basic solution (e.g., sodium bicarbonate) is high enough to deprotonate the carboxylic acid completely (pH > 6), making it water-soluble.[7] When re-acidifying to precipitate the product, the pH should be brought down sufficiently (pH < 3) with an acid like HCl.

  • Emulsion Formation: Vigorous shaking can create emulsions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

  • Insufficient Extraction: Perform multiple extractions (e.g., 3x) with the basic solution to ensure all the acidic product has moved to the aqueous layer.

  • Polar Neutral Impurities: This method is ineffective against neutral impurities with high polarity that may have some water solubility, or acidic/basic impurities with similar pKa values.

Q4: My final product is an off-white or yellow powder, but the literature reports it as a pale-yellow solid. How can I decolorize it?

A4: The color often comes from persistent, highly conjugated impurities. While recrystallization is the primary method for purification, sometimes trace colored impurities are stubborn.[8] Using a small amount of activated charcoal during the recrystallization process can be effective. However, use it sparingly, as it can also adsorb your product, reducing the yield. Add the charcoal to the hot solution just before filtration. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue.

  • Reduce Cooling Rate: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Use More Solvent: The saturation point may be too high. Add a little more hot solvent to the oiled-out mixture to redissolve it, then attempt a slower cooling process.

  • Change Solvent System: The chosen solvent may be too good. Try a solvent pair where the compound is very soluble in one ("solvating solvent") and poorly soluble in the other ("anti-solvent").[9][10] Dissolve the compound in a minimum of the hot solvating solvent, then slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (turbid). Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 2: Purification Workflow and Protocols

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial purity assessment of your crude product.

Purification_Decision_Tree Purification Strategy for this compound start Crude Product tlc_check Assess Purity by TLC/¹H NMR start->tlc_check is_major_product Is product the major component (>90%)? tlc_check->is_major_product  Initial Analysis acid_base Perform Acid-Base Extraction is_major_product->acid_base Yes column Flash Column Chromatography is_major_product->column No (<90% or complex mixture) recrystallize Recrystallization acid_base->recrystallize re_check Re-assess Purity recrystallize->re_check column->re_check final_product Pure Product re_check->column Purity Not Met re_check->final_product Purity Confirmed

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for removing neutral impurities from the acidic product.[11][12]

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate per 1 gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Wash Aqueous Layer (Optional): To remove any residual neutral compounds, wash the combined aqueous extracts with a small portion of fresh ethyl acetate. Discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 5% HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product.[13]

Recommended Solvent Systems:

  • Aqueous Ethanol (Ethanol/Water)

  • Ethyl Acetate / Hexane

  • Toluene

Procedure (using Ethanol/Water as an example):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated or nearly saturated.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

This method is used for separating complex mixtures or when recrystallization fails.[14][15]

Materials:

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of Hexane and Ethyl Acetate (e.g., starting with 4:1) with 1% Acetic Acid. The addition of acid is crucial to prevent peak tailing of the carboxylic acid.

  • TLC plates, developing chamber, UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. The ideal system gives the product an Rf value of ~0.3.[16]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading).

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent using a rotary evaporator.

Section 3: Purity Assessment

Confirming the purity of the final product is a critical final step.

Analytical Methods for Purity Confirmation
Technique Purpose Typical Parameters / Expected Results
Melting Point Preliminary purity check.A sharp melting point range (e.g., 1-2 °C) indicates high purity. Impurities typically broaden and depress the melting point.
¹H NMR Structural confirmation and impurity identification.Expected Spectrum (in CDCl₃): δ ~10-12 ppm (broad singlet, 1H, COOH), δ ~7.8 ppm (d, 1H), δ ~7.2 ppm (s, 1H), δ ~6.9 ppm (d, 1H), δ ~3.9 ppm (s, 3H, OCH₃), δ ~3.7 ppm (s, 2H, CH₂). The absence of peaks from starting materials or byproducts confirms purity.[4]
HPLC Quantitative purity analysis.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic or phosphoric acid. Detection: UV at 210 nm or 254 nm. A single major peak with >99% area indicates high purity.[17][18]
Mass Spec (MS) Molecular weight confirmation.Expect to see the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to the molecular formula C₉H₉NO₅.

References

Technical Support Center: Scale-Up of 2-(4-Methoxy-2-nitrophenyl)acetic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 2-(4-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure a robust, scalable, and safe process.

The primary industrial route to this compound involves the electrophilic nitration of 4-methoxyphenylacetic acid. While straightforward in principle, this reaction presents significant challenges in regioselectivity, process safety, and product purification when transitioning from the bench to pilot or manufacturing scale. This guide addresses these critical aspects in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and why?

A1: The most prevalent and economically viable route is the direct nitration of 4-methoxyphenylacetic acid using a mixed acid system, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This approach is favored due to the low cost and high reactivity of the starting materials. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in-situ from the mixed acids, attacks the electron-rich phenyl ring.[1]

Q2: What are the primary isomeric byproducts I should expect?

A2: The starting material, 4-methoxyphenylacetic acid, has two activating groups: the methoxy group (-OCH₃) and the acetic acid methylene group (-CH₂COOH). Both are ortho, para-directing. Since the para position relative to the methoxy group is occupied, nitration is directed to the positions ortho to the methoxy group. This results in two main products:

  • Desired Product: 2-(4-Methoxy-2-nitro phenyl)acetic acid

  • Isomeric Byproduct: 2-(4-Methoxy-3-nitro phenyl)acetic acid

Controlling the ratio of these isomers is the principal challenge of this synthesis.

Q3: What are the critical process parameters (CPPs) to monitor during the nitration reaction?

A3: The most critical parameters are:

  • Temperature: Nitration is highly exothermic. Precise temperature control is essential for safety and to minimize byproduct formation (e.g., dinitration or oxidative degradation).[2]

  • Rate of Addition: The speed at which the nitrating agent is added directly impacts the rate of heat generation. A slow, controlled addition is crucial for maintaining the target temperature.

  • Agitation: Homogeneous mixing is vital to ensure uniform temperature distribution and consistent reaction kinetics, preventing localized "hot spots" where side reactions can occur.

  • Concentration of Reagents: The ratio of sulfuric acid to nitric acid and the overall concentration of reactants influence the reaction rate and selectivity.

Q4: Is the final product light or heat-sensitive? What are the recommended storage conditions?

A4: Nitroaromatic compounds can be sensitive to light and heat. While this compound is generally stable under normal conditions, it is best practice to store it in amber, tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to prevent potential degradation over long periods.

Section 2: Process Workflow & Methodology

Synthesis Pathway

The workflow illustrates the nitration of 4-methoxyphenylacetic acid, leading to the desired product and the primary isomeric byproduct.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_purification Purification Start 4-Methoxyphenylacetic Acid Reaction Controlled Nitration (-5°C to 5°C) Start->Reaction Reagents Mixed Acid (HNO₃ / H₂SO₄) Reagents->Reaction Workup Reaction Quench (Ice-water) Reaction->Workup Crude Crude Product Mixture Workup->Crude Purification Recrystallization (e.g., Ethanol/Water) Crude->Purification Isomer Isomeric Byproduct (3-Nitro Isomer) Purification->Isomer Removed in Mother Liquor Product Final Product This compound Purification->Product Higher Purity

Caption: Synthesis workflow for this compound.
Experimental Protocol: Lab Scale (Demonstrative)

Disclaimer: This protocol is for informational purposes. All procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls (fume hood, blast shield). A thorough hazard analysis should be performed before commencing any work.

Materials:

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%, ~3-4 vol)

  • Concentrated Nitric Acid (70%, 1.1-1.2 eq)

  • Dichloromethane (DCM) or Acetic Anhydride (as solvent)

  • Ice, Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 4-methoxyphenylacetic acid and the chosen solvent (e.g., Dichloromethane).[2]

  • Cooling: Begin agitation and cool the reactor contents to -5°C to 0°C using a circulating chiller.

  • Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated nitric acid to chilled concentrated sulfuric acid. This step is highly exothermic and must be done slowly with cooling.

  • Nitration: Slowly add the prepared nitrating mixture to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 0-5°C for an additional 1-3 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Quenching: Slowly transfer the reaction mixture into a separate vessel containing a vigorously stirred mixture of ice and water. This must be done carefully to control the exotherm from the acid dilution.

  • Extraction & Isolation: If a solvent like DCM was used, separate the organic layer. If an acid solvent was used, the product may precipitate upon quenching. Filter the solid precipitate. Wash the isolated solid or organic layer with cold water until the washes are neutral (pH ~7).

  • Drying: Dry the crude product under vacuum at a temperature not exceeding 50°C.

  • Purification: Perform recrystallization of the crude solid, for example, from an ethanol/water mixture, to isolate the pure this compound.[3]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during scale-up.

Q: My reaction yield is consistently low (<50%). What are the likely causes?

A: Low yield can stem from several factors. Use the following decision tree to diagnose the issue.

G Start Low Yield Issue CheckSM HPLC Analysis: Significant Starting Material Remains? Start->CheckSM CheckTemp Review Batch Record: Temperature Excursion (>10°C) Occurred? CheckSM->CheckTemp No Sol_Incomplete Root Cause: Incomplete Reaction Solution: - Increase reaction time - Check nitrating agent potency - Increase eq. of nitrating agent CheckSM->Sol_Incomplete Yes CheckLoss Product Lost During Workup/Purification? CheckTemp->CheckLoss No Sol_Degradation Root Cause: Product Degradation Solution: - Improve cooling efficiency - Slow down addition rate - Check for hot spots (improve agitation) CheckTemp->Sol_Degradation Yes Sol_Solubility Root Cause: Product soluble in mother liquor Solution: - Optimize recrystallization solvent/antisolvent ratio - Cool crystallization mixture to lower temp - Perform second crop recovery CheckLoss->Sol_Solubility Yes

Caption: Troubleshooting low reaction yield.

Q: My final product purity is low due to the presence of the 3-nitro isomer. How can I improve separation?

A: Separating regioisomers with similar polarities is a significant challenge.[4] Consider the following strategies:

  • Optimize Recrystallization: This is the most industrially viable method. Systematically screen different solvent systems. A good system will maximize the solubility difference between the two isomers.

Solvent SystemRationale
Ethanol / WaterThe desired 2-nitro isomer is often less polar and may crystallize first upon addition of water as an anti-solvent.
Isopropanol (IPA)A single solvent system that can provide good solubility at reflux and lower solubility at room temperature or below.
Toluene / HeptaneA non-polar/polar aprotic system that can be effective for compounds with moderate polarity.
  • Fractional Crystallization: If a single recrystallization is insufficient, a multi-step fractional crystallization can be employed. This involves recrystallizing the enriched material multiple times, albeit with yield loss at each step.

  • pH-Based Extraction (Aqueous Workup): While both isomers are acidic, there might be a slight difference in their pKa values. A carefully controlled liquid-liquid extraction at a specific pH might achieve partial separation before crystallization, but this can be difficult to control at scale.

  • Derivatization: As a last resort for very difficult separations, one could convert the acid mixture to an ester or amide derivative, separate the isomeric derivatives (which may have different crystalline properties), and then hydrolyze the desired isomer back to the acid. This adds steps and cost to the process.[4]

Q: We are observing significant charring and dark coloration in the reaction mixture. What is happening?

A: Dark coloration or charring is a strong indicator of oxidative side reactions. This is almost always caused by poor temperature control. Concentrated nitric and sulfuric acids form a powerful oxidizing mixture that can degrade the organic material if the temperature rises too high.

  • Immediate Action: Ensure your cooling system is functioning correctly and has the capacity to handle the heat load of the reaction at your intended scale.

  • Preventative Action: Slow down the addition rate of the nitrating agent. Increase the efficiency of agitation to dissipate heat more effectively. Consider a more dilute reaction medium, though this may impact reaction time and vessel occupancy.

Section 4: Safety & Handling

4.1 Hazard Overview

  • Concentrated Sulfuric Acid (H₂SO₄): Corrosive. Causes severe skin burns and eye damage. Hygroscopic and reacts violently with water, releasing significant heat.

  • Concentrated Nitric Acid (HNO₃): Oxidizer and corrosive. Contact with other materials may cause fire. Causes severe skin burns and eye damage. Toxic if inhaled.[5]

  • Nitration Reaction: Highly exothermic with the potential for a runaway reaction if temperature is not controlled. This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.

  • 4-Methoxyphenylacetic Acid: May cause skin and eye irritation.[6]

4.2 Engineering Controls & PPE

  • Process: All operations should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.

  • Temperature Control: A robust and reliable cooling system with failsafes is mandatory.

  • PPE: At a minimum, operators should wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat or acid-resistant apron.

4.3 Emergency Procedures

  • Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate before cleanup.

  • Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

References

Technical Support Center: Nitration of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you mitigate common side reactions and optimize your synthesis of the desired product, 4-methoxy-3-nitrophenylacetic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: My reaction mixture turned dark brown/black, and the final product is a tar-like substance with very low yield. What is happening?

Answer: This is a classic sign of significant oxidation side reactions . The starting material, 4-methoxyphenylacetic acid, has two primary sites susceptible to oxidation by nitric acid, especially under harsh conditions: the electron-rich aromatic ring activated by the methoxy group, and the benzylic protons of the acetic acid side chain.[1]

Probable Causes & Solutions:

  • Excessive Temperature: The nitration reaction is highly exothermic. A runaway temperature drastically accelerates oxidative decomposition.

    • Solution: Maintain strict temperature control, typically between 0-10°C. This is the single most critical parameter. Pre-cool your acid mixture and your solution of the starting material before mixing, and perform the addition of the nitrating agent dropwise over an ice-water or ice-salt bath.

  • Highly Concentrated Nitric Acid: Using fuming nitric acid or a high concentration of nitric acid in the mixed acid (HNO₃/H₂SO₄) increases its oxidative potential.[2][3]

    • Solution: Use a well-defined mixed acid composition. A standard mixture is often sufficient to generate the necessary nitronium ion (NO₂⁺) electrophile without being overly oxidative.[4] Avoid using nitric acid as the solvent.

  • Slow or Inefficient Stirring: Poor mixing can create localized "hot spots" where the concentration of the nitrating agent is too high, leading to decomposition.

    • Solution: Ensure vigorous and efficient stirring throughout the entire addition process to dissipate heat and maintain a homogenous reaction mixture.

Table 1: Temperature Effects on Reaction Outcome

Temperature RangeExpected OutcomePredominant Side Reactions
0-10°C Clean mono-nitration, higher yield of desired product.Minimal
10-25°C Increased rate, but higher risk of dinitration.Dinitration, minor oxidation.
> 25°C Rapid reaction, severe product darkening, low yield.Oxidation , Polymerization, Dinitration.

Question 2: My NMR analysis shows the presence of a dinitrated product alongside my desired mono-nitrated compound. How can I improve selectivity?

Answer: The formation of dinitrated species occurs because the initial product, 4-methoxy-3-nitrophenylacetic acid, is still an activated aromatic ring. Although the nitro group is deactivating, the powerful activating effect of the methoxy group can still promote a second nitration.

Probable Causes & Solutions:

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent will drive the reaction towards polysubstitution.

    • Solution: Use a carefully measured molar equivalent of nitric acid, typically ranging from 1.0 to 1.1 equivalents relative to the starting material.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the initial nitration is complete provides more opportunity for a second nitration to occur.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up immediately.

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for the less favorable second nitration.

    • Solution: As with preventing oxidation, maintain a low reaction temperature (0-10°C).

Question 3: I've isolated a product, but my yield is low, and I suspect I'm losing product during the work-up. What is the correct procedure?

Answer: A proper work-up is crucial for isolating your acidic product and removing impurities. The standard procedure involves quenching the reaction on ice, followed by extraction.[5]

Recommended Work-up Protocol:

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water. This dilutes the acid, stops the reaction, and often causes the crude product to precipitate.[5]

  • Isolation/Extraction:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes the bulk of the mineral acids.[5]

    • If no solid forms (or for complete recovery): Transfer the quenched mixture to a separatory funnel and extract several times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing the Organic Layer: Combine the organic extracts and wash them sequentially with:

    • Water (x2): To remove residual acids.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (x2): This step is critical. It removes any remaining strong acids and also acidic byproducts like nitrophenols by converting them into their water-soluble salts.[5][6]

    • Brine (saturated NaCl solution): To help remove dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction alongside the primary competing side reactions.

Reactions cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products SM 4-Methoxyphenylacetic Acid NitratingAgent HNO₃ / H₂SO₄ Desired Desired Product (4-Methoxy-3-nitrophenylacetic acid) NitratingAgent->Desired Controlled Conditions (0-10°C, ~1 eq. HNO₃) Dinitro Dinitrated Product NitratingAgent->Dinitro Excess HNO₃ or High Temp. Oxidized Oxidized/Tarry Products NitratingAgent->Oxidized High Temp. or High [HNO₃]

Caption: Desired vs. Undesired Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][7] The nitronium ion is the actual species that attacks the aromatic ring. Without sulfuric acid, nitric acid alone is generally not strong enough to nitrate the ring efficiently.

Q2: My starting material has two ortho positions relative to the methoxy group. Why is nitration selective for the position next to the acetic acid group?

The methoxy group (-OCH₃) is a powerful ortho-, para-directing group.[8] Since the para position is blocked, nitration occurs at one of the two ortho positions. While electronic effects are similar for both ortho sites, steric hindrance from the bulky acetic acid side chain (-CH₂COOH) slightly influences the regioselectivity, but typically a mixture of isomers is possible if the other ortho position is unsubstituted. However, in this specific substrate, the primary product is 4-methoxy-3-nitrophenylacetic acid.

Q3: Can ipso-nitration occur with this substrate?

Ipso-nitration is an electrophilic substitution where the incoming nitro group displaces a substituent already on the ring, rather than a hydrogen atom.[9][10][11] For 4-methoxyphenylacetic acid, two types of ipso-attack are theoretically possible:

  • Attack at C1 (bearing -OCH₃): This is unlikely as the methoxy group is not a good leaving group.

  • Attack at C4 (bearing -CH₂COOH): This is more plausible and would lead to decarboxylation, replacing the entire acetic acid group with a nitro group to form 4-nitroanisole. This side reaction is generally favored by more aggressive nitrating conditions or specific catalysts.[12] To avoid it, stick to milder conditions (low temperature, controlled stoichiometry).

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the experiment.

Troubleshooting Start Start Experiment Problem Observe Reaction Outcome Start->Problem DarkTarry Problem: Dark/Tarry Mixture, Low Yield Problem->DarkTarry Dark Color Dinitration Problem: Dinitrated Product by NMR/TLC Problem->Dinitration Impure Product WorkupLoss Problem: Low Yield after Work-up Problem->WorkupLoss Low Yield Cause_Temp Cause: High Temperature DarkTarry->Cause_Temp Cause_Conc Cause: High [HNO₃] DarkTarry->Cause_Conc Dinitration->Cause_Temp Cause_Equiv Cause: Excess HNO₃ Dinitration->Cause_Equiv Cause_Time Cause: Long Reaction Time Dinitration->Cause_Time Cause_Workup Cause: Improper Work-up WorkupLoss->Cause_Workup Sol_Temp Solution: Maintain 0-10°C, use ice bath. Cause_Temp->Sol_Temp Sol_Conc Solution: Use standard mixed acid. Cause_Conc->Sol_Conc Sol_Equiv Solution: Use 1.0-1.1 molar equivalents. Cause_Equiv->Sol_Equiv Sol_Time Solution: Monitor by TLC, quench upon completion. Cause_Time->Sol_Time Sol_Workup Solution: Follow detailed work-up protocol. Cause_Workup->Sol_Workup

Caption: A step-by-step troubleshooting flowchart.

References

Technical Support Center: Purification of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this intermediate in high purity. We will address common problems through a troubleshooting guide and answer frequently asked questions, providing not just protocols, but the scientific reasoning behind them to empower you to adapt and optimize these methods for your specific needs.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common issues encountered during the purification of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid.

Q1: My reaction work-up is complete, but the yield is very low. Where could the product have been lost?

A1: Low yield is a frequent issue that can stem from several stages of the process. Let's break down the likely causes:

  • Incomplete Reaction: The synthesis, typically a nucleophilic substitution between 4-methoxy-2-nitroaniline and a haloacetic acid derivative, may not have gone to completion. Always monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Product Decomposition: Aromatic nitro compounds can be sensitive, and the amino acid linkage may be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[1][2] Avoid prolonged exposure to strong acids or bases during work-up.

  • Loss During Extraction: The amphoteric nature of your product—possessing both a carboxylic acid and a weakly basic secondary amine—can complicate liquid-liquid extractions.[3][4] The product might be partially soluble in both aqueous and organic layers at certain pH values. It is crucial to perform extractions at the correct pH to ensure it resides entirely in the desired phase. For instance, when extracting the product into an aqueous base, ensure the pH is sufficiently high (e.g., >9) to fully deprotonate the carboxylic acid. Conversely, when precipitating the product, adjust the pH to its isoelectric point where it has minimal aqueous solubility.

  • Premature Crystallization: During hot filtration to remove solid impurities, the product may crystallize on the filter paper or in the funnel if the solution cools too rapidly. To prevent this, use a pre-heated funnel and a minimum volume of hot solvent to dissolve the crude material.[5]

Q2: After purification, my product is a sticky oil or waxy solid, not the expected crystalline material. What causes this and how can I fix it?

A2: This phenomenon, often called "oiling out," typically indicates the presence of significant impurities or issues with the crystallization process itself.

  • High Impurity Load: Impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing the formation of a stable crystal lattice. The solution is to perform a more rigorous initial purification, such as an acid-base extraction, before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent used for recrystallization may be too good a solvent, keeping the compound dissolved even at low temperatures. Alternatively, the polarity might be incorrect.

  • Rapid Cooling: Cooling the solution too quickly favors precipitation over crystallization, trapping impurities and solvent within an amorphous solid. Allow the heated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

  • Solution: If oiling out occurs, try the following: Re-heat the solution to dissolve the oil, add a small amount of a better co-solvent (if using a mixed system) or more of the primary solvent to reduce supersaturation, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[5]

Q3: My NMR/LC-MS analysis shows persistent impurities. What are they likely to be and what is the best method to remove them?

A3: The most common impurities are unreacted starting materials or by-products from the synthesis. For the synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, these are typically:

  • Starting Materials: 4-methoxy-2-nitroaniline and the haloacetic acid reagent.

  • By-products: Potential hydrolysis of the starting materials or side-reactions.

The most effective purification strategy is a combination of acid-base extraction followed by recrystallization. This exploits the unique chemical handles of your target molecule.

  • Acid-Base Extraction: This technique is exceptionally well-suited for separating your acidic product from neutral or basic impurities.[6][7] By washing the organic solution with a weak base like sodium bicarbonate (NaHCO₃), you can selectively convert the carboxylic acid group of your product into its water-soluble sodium salt, pulling it into the aqueous layer. Neutral impurities (like some by-products) and the very weakly basic starting amine (4-methoxy-2-nitroaniline, whose basicity is reduced by the electron-withdrawing nitro group) will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.

  • Recrystallization: After acid-base extraction, a final recrystallization step will remove any remaining trace impurities, yielding a product of high purity.

Below is a general workflow for purifying your crude product.

G crude Crude Reaction Mixture (in Organic Solvent like Ethyl Acetate) wash_base Wash with aq. NaHCO₃ Solution crude->wash_base separate1 Separate Layers wash_base->separate1 org_layer Organic Layer (Contains neutral impurities, starting amine) separate1->org_layer Discard aq_layer Aqueous Layer (Contains sodium salt of product) separate1->aq_layer acidify Acidify with HCl to pH ~3-4 aq_layer->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Wash Solid precipitate->filter crude_solid Crude Purified Solid filter->crude_solid recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) crude_solid->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product

Caption: Overall purification workflow.

Detailed Experimental Protocols

These protocols provide a validated starting point. Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and weakly basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer. Stopper the funnel and shake gently at first to release any evolved CO₂ gas, venting frequently. Once the pressure subsides, shake vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 3-4 (check with pH paper). Your product should precipitate as a solid. The presence of both an amino group and a carboxylic acid group means the compound is amphoteric; its lowest water solubility occurs at its isoelectric point.[8][9]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid under vacuum to yield the crudely purified product, which can then be further purified by recrystallization.

G cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer (NaHCO₃) cluster_2 Organic Layer (Post-Extraction) org_initial Product (R-COOH) Neutral Impurity Starting Amine aq_final Product Salt (R-COO⁻Na⁺) NaHCO₃, H₂O org_initial:f0->aq_final:f0 Deprotonation (Acid-Base Reaction) org_final Neutral Impurity Starting Amine org_initial:f1->org_final:f0 Remains in Organic Phase org_initial:f2->org_final:f1 Remains in Organic Phase caption Principle of Acid-Base Extraction for Product Isolation.

Caption: Selective extraction via salt formation.
Protocol 2: Recrystallization

This protocol is for the final purification of the solid obtained from the acid-base extraction.

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent dissolves the compound when hot but not when cold. Ethanol, methanol, or an ethanol/water mixture are good starting points. A small-scale solvent screen is highly recommended.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (including charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven.

Solvent SystemBoiling Point (°C)PolarityComments
Ethanol78PolarGood general-purpose solvent for polar organic molecules.
Methanol65PolarSimilar to ethanol, but more volatile.
Water100Very PolarMay be used in a mixed system with an alcohol.
Ethanol/WaterVariableVariableA powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy, then add a drop of ethanol to clarify before cooling.
Acetic Acid118PolarCan be a good solvent for amino acids, but may be difficult to remove completely.[10]
Table 1: Potential Solvents for Recrystallization Screening.

Frequently Asked Questions (FAQs)

Q4: Why is sodium bicarbonate recommended for the extraction instead of a stronger base like sodium hydroxide?

A4: The use of a weak base like sodium bicarbonate (NaHCO₃) is a key aspect of a selective extraction. Your target molecule has a carboxylic acid (pKa ~4-5), which is acidic enough to be deprotonated by NaHCO₃. However, the secondary amine is only very weakly basic due to the strong electron-withdrawing effect of the ortho-nitro group on the phenyl ring.[11] A strong base like sodium hydroxide (NaOH) could potentially hydrolyze the product or other functional groups in your mixture, especially with heating, leading to degradation. NaHCO₃ provides the necessary basicity to isolate your product without being overly reactive.

Q5: What analytical techniques are best for confirming the purity of my final product?

A5: A combination of techniques should be used to confirm both the identity and purity of your compound.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[13] A well-developed HPLC method can separate your main compound from trace impurities, allowing for quantification of purity (e.g., >99% by peak area).

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of your compound, providing strong evidence of its identity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of your molecule. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

Q6: Can I use column chromatography to purify this compound?

A6: Yes, column chromatography is a viable, though often more labor-intensive, alternative.[15] Because your compound is quite polar (due to the carboxylic acid and N-H group), it will adhere strongly to a polar stationary phase like silica gel.[16] You would likely need a polar mobile phase (eluent), such as a mixture of ethyl acetate and methanol, possibly with a small amount of acetic acid to improve peak shape and prevent streaking of the acidic compound on the column. TLC should be used first to determine the optimal eluent system.

References

stability issues of 2-(4-Methoxy-2-nitrophenyl)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues you may encounter during your experiments. Due to the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer predictive insights and practical advice.

Overview of Potential Stability Considerations

This compound possesses three key functional groups that dictate its stability profile: a carboxylic acid, a nitro group, and a methoxy group attached to a phenyl ring. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, positioned ortho to the acetic acid moiety, can influence the molecule's susceptibility to degradation under various conditions. This guide will walk you through potential challenges and how to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

My compound seems to be degrading in aqueous solution. What is the likely cause and how can I prevent it?

Answer:

Aqueous instability is a common issue for compounds with carboxylic acid and nitro functionalities. The primary concerns are pH-dependent hydrolysis and potential microbial degradation.

  • pH-Dependent Stability: The solubility of phenylacetic acids is pH-dependent.[1] In basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which is generally more water-soluble but can also influence reaction pathways. While specific data for this compound is unavailable, related nitroaromatic compounds can be susceptible to degradation in strongly acidic or basic solutions. It is recommended to work with freshly prepared solutions and buffer them to a pH range of 4-6, if your experimental design allows.

  • Potential for Microbial Degradation: Phenylacetic acid derivatives can be susceptible to microbial degradation, particularly in non-sterile aqueous buffers stored for extended periods at room temperature.[2]

Troubleshooting Steps:

  • pH Control: Determine the optimal pH for your experiment where the compound is both soluble and stable. A preliminary pH stability screen is advisable.

  • Use Freshly Prepared Solutions: Avoid long-term storage of aqueous solutions. If storage is necessary, filter-sterilize the solution and store at 2-8°C for short-term or frozen at -20°C or -80°C for longer durations.[3]

  • Aseptic Techniques: When working with buffered solutions for cell-based assays or other sensitive applications, use aseptic techniques to minimize microbial contamination.

I've noticed a color change in my solid compound/solution upon exposure to light. Is this expected?

Answer:

Yes, a color change, often to a yellowish or brownish hue, is a strong indicator of photodecomposition. Nitroaromatic compounds are known to be light-sensitive. The nitro group can undergo photochemical reactions, leading to the formation of colored byproducts.

Causality: The nitro group can absorb UV-Vis light, promoting it to an excited state. This can initiate a variety of degradation pathways, including intramolecular rearrangements or reactions with other molecules.

Mitigation Strategies:

  • Storage: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Experimental Handling: Conduct experimental manipulations in a dimly lit environment or use glassware that offers UV protection.

  • Inert Atmosphere: For highly sensitive experiments, degassing your solvent and working under an inert atmosphere (e.g., nitrogen or argon) can further minimize photo-oxidative degradation.

What is the thermal stability of this compound? I'm planning a reaction at an elevated temperature.

Answer:

Potential Degradation Pathways:

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation at high temperatures, leading to the loss of CO2 and the formation of a nitrotoluene derivative.

  • Nitro Group Reactions: The nitro group itself can participate in complex thermal decomposition reactions.

Recommendations:

  • Preliminary Thermal Analysis: Before conducting a large-scale reaction at elevated temperatures, it is highly recommended to perform a small-scale experiment to assess thermal stability. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise information on the onset of decomposition.[5]

  • Reaction Condition Optimization: If your synthesis requires heat, aim for the lowest effective temperature and shortest possible reaction time.

  • Monitoring: Closely monitor your reaction by a suitable analytical method (e.g., TLC, LC-MS) to detect the appearance of degradation products.

My reaction involves reducing/oxidizing agents. How will this affect the stability of this compound?

Answer:

The nitro group is highly susceptible to both reduction and oxidation, which will lead to the transformation of your starting material.

  • Reduction: The nitro group can be readily reduced to a nitroso, hydroxylamino, or amino group, depending on the reducing agent and reaction conditions. This is a common synthetic transformation for this class of compounds.[4] If this is not your intended reaction, avoid common reducing agents (e.g., H2/Pd, NaBH4, SnCl2).

  • Oxidation: While the aromatic ring is somewhat deactivated by the nitro group, strong oxidizing agents could potentially lead to ring-opening or side-chain oxidation.

Workflow for Compatibility Testing:

If your experimental protocol requires the presence of other reagents, it is prudent to perform a compatibility study.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature incubator/water bath

Methodology:

  • Prepare a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol).

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis.

  • Take an initial sample (T=0) from each vial and analyze by HPLC to determine the initial peak area.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% H2O2 (oxidative stress)

  • Temperature-controlled oven (thermal stress)

  • Photostability chamber (photolytic stress)

  • HPLC-MS system for peak identification

Methodology:

  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH separately. Incubate at an elevated temperature (e.g., 60°C) and monitor for degradation over time by HPLC.

  • Oxidation: Dissolve the compound in a solution of 3% H2O2. Keep at room temperature and monitor for degradation.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) and analyze for degradation.

  • Photostability: Expose a solution of the compound to a light source as per ICH Q1B guidelines and monitor for degradation.

  • Analyze the stressed samples by HPLC-MS to identify the mass of any degradation products, which can help in elucidating the degradation pathways.

Data Presentation

Table 1: Hypothetical pH Stability Data

pHTemperature (°C)Time (hours)% Degradation
22524< 5%
72524< 2%
9252415%

This is example data and should be experimentally determined.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_reduction Reduction cluster_decarboxylation Thermal Stress cluster_photolysis Photolytic Stress A This compound B 2-(2-Amino-4-methoxyphenyl)acetic acid A->B Reducing Agents (e.g., H2/Pd) C 1-Methoxy-3-methyl-4-nitrobenzene A->C High Temperature D Colored Byproducts A->D UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G A Prepare Stock Solution of Compound B Expose to Stress Conditions (pH, Light, Heat, Oxidizing/Reducing Agents) A->B C Sample at Time Intervals B->C D Analyze by HPLC/LC-MS C->D E Quantify Degradation & Identify Byproducts D->E F Determine Stability Profile & Optimal Storage/Handling Conditions E->F

Caption: General workflow for assessing compound stability.

References

Technical Support Center: A Researcher's Guide to Managing Impurities in 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. The purity of starting materials is paramount for the synthesis of bioactive molecules, and this document provides practical, in-depth guidance on identifying and mitigating impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of this compound?

A1: Commercial batches can contain several types of impurities arising from the synthetic route or degradation. These may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Positional Isomers: Compounds like 2-(2-Methoxy-4-nitrophenyl)acetic acid or other isomers formed during nitration steps.[3]

  • Byproducts of Synthesis: Residual reagents or byproducts from steps such as hydrolysis or oxidation.[4][5]

  • Degradation Products: The nitro group can be susceptible to reduction, and the compound may degrade if exposed to harsh pH, light, or high temperatures.[6]

Q2: My material is off-color (e.g., darker yellow or brownish). What does this indicate?

A2: The expected appearance is typically a pale yellow solid.[7] A darker color often suggests the presence of oxidized impurities or residual reagents from the synthesis. While a slight color variation may not always impact a reaction, it warrants a purity check before use.

Q3: I'm observing unexpected peaks in my ¹H NMR spectrum. What could they be?

A3: Unexpected peaks can arise from various sources. Compare your spectrum to a reference. The expected peaks for this compound are distinct. Extraneous signals could correspond to residual solvents from a previous purification step, isomeric impurities, or unreacted starting materials. A detailed analysis of the chemical shifts and coupling constants can often provide clues to the identity of these minor components.

Q4: How can I quickly assess the purity of a newly acquired bottle of this compound?

A4: A quick and effective method is Thin-Layer Chromatography (TLC). By spotting your material alongside a reference standard (if available) and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components. A single spot indicates high purity, while multiple spots suggest the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9][10][11]

Troubleshooting and Purification Protocols

Guide 1: Initial Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for quantifying the purity of your material.

Rationale: This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like nitrophenylacetic acids, a reverse-phase C18 column is typically effective.[8]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of your this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: A common mobile phase for related compounds is a mixture of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to ensure sharp peaks for the carboxylic acid.[11] A gradient elution may be necessary to resolve closely related impurities.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject your sample and analyze the resulting chromatogram. The area percentage of the main peak provides a good estimation of purity.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solids.[1]

Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the cold solvent.[1][12]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For nitrophenylacetic acids, common choices include ethanol/water mixtures, or ethyl acetate/hexane systems.[13][14][15]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or the activated charcoal. This step must be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Allow the crystals to air-dry on the funnel, then transfer them to a watch glass to dry completely, preferably in a vacuum oven at a modest temperature.[1]

Solvent System Suitability for Nitrophenylacetic Acids Comments
Ethanol/WaterGoodThe compound is soluble in hot ethanol and less soluble upon the addition of water.
Ethyl Acetate/HexanesGoodDissolve in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy, then reheat to clarify and cool slowly.[14]
ToluenePotentially SuitableAromatic compounds can sometimes crystallize well from toluene.
Guide 3: Characterization of Purified Product

After purification, it is crucial to confirm the identity and purity of your this compound.

  • Melting Point: A sharp melting point close to the literature value (157-158°C) is a good indicator of high purity.

  • ¹H NMR Spectroscopy: This will confirm the chemical structure. The spectrum should be clean, with the correct chemical shifts and integration values for the aromatic protons, the methylene protons, and the methoxy protons.

  • HPLC: An HPLC analysis of the purified material should show a single major peak, ideally with a purity of >98%.

Experimental Workflows

Workflow for Purity Assessment and Purification

G cluster_0 Initial Assessment cluster_1 Decision cluster_2 Purification cluster_3 Final Steps start Receive Commercial This compound assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_pure Purity >98%? assess_purity->is_pure purify Purify by Recrystallization is_pure->purify No use_in_reaction Use in Subsequent Experiments is_pure->use_in_reaction Yes confirm_purity Confirm Purity (MP, HPLC, NMR) purify->confirm_purity confirm_purity->use_in_reaction

Caption: Decision workflow for handling commercial material.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and optimize your experiments on 2-nitrophenyl substrates. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the nitro group essential for this reaction, and why is its position at C-2 so effective?

A1: The Nucleophilic Aromatic Substitution (SNAr) reaction proceeds via a two-step addition-elimination mechanism.[1][2] The aromatic ring, normally electron-rich and thus nucleophilic, must be rendered electrophilic to be attacked by a nucleophile.[3] This is achieved by adding strong electron-withdrawing groups (EWGs) to the ring.[4][5]

The nitro group (-NO₂) is a powerful EWG that activates the ring towards nucleophilic attack.[3][6] Its placement ortho (or para) to the leaving group is critical. When the nucleophile attacks the carbon bearing the leaving group, a negative charge develops on the ring. This charge is delocalized and stabilized by the ortho-nitro group through resonance, forming a key intermediate known as a Meisenheimer complex.[2][4] If the nitro group were in the meta position, it could not participate in this resonance stabilization, making the reaction significantly slower or preventing it altogether.[2][7][8]

Q2: I was taught that fluoride is a poor leaving group. Why is it often the best for SNAr reactions?

A2: This is a crucial distinction between SNAr and other substitution reactions like the Sₙ2 mechanism. In an Sₙ2 reaction, the bond to the leaving group is broken in the rate-determining step, so weaker C-X bonds (like C-I) lead to faster reactions.

In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[2][9][10] Therefore, the leaving group's ability to activate the ring towards this initial attack is more important than its ability to leave. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it's attached to more electrophilic (more positive), accelerating the nucleophilic attack.[2][3][8] The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I, the reverse of the order seen in Sₙ2 reactions.[11]

Q3: Can the nitro group itself act as a leaving group?

A3: Yes, under certain conditions, the nitro group (as the nitrite anion, NO₂⁻) can function as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient.[12] This is less common than halide displacement but is a known pathway. If you observe unexpected products, especially when using highly activated substrates or forcing conditions, the possibility of nitro group displacement should be considered.

Troubleshooting and Optimization Guide

This guide addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product, even after extended reaction times. What should I investigate?

A: This is a common issue that can be traced back to several factors. A systematic approach is best.

Below is a decision-making workflow to diagnose the root cause of low reaction yield.

G start Low / No Yield check_activation Is the ring sufficiently activated? start->check_activation check_lg Is the leaving group appropriate? check_activation->check_lg Yes sol_activation Consider a substrate with a better EWG or additional EWGs. check_activation->sol_activation No check_nu Is the nucleophile reactive enough? check_lg->check_nu Yes sol_lg Switch to a more activating leaving group (e.g., -F or -Cl). check_lg->sol_lg No check_conditions Are the reaction conditions optimal? check_nu->check_conditions Yes sol_nu Increase nucleophile concentration. Use a stronger base to deprotonate the nucleophile. check_nu->sol_nu No sol_conditions Increase temperature. Switch to a polar aprotic solvent (DMSO, DMF). check_conditions->sol_conditions No

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Detailed Breakdown:

  • Possible Cause 1: Poor Nucleophile Reactivity

    • Explanation: The nucleophile may not be strong enough to attack the electron-deficient ring, or its concentration may be too low. For nucleophiles with acidic protons (e.g., alcohols, thiols, secondary amines), a base is required to generate the more nucleophilic conjugate base (alkoxide, thiolate, etc.).[1]

    • Solution:

      • Add a Base: If using a protic nucleophile, add a suitable base to deprotonate it. For alcohols or thiols, a moderately strong base like potassium carbonate (K₂CO₃) or a stronger one like sodium hydride (NaH) is effective.[1] For amines, a non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA can be used.

      • Increase Concentration: Use a slight excess of the nucleophile (1.1–1.5 equivalents).

      • Check Nucleophile Quality: Ensure the nucleophile has not degraded, especially if it is sensitive to air or moisture.

  • Possible Cause 2: Inadequate Solvent

    • Explanation: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[13][14] Polar aprotic solvents like DMSO, DMF, and NMP are ideal because they can solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the anionic nucleophile and the Meisenheimer complex relatively unsolvated and highly reactive.[15] Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Solution: Switch to a polar aprotic solvent. DMSO is often an excellent choice due to its high polarity. If solubility is an issue, THF or acetonitrile can be used, though they are generally less effective at promoting the reaction.[7][15]

  • Possible Cause 3: Insufficient Temperature

    • Explanation: While highly activated systems can react at room temperature, many SNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack.[1][16]

    • Solution: Gradually increase the reaction temperature. Start by heating to 50-60 °C and monitor the reaction by TLC. If the reaction is still sluggish, the temperature can be increased to 80–120 °C, solvent permitting. Be cautious, as higher temperatures can also promote side reactions.[1]

Issue 2: Formation of Multiple Products or Side Reactions

Q: My TLC/LC-MS shows multiple spots, and the desired product is not clean. What are the likely side reactions?

A: Side product formation often points to issues with stoichiometry, temperature, or reactive functional groups on your substrate.

  • Possible Cause 1: Di-substitution or Over-reaction

    • Explanation: If your substrate has more than one leaving group, or if the product of the initial substitution is also reactive, you may see di-substitution. This can also occur if a large excess of the nucleophile is used.

    • Solution: Use a controlled amount of the nucleophile (1.0–1.1 equivalents). Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations. Running the reaction at a lower temperature can also improve selectivity.

  • Possible Cause 2: Competing Reactions with Other Functional Groups

    • Explanation: If your 2-nitrophenyl derivative contains other electrophilic sites, the nucleophile might react there instead. A common example is a substrate with both a halide and an aldehyde, where a strong nucleophile/base could potentially react at the aldehyde (e.g., via a Cannizzaro-type reaction).[17]

    • Solution: Protect sensitive functional groups before performing the SNAr reaction. Alternatively, choose milder reaction conditions (lower temperature, weaker base) that favor the desired SNAr pathway.

  • Possible Cause 3: Steric Hindrance Leading to Alternative Pathways

    • Explanation: If the nucleophile or the substrate is sterically bulky, the direct attack at the C-1 position might be hindered.[18][19][20] While less common, this could favor other reactive pathways if available. For instance, very strong bases with hindered substrates can sometimes lead to elimination-addition (benzyne) mechanisms, though this is rare for highly activated nitroaromatics.[5]

    • Solution: If steric hindrance is suspected, try a less bulky nucleophile if possible. Increasing the reaction temperature may help overcome the steric barrier for the desired SNAr reaction.

Issue 3: Difficult Workup and Purification

Q: The reaction seems to work, but I have trouble isolating the product. The workup is messy.

A: Workup issues often arise from the use of high-boiling polar aprotic solvents or residual basic/acidic components.

  • Problem: Removing high-boiling solvents like DMSO or DMF.

    • Solution: After the reaction is complete, pour the mixture into a large volume of cold water or ice.[1] The desired organic product will often precipitate and can be collected by filtration. If it does not precipitate, perform an extraction with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The majority of the DMSO/DMF will remain in the aqueous layer. Multiple washes of the organic layer with brine can help remove residual amounts.

  • Problem: Emulsions during extraction.

    • Solution: Emulsions are common when basic reaction mixtures are neutralized. Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength, which often helps break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.

Core Mechanism and Experimental Protocols

The SNAr Mechanism on a 2-Nitrophenyl Derivative

The reaction proceeds in two key steps: nucleophilic addition to form a stabilized intermediate, followed by elimination of the leaving group to restore aromaticity.

Caption: The addition-elimination mechanism of SNAr reactions.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of a 2-nitrohalobenzene with a primary or secondary amine.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-nitrohalobenzene (1.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as DMSO or DMF (to make a 0.1–0.5 M solution).

  • Reagent Addition: Add the amine nucleophile (1.1–1.5 eq) to the solution, followed by a base such as K₂CO₃ (2.0 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50–100 °C. Monitor the reaction's progress by TLC or LC-MS. A color change (often to deep red or purple) is common and indicates the formation of the Meisenheimer complex.[17]

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction solvent).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data for Optimization

Using the right combination of solvent and base is critical for success. The tables below provide a starting point for your optimization efforts.

Table 1: Common Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947.2Excellent for stabilizing intermediates; high boiling point can complicate removal.[13]
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Good general-purpose solvent; easier to remove than DMSO.[1]
Acetonitrile (MeCN)Polar Aprotic8237.5Lower boiling point, useful for reactions at moderate temperatures.[18]
Tetrahydrofuran (THF)Polar Aprotic667.6Less polar, but useful for solubility; often requires higher temperatures.[7]
Ethanol (EtOH)Polar Protic7824.6Can act as a competing nucleophile and solvate/deactivate anionic nucleophiles. Generally avoided unless it is the nucleophile.[15]

Table 2: Common Bases for SNAr Reactions

BaseFormulapKa (Conjugate Acid)StrengthTypical Use
Potassium CarbonateK₂CO₃10.3ModerateDeprotonating phenols, thiols, and some amines.[1]
Sodium HydrideNaH~35Very StrongDeprotonating alcohols and thiols; irreversible. Use with caution.
TriethylamineEt₃N10.8Moderate (Organic)Scavenging acid (e.g., HCl) produced during the reaction, especially with amine nucleophiles.[1]
DBUC₉H₁₆N₂13.5Strong (Organic)A non-nucleophilic base for promoting reactions requiring stronger basicity than Et₃N.

References

Validation & Comparative

comparing the reactivity of 2-(4-Methoxy-2-nitrophenyl)acetic acid with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-(4-Methoxy-2-nitrophenyl)acetic Acid and Its Isomers

Introduction: The Intricate Dance of Substituents

In the landscape of medicinal chemistry and synthetic route design, the substitution pattern on an aromatic ring is a critical determinant of a molecule's physical, chemical, and biological properties. The compound this compound and its isomers are exemplary scaffolds where the interplay of electronic and steric effects dictates reactivity. This guide offers a comprehensive comparison of these isomers, moving beyond a simple list of properties to explain the underlying principles that govern their chemical behavior.

The core structure features a phenylacetic acid backbone, but the crucial actors are the methoxy (-OCH₃) and nitro (-NO₂) groups. The methoxy group is a powerful electron-donating group through resonance (+R effect), which overrides its inductive electron-withdrawing nature (-I effect), making it an overall ring activator and an ortho, para-director in electrophilic aromatic substitution (EAS).[1][2] In stark contrast, the nitro group is one of the strongest electron-withdrawing groups, acting through both resonance (-R) and induction (-I), serving as a potent ring deactivator and a meta-director.[3][4] The acetic acid moiety itself is weakly deactivating. The relative positioning of these three groups creates a unique electronic and steric environment for each isomer, profoundly influencing the reactivity of the carboxylic acid function, the aromatic ring, and the nitro group itself.

This analysis will focus on the principal isomers to provide a clear comparative framework for researchers.

Part 1: Reactivity of the Carboxylic Acid Moiety

The reactivity of the -COOH group is paramount for derivatization, such as forming esters or amides.[5] This reactivity is governed by two main factors: the acidity of the carboxylic proton (pKa) and the electrophilicity of the carbonyl carbon, which is influenced by steric hindrance.

Acidity (pKa)

A lower pKa value indicates a stronger acid, meaning the carboxylate conjugate base is more stable. The stability is enhanced by electron-withdrawing groups that can delocalize the negative charge.

  • The Ortho Effect: A key principle in substituted benzoic acids is the "ortho effect," where an ortho-substituent, regardless of its electronic nature, generally increases the acidity compared to its meta and para counterparts.[6][7] This is primarily due to a steric interaction that forces the carboxyl group to twist out of the plane of the benzene ring.[6][7] This twisting inhibits resonance between the carboxyl group and the ring, increasing the acidity.

  • Analysis of Isomers:

    • Parent (4-MeO, 2-NO₂): The nitro group at the ortho position exerts a powerful -I effect and, more importantly, triggers the ortho effect. This steric hindrance and strong induction are expected to make this isomer one of the most acidic.

    • Isomer A (2-MeO, 4-NO₂): Here, the methoxy group is ortho. While -OCH₃ is electron-donating, the ortho effect will still be at play, twisting the carboxyl group. The strong electron-withdrawing nitro group at the para position will effectively stabilize the carboxylate anion via resonance. This isomer is also expected to be a strong acid.

    • Isomer B (4-MeO, 3-NO₂): With no ortho substituent, the ortho effect is absent. The nitro group is meta to the carboxyl group, exerting only its -I effect. The methoxy group is para, and its +R effect will slightly destabilize the carboxylate. This isomer is predicted to be significantly less acidic than the ortho-substituted isomers.

    • Isomer C (5-MeO, 2-NO₂): The ortho-nitro group again ensures high acidity due to the ortho effect and its -I effect. The meta-methoxy group has a weaker electronic influence compared to a para-methoxy group.

Predicted Acidity Order: Parent (4-MeO, 2-NO₂) ≈ Isomer C (5-MeO, 2-NO₂) > Isomer A (2-MeO, 4-NO₂) > Isomer B (4-MeO, 3-NO₂)

Susceptibility to Nucleophilic Acyl Substitution (e.g., Esterification)

The rate of reactions like Fischer esterification depends on the electrophilicity of the carbonyl carbon and its steric accessibility.[8] Electron-withdrawing groups increase electrophilicity, while bulky ortho groups can hinder the approach of a nucleophile (like an alcohol).

  • Electronic Effects: The strong electron-withdrawing nitro group will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is strongest when the nitro group is ortho or para to the side chain.

  • Steric Effects: A substituent at the ortho position (C2) can sterically hinder the approach of a nucleophile to the carbonyl carbon of the acetic acid side chain.[9] This is a significant factor that can dramatically slow down reaction rates.

Predicted Esterification Reactivity Order: Isomer B (4-MeO, 3-NO₂) > Isomer A (2-MeO, 4-NO₂) > Isomer C (5-MeO, 2-NO₂) > Parent (4-MeO, 2-NO₂)

  • Justification: Isomer B lacks any ortho substituent, making its carboxylic acid group the most sterically accessible. Isomers A, C, and the Parent all suffer from ortho-substitution. The Parent compound, with the nitro group at C2, likely experiences the most significant steric hindrance due to the size of the -NO₂ group.

Part 2: Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) reactivity is dictated by the combined electronic effects of all substituents on the ring. The guiding principle is that the most powerfully activating group directs the position of substitution, though steric factors also play a role.[10]

  • Directing Effects:

    • -OCH₃: Strongly activating, ortho, para-director.

    • -NO₂: Strongly deactivating, meta-director.

    • -CH₂COOH: Weakly deactivating, meta-director.

The methoxy group is the most powerful activating group and will therefore dictate the position of the incoming electrophile.[10]

Table 1: Predicted Major Products for Electrophilic Bromination

IsomerStructureActivating/Directing InfluencePredicted Major Product Position(s)
Parent This compoundThe -OCH₃ at C4 is the dominant director. It directs ortho to itself, to C3 and C5. C5 is sterically favored over C3 (which is between two groups).C5
Isomer A 2-(2-Methoxy-4-nitrophenyl)acetic acidThe -OCH₃ at C2 is the dominant director. It directs ortho (C3) and para (C5). C5 is sterically favored.C5
Isomer B 2-(4-Methoxy-3-nitrophenyl)acetic acidThe -OCH₃ at C4 directs to C3 and C5. C3 is already occupied by -NO₂. The -NO₂ directs to C5. The -CH₂COOH directs to C5. All groups favor C5.C5
Isomer C 2-(5-Methoxy-2-nitrophenyl)acetic acidThe -OCH₃ at C5 directs ortho to C4 and C6. C4 is less sterically hindered.C4

G cluster_parent Parent: this compound p_ring Aromatic Ring p_och3 -OCH3 (C4) Strong Activator o,p-Director p_och3->p_ring Directs to C3, C5 p_outcome Substitution at C5 p_och3->p_outcome -OCH3 dominates p_no2 -NO2 (C2) Strong Deactivator m-Director p_no2->p_ring Directs to C4, C6 p_no2->p_outcome -OCH3 dominates p_ch2cooh -CH2COOH (C1) Weak Deactivator m-Director p_ch2cooh->p_ring Directs to C3, C5 p_ch2cooh->p_outcome -OCH3 dominates

Part 3: Experimental Protocols for Validation

Where direct comparative data is unavailable, the following validated protocols can be employed to quantify the reactivity differences.

Protocol 1: Determination of Relative Esterification Rates

This protocol uses gas chromatography (GC) to monitor the progress of a competitive esterification reaction, providing a direct comparison of reaction rates.

Objective: To determine the relative rates of acid-catalyzed esterification of the different methoxy-nitrophenylacetic acid isomers.

Methodology:

  • Reaction Setup: In separate, temperature-controlled reaction vessels (e.g., 25 mL round-bottom flasks) maintained at 60°C, prepare a solution of 10 mL of n-butanol (acting as both reactant and solvent) and 50 µL of concentrated sulfuric acid (catalyst).[11]

  • Internal Standard: Add 100 mg of a suitable internal standard (e.g., dodecane) to each flask.

  • Reactant Addition: To each flask, add 0.5 mmol of one of the methoxy-nitrophenylacetic acid isomers. Start a timer immediately.

  • Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of diethyl ether. Vortex thoroughly.

  • Analysis: Analyze the ether layer by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The disappearance of the starting carboxylic acid (or appearance of the ester product) is monitored.

  • Data Analysis: For each isomer, plot the ratio of the peak area of the starting material to the peak area of the internal standard against time. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity. For more rigorous analysis, pseudo-first-order rate constants can be calculated.[12][13]

G start Prepare n-butanol + H2SO4 + Internal Std in 4 separate flasks @ 60°C add_isomers Add 0.5 mmol of a different isomer to each flask. Start timer. start->add_isomers sampling Withdraw 100 µL aliquot at time points (t=0, 15, 30... min) add_isomers->sampling sampling->sampling Repeat for each time point quench Quench aliquot in NaHCO3(aq) / Diethyl Ether sampling->quench analyze Analyze ether layer by GC-FID quench->analyze plot Plot [Acid]/[Std] vs. Time analyze->plot compare Compare initial rates. Steeper slope = higher reactivity. plot->compare

Protocol 2: Potentiometric Titration for pKa Determination

This protocol describes a standard method for accurately determining the pKa of each acidic isomer.

Objective: To experimentally determine the pKa value for each isomer.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the carboxylic acid isomer and dissolve it in 50 mL of a 1:1 ethanol/water solution.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Use a burette to add a standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The equivalence point is the point of maximum slope, which can be found from a first-derivative plot (ΔpH/ΔV vs. V).

    • The pKa is the pH at exactly half the volume of the equivalence point (the half-equivalence point).[14][15]

Conclusion and Outlook

The reactivity of this compound and its isomers is a nuanced subject dictated by a delicate balance of electronic and steric effects. While foundational principles of organic chemistry allow for robust predictions, this guide underscores the necessity of empirical validation.

  • For reactions involving the carboxylic acid group , ortho-substituents play a dual role: they increase acidity (the ortho effect) but decrease reaction rates at the carbonyl carbon due to steric hindrance.

  • For reactions involving the aromatic ring , the powerfully activating ortho, para-directing methoxy group overwhelmingly controls the regioselectivity of electrophilic attack.

The provided experimental protocols offer a clear and reliable path for researchers to quantify these differences, generating the precise data needed for reaction optimization, quantitative structure-activity relationship (QSAR) studies, and rational drug design. Understanding this structure-reactivity relationship is not merely an academic exercise; it is a fundamental requirement for the efficient and targeted synthesis of complex molecules.

References

Confirming Molecular Identity: A Comparative Guide to the Structural Validation of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research and pharmaceutical development.[1] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. This guide provides a comparative overview of single-crystal X-ray crystallography as the definitive method for structural elucidation, contextualized with complementary spectroscopic techniques.

Using the synthetic intermediate 2-(4-Methoxy-2-nitrophenyl)acetic acid as our subject, we will explore the causality behind experimental choices in structural validation. While a public crystal structure for this specific molecule is not available, we will leverage crystallographic data from the closely related analog, N-(4-Methoxy-2-nitrophenyl)acetamide, to illustrate the principles and the richness of data obtained from X-ray diffraction.[2][3] This will be compared against the data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a holistic framework for robust structural confirmation.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, the technique generates a detailed electron density map from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[6][7] This method moves beyond establishing connectivity to defining the exact conformation and packing of molecules in the solid state, which is critical for understanding polymorphism and solid-form properties in active pharmaceutical ingredients (APIs).[1]

The experimental workflow for SC-XRD is a multi-step process that demands precision at each stage. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Compound Synthesis (this compound) crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purity is key mounting Crystal Selection & Mounting crystallization->mounting Defect-free crystal (30-300 microns) diffraction X-ray Diffraction (Data Collection) mounting->diffraction On Diffractometer integration Data Integration & Reduction diffraction->integration Diffraction Pattern solution Structure Solution (Phase Problem) integration->solution Reflection Intensities refinement Model Refinement solution->refinement Initial Model validation Final Structure Validation refinement->validation Refined Model (CIF) output output validation->output Atomic Coordinates, Bond Lengths/Angles, Torsion Angles

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Case Study: Insights from N-(4-Methoxy-2-nitrophenyl)acetamide

The crystal structure of the analog N-(4-Methoxy-2-nitrophenyl)acetamide provides a clear example of the definitive data obtained from an SC-XRD experiment.[2] The analysis reveals not just the atomic connectivity but the precise conformation of the substituent groups relative to the phenyl ring. For instance, the methoxy group is nearly coplanar with the ring, while the acetamido and nitro groups are twisted out of the plane by 25.4° and 12.8°, respectively.[2][3] This level of conformational detail is exceptionally difficult to obtain by other methods.

Parameter Value for N-(4-Methoxy-2-nitrophenyl)acetamide[2][3] Significance
Chemical FormulaC₉H₁₀N₂O₄Confirms the elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa=14.8713 Å, b=3.9563 Å, c=17.2057 Å, β=114.051°Precise dimensions of the repeating crystalline unit.
Volume (V)924.42 ųThe volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)Typically < 0.05 for good structuresA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data, typically deposited in a Crystallographic Information File (CIF), represents a comprehensive, three-dimensional blueprint of the molecule in the solid state.

A Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD is the gold standard, it is not always feasible (e.g., inability to grow suitable crystals) and provides a static picture of the molecule in the solid state.[8] A combination of other analytical techniques is essential for a full structural validation, especially to understand the molecule's behavior in solution, which is more relevant for many biological applications.[9]

Technique Sample State Information Provided Strengths Limitations
X-ray Crystallography Single Crystal3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[6]Unambiguous 3D structure; "gold standard" for definitive proof.[10]Requires high-quality single crystals; provides a solid-state, averaged structure.[8]
NMR Spectroscopy SolutionAtomic connectivity (¹H, ¹³C), proton environment, 2D/3D correlations.[11]Provides structure in solution, reveals dynamic processes.[8]Complex spectra for large molecules; relative, not absolute, stereochemistry is typically determined.[12]
Mass Spectrometry Gas/SolutionMolecular weight, elemental formula (HRMS), fragmentation patterns.[13]High sensitivity, confirms molecular formula.Provides no information on atomic connectivity or stereochemistry.
IR Spectroscopy Solid/LiquidPresence of specific functional groups (e.g., C=O, O-H, N-O).[14]Fast, simple, good for identifying key chemical bonds.Provides limited information on the overall molecular skeleton.
Computational Modeling In SilicoPredicted geometry, spectroscopic data (NMR, IR), electronic properties.[15]Complements experimental data, helps interpret spectra.The model is a prediction, not direct experimental evidence.

An Integrated Approach to Structural Validation

In modern chemical research, these techniques are not used in isolation but as part of a cohesive, self-validating workflow. The data from each method must be consistent to build a high-confidence structural assignment. For this compound, the workflow would logically proceed as follows:

  • Synthesis & Purification: The compound is synthesized and purified.

  • Initial Checks (MS & IR): High-resolution mass spectrometry (HRMS) would confirm the expected molecular formula (C₉H₉NO₅). IR spectroscopy would confirm the presence of a carboxylic acid (broad O-H and C=O stretches) and a nitro group (N-O stretches).

  • Connectivity Mapping (NMR): ¹H and ¹³C NMR would establish the carbon-hydrogen framework. The aromatic substitution pattern would be confirmed by the splitting patterns of the aromatic protons. 2D NMR experiments (like COSY and HMBC) would confirm the connectivity between the acetic acid side chain and the substituted phenyl ring.

  • Definitive Proof (SC-XRD): Finally, growing a single crystal and performing X-ray diffraction would provide the definitive 3D structure, confirming the connectivity established by NMR and revealing the precise solid-state conformation and intermolecular interactions, such as hydrogen bonding.

integrated_workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis synthesis Synthesized Compound (Purity Confirmed) ms Mass Spectrometry (Confirms Molecular Formula) synthesis->ms ir IR Spectroscopy (Confirms Functional Groups) synthesis->ir nmr NMR Spectroscopy (Maps Atomic Connectivity) synthesis->nmr xrd Single-Crystal X-ray Crystallography (Definitive 3D Structure) synthesis->xrd Crystal Growth final_structure Validated Structure of This compound ms->final_structure Consistent Data ir->final_structure Consistent Data nmr->final_structure Consistent Data xrd->final_structure Unambiguous Proof

Caption: An integrated workflow for the comprehensive structural validation of a new chemical entity.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystallization: The first, and often most critical, step is to grow a high-quality single crystal (ideally >0.1 mm in all dimensions).[13] For this compound, this would typically be attempted by slow evaporation of a saturated solution in various solvents (e.g., ethanol, ethyl acetate, acetone) or solvent mixtures at room temperature.

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a glass fiber or loop.[16]

  • Data Collection: The mounted crystal is placed on a diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibration of the atoms. A beam of monochromatic X-rays is directed at the crystal.[7] The crystal is slowly rotated, and a series of diffraction images are collected by a detector as different crystal planes satisfy the Bragg condition.[7]

  • Structure Solution and Refinement: The collected diffraction spots are indexed and their intensities integrated. Software is used to solve the "phase problem" and generate an initial electron density map.[17] An atomic model is built into this map and computationally refined against the experimental data to achieve the best possible fit, yielding the final structure.[18]

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a standard proton spectrum. Key expected signals would include a singlet for the methylene (CH₂) protons, a singlet for the methoxy (OCH₃) protons, and distinct signals in the aromatic region corresponding to the three protons on the substituted ring.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the methylene carbon, the methoxy carbon, and the six aromatic carbons.

  • 2D NMR (Optional but Recommended): If any ambiguity exists, acquire 2D spectra like HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range H-C correlations, for example, between the methylene protons and the aromatic ring carbons, definitively linking the side chain to the ring.

Conclusion

The structural validation of a molecule like this compound is a hierarchical process. While spectroscopic methods like NMR, MS, and IR provide rapid and essential data on connectivity and composition, single-crystal X-ray crystallography remains the ultimate arbiter for determining the definitive three-dimensional structure in the solid state. Its ability to provide precise bond lengths, angles, and stereochemical information is unsurpassed. For drug development professionals, embracing an integrated analytical strategy, with X-ray crystallography as the cornerstone for final validation, is essential for ensuring data integrity and accelerating the journey from discovery to clinic.

References

A Comparative Guide to the Biological Activity of 2-(4-Methoxy-2-nitrophenyl)acetic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of the potential biological activities of 2-(4-Methoxy-2-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry. Due to a scarcity of direct experimental data on this specific molecule, this guide will draw upon established findings for structurally similar compounds to infer its potential activities and to provide a framework for its systematic evaluation. We will delve into key biological activities such as anti-inflammatory and antimicrobial effects, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction: The Phenylacetic Acid Scaffold and the Influence of Substitution

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad range of biological activities. The core structure serves as a versatile scaffold that can be functionalized to modulate its pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, possesses two key substituents on the phenyl ring: a methoxy group (-OCH₃) at the para-position and a nitro group (-NO₂) at the ortho-position relative to the acetic acid moiety.

  • The Methoxy Group: The electron-donating nature of the methoxy group can influence the molecule's lipophilicity and its ability to interact with biological targets. In many drug candidates, methoxy groups are introduced to improve metabolic stability and oral bioavailability.

  • The Nitro Group: The electron-withdrawing nitro group can significantly impact the electronic properties of the aromatic ring and introduce the potential for specific interactions with enzyme active sites. Furthermore, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can lead to the formation of reactive intermediates with cytotoxic or antimicrobial effects.

This unique combination of substituents suggests that this compound may exhibit a distinct biological profile compared to its simpler analogs.

Comparative Analysis of Biological Activities

Based on the activities of structurally related compounds, we can hypothesize and explore several potential biological activities for this compound.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Many phenylacetic acid derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[3] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4][5]

Table 1: Comparison of Structurally Similar Phenylacetic Acid Derivatives with COX Inhibitory Activity

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diclofenac 2-[(2,6-dichlorophenyl)amino]phenylacetic acid~1.0~0.1~10
Ibuprofen (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid~13~35~0.37
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide~15~0.04~375

Data is compiled from various sources for comparative purposes. Actual values may vary based on assay conditions.

The presence of the nitro group in the ortho position of this compound could influence its binding within the COX active site, potentially affecting its potency and selectivity.

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway PL Membrane Phospholipids PLA2 Phospholipase A₂ PL->PLA2 Hydrolysis AA Arachidonic Acid PLA2->AA COX1 COX-1 (constitutive) AA->COX1 COX2 COX-2 (inducible) AA->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 PGs Prostaglandins (Inflammation, Pain) PGH2->PGs TXs Thromboxanes (Platelet Aggregation) PGH2->TXs NSAIDs NSAIDs / COX-2 Inhibitors NSAIDs->COX1 NSAIDs->COX2

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins and the inhibitory action of NSAIDs.

Inhibition of Phospholipase A₂ (PLA₂)

Another key enzyme in the inflammatory cascade is phospholipase A₂ (PLA₂), which is responsible for the release of arachidonic acid from membrane phospholipids.[6][7] Inhibition of PLA₂ can therefore prevent the formation of all downstream inflammatory mediators, including prostaglandins and leukotrienes.[8][9] Several natural and synthetic compounds have been identified as PLA₂ inhibitors.[10] Given that some phenolic compounds have shown PLA₂ inhibitory activity, the methoxyphenyl moiety of our target compound makes this an interesting avenue for investigation.

Table 2: Examples of PLA₂ Inhibitors

CompoundTypeIC₅₀
Manoalide Natural Product~0.05 µM (bee venom PLA₂)
Quercetin Flavonoid~2 µM (Group II PLA₂)[11]
Indomethacin NSAIDWeak inhibitor

IC₅₀ values are highly dependent on the specific PLA₂ isoform and assay conditions.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form cytotoxic reactive nitrogen species that can damage DNA and other cellular components. Furthermore, various phenoxyacetic acid derivatives have demonstrated antibacterial and antifungal properties.[12]

A study on nitrothiophenes revealed a correlation between their electronic properties and antibacterial activity, with the presence of a nitro group significantly affecting their potency.[13] This suggests that the nitro group in this compound could confer antimicrobial properties. Its efficacy would likely depend on the specific microbial strains and their expression of nitroreductase enzymes. The methoxy group may also modulate this activity by altering the compound's solubility and cell permeability.

Table 3: Antimicrobial Activity of Structurally Related Compounds

Compound ClassExampleReported Activity
Nitroaromatics NitrofurantoinBroad-spectrum antibacterial
Phenoxyacetic Acids 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acidGood antibacterial activity against S. aureus[12]
Methoxyphenols EugenolAntibacterial against foodborne pathogens[14]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a standardized framework for these investigations.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandins by purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the COX component of the enzyme produces prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, a process that can be monitored colorimetrically using a suitable probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, the test compound at various concentrations, and the COX enzyme (either COX-1 or COX-2).

  • Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percent inhibition against the log of the compound concentration.

Experimental Workflow: COX Inhibition Assay

COX_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solutions (COX-1 and COX-2) C Add Reagents to 96-well Plate (Buffer, Heme, Compound, Enzyme) A->C B Prepare Test Compound Dilutions B->C D Initiate Reaction (Add Arachidonic Acid & TMPD) C->D E Incubate and Measure Absorbance D->E F Calculate Percent Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC₅₀ Value G->H

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a test compound.

In Vitro Phospholipase A₂ (PLA₂) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of PLA₂.

Principle: The assay utilizes a fluorescently labeled phospholipid substrate. When PLA₂ cleaves the fatty acid from the sn-2 position, the fluorescence of the substrate is altered, which can be measured to determine enzyme activity.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified PLA₂ (e.g., from bee venom or human recombinant) and the fluorescent phospholipid substrate.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Reaction: In a microplate, combine the assay buffer, the test compound, and the PLA₂ enzyme.

  • Initiation: Add the fluorescent substrate to start the reaction.

  • Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value as described for the COX assay.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or agar disk diffusion can be used to assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.[15]

Principle (Broth Microdilution): The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. The plate is incubated, and microbial growth is assessed by measuring the turbidity or by using a growth indicator dye. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

Step-by-Step Protocol (Broth Microdilution):

  • Microorganism Preparation: Culture the selected bacterial or fungal strains overnight and prepare a standardized inoculum.

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: Observe the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that results in no growth on the agar is the MBC or MFC.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anti-inflammatory and antimicrobial agent. The presence of both a methoxy and a nitro group on the phenylacetic acid scaffold suggests a unique pharmacological profile that warrants further exploration.

The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of this compound. Future research should focus on performing these in vitro assays to determine its IC₅₀ values for COX-1/COX-2 and PLA₂ inhibition, as well as its MIC values against a range of clinically relevant microorganisms. Positive results from these initial screens would justify further studies, including in vivo models of inflammation and infection, to fully characterize the therapeutic potential of this compound.

References

A Spectroscopic Journey: Tracing the Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Evolution from Precursors to Final Product

In the intricate world of pharmaceutical development and organic synthesis, the precise characterization of molecules at each stage of their creation is paramount. This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant compound, 2-(4-Methoxy-2-nitrophenyl)acetic acid, and its key precursors: 4-methoxytoluene and 2-nitro-4-methoxytoluene. By dissecting the changes in their respective ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, we can meticulously follow the chemical transformations and confirm the identity and purity of each intermediate and the final product. This comparative analysis serves as an invaluable resource for researchers, scientists, and professionals in drug development, offering a clear spectroscopic roadmap for this synthetic pathway.

The Synthetic Pathway: From a Simple Toluene Derivative to a Complex Phenylacetic Acid

The synthesis of this compound typically commences with the readily available starting material, 4-methoxytoluene. The journey to the final product involves two key transformations: nitration of the aromatic ring followed by the introduction of the acetic acid moiety. Understanding this synthetic route is fundamental to interpreting the corresponding spectroscopic data, as each reaction step introduces or modifies functional groups that leave a distinct fingerprint on the spectra.

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"4-Methoxytoluene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Nitro-4-methoxytoluene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-(4-Methoxy-2-nitrophenyl)acetic_acid" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Methoxytoluene" -> "2-Nitro-4-methoxytoluene" [label="Nitration (HNO₃, H₂SO₄)"]; "2-Nitro-4-methoxytoluene" -> "2-(4-Methoxy-2-nitrophenyl)acetic_acid" [label="Introduction of Acetic Acid Moiety"]; }

Caption: Synthetic route to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern, and integration of the signals are instrumental in elucidating the structure.

Experimental Protocol: ¹H NMR

A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 1-5% (w/v). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

graph "H-NMR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Dissolve Sample in Deuterated Solvent"]; B [label="Transfer to NMR Tube"]; C [label="Acquire Spectrum"]; D [label="Process and Analyze Data"];

A -> B -> C -> D; }

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹H NMR Spectral Analysis

4-Methoxytoluene: The spectrum is characterized by its simplicity, reflecting the molecule's symmetry.

  • ~2.3 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group (-CH₃).

  • ~3.8 ppm (s, 3H): A singlet for the three protons of the methoxy group (-OCH₃).

  • ~6.8 ppm (d, 2H) and ~7.1 ppm (d, 2H): Two doublets in the aromatic region, each integrating to two protons, representing the four aromatic hydrogens. The protons ortho to the methoxy group are typically more shielded and appear at a lower chemical shift.

2-Nitro-4-methoxytoluene: The introduction of the electron-withdrawing nitro group (-NO₂) breaks the symmetry of the aromatic ring, leading to a more complex splitting pattern.

  • ~2.5 ppm (s, 3H): A singlet for the methyl group protons.

  • ~3.9 ppm (s, 3H): A singlet for the methoxy group protons.

  • Aromatic Region: The three aromatic protons will appear as distinct signals. The proton ortho to the nitro group will be the most deshielded and appear at the highest chemical shift, likely as a doublet. The other two protons will exhibit coupling to each other, resulting in a doublet and a doublet of doublets.

This compound: The addition of the acetic acid side chain introduces a new set of protons. Based on available data for a closely related compound, the following assignments can be proposed.[1]

  • ~3.81 ppm (s, 3H): A singlet for the methoxy group protons.[1]

  • ~3.8-4.0 ppm (s, 2H): A singlet for the two protons of the methylene group (-CH₂-) of the acetic acid side chain.

  • Aromatic Region: The three aromatic protons will have distinct chemical shifts. For a similar compound, signals were observed at ~7.44 ppm (d, 1H, J=8.4Hz) , ~7.78 ppm (dd, 1H, J₁=8.1Hz, J₂=2.1Hz) , and ~8.01 ppm (d, 1H, J=2.1Hz) .[1]

  • ~12.61 ppm (br s, 1H): A broad singlet at a high chemical shift, characteristic of a carboxylic acid proton (-COOH).[1]

Compound-CH₃ (ppm)-OCH₃ (ppm)-CH₂- (ppm)Aromatic-H (ppm)-COOH (ppm)
4-Methoxytoluene ~2.3 (s, 3H)~3.8 (s, 3H)-~6.8 (d, 2H), ~7.1 (d, 2H)-
2-Nitro-4-methoxytoluene ~2.5 (s, 3H)~3.9 (s, 3H)-Complex pattern for 3H-
This compound -~3.81 (s, 3H)[1]~3.8-4.0 (s, 2H)~7.44 (d, 1H), ~7.78 (dd, 1H), ~8.01 (d, 1H)[1]~12.61 (br s, 1H)[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. Typically, each unique carbon atom gives rise to a single peak.

Experimental Protocol: ¹³C NMR

The sample preparation is similar to that for ¹H NMR. The ¹³C NMR spectrum is acquired on a spectrometer, often at a frequency of 75 MHz or higher. Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. Chemical shifts are reported in ppm relative to TMS.

¹³C NMR Spectral Analysis

4-Methoxytoluene: Due to symmetry, only six distinct carbon signals are expected.

  • ~20 ppm: The methyl carbon (-CH₃).

  • ~55 ppm: The methoxy carbon (-OCH₃).

  • Aromatic Region (~114-160 ppm): Four signals for the aromatic carbons. The carbon attached to the methoxy group will be the most deshielded.

2-Nitro-4-methoxytoluene: The eight carbon atoms are now chemically distinct, leading to eight signals in the spectrum. The introduction of the nitro group will cause a downfield shift for the carbon atom to which it is attached.

This compound: The spectrum will show signals for the nine different carbon atoms.

  • ~40 ppm: The methylene carbon of the acetic acid group (-CH₂-).

  • ~56 ppm: The methoxy carbon (-OCH₃).

  • Aromatic Region (~110-160 ppm): Six signals for the aromatic carbons. The carbons attached to the nitro and methoxy groups will be significantly affected.

  • ~170-180 ppm: The carbonyl carbon of the carboxylic acid (-COOH), which is typically found at a high chemical shift.

Compound-CH₃ (ppm)-OCH₃ (ppm)-CH₂- (ppm)Aromatic-C (ppm)-C=O (ppm)
4-Methoxytoluene ~20~55-~114, ~130, ~130, ~158-
2-Nitro-4-methoxytoluene ~20~56-8 distinct signals-
This compound -~56~406 distinct signals~170-180

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR

For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

FT-IR Spectral Analysis

4-Methoxytoluene:

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether group.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching.

2-Nitro-4-methoxytoluene:

  • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong characteristic absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively.

  • Other peaks will be similar to 4-methoxytoluene, with some shifts due to the electronic effect of the nitro group.

This compound:

  • ~2500-3300 cm⁻¹ (broad): A very broad absorption band characteristic of the O-H stretching of a carboxylic acid, often overlapping with C-H stretches.

  • ~1700 cm⁻¹: A strong, sharp absorption due to the C=O stretching of the carboxylic acid carbonyl group.[1]

  • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric -NO₂ stretching vibrations.

  • ~1250 cm⁻¹: C-O-C stretching of the ether.

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
4-Methoxytoluene -~2850-3000--~1250, ~1040
2-Nitro-4-methoxytoluene -~2850-3000-~1520, ~1340~1250, ~1040
This compound ~2500-3300 (broad)~2850-3000~1700[1]~1520, ~1340~1250

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. Depending on the compound's properties and the desired information, various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis

4-Methoxytoluene: The molecular ion peak [M]⁺ will be observed at m/z = 122. Common fragments would include the loss of a methyl group ([M-15]⁺) and the tropylium ion at m/z = 91.[2]

2-Nitro-4-methoxytoluene: The molecular ion peak [M]⁺ is expected at m/z = 167. Fragmentation may involve the loss of the nitro group ([M-46]⁺) or other characteristic fragments.

This compound: The molecular ion peak [M]⁺ should appear at m/z = 211. In ESI, the deprotonated molecule [M-H]⁻ at m/z = 210 is often observed. A characteristic fragmentation pathway is the loss of the carboxylic acid group as CO₂H ([M-45]⁺).

CompoundMolecular FormulaMolecular WeightExpected [M]⁺ or [M-H]⁻ (m/z)
4-Methoxytoluene C₈H₁₀O122.16122
2-Nitro-4-methoxytoluene C₈H₉NO₃167.16167
This compound C₉H₉NO₅211.17211 or 210

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed narrative of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique window into the molecular structure, allowing for the unambiguous identification and characterization of each compound. The introduction of the nitro group in the first step dramatically alters the symmetry and electronic properties of the aromatic ring, which is clearly reflected in the increased complexity of the NMR spectra and the appearance of characteristic nitro group bands in the IR spectrum. The subsequent addition of the acetic acid moiety introduces new, distinct signals in all spectroscopic analyses, most notably the carboxylic acid proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, and the broad O-H and sharp C=O stretches in the IR spectrum. This comprehensive guide serves as a practical tool for chemists, confirming the successful synthesis and purity of this compound through the power of spectroscopic analysis.

References

A Comparative Guide to Purity Assessment of 2-(4-Methoxy-2-nitrophenyl)acetic acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a foundational pillar of scientific integrity and product safety. In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), even minute impurities can significantly impact biological activity, toxicity, and stability. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-(4-Methoxy-2-nitrophenyl)acetic acid, a key building block in various synthetic pathways.

This guide will not only detail a robust HPLC methodology but also objectively compare its performance against two powerful orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Capillary Electrophoresis (CE). By presenting supporting experimental data and explaining the causality behind methodological choices, this document aims to equip researchers with the knowledge to make informed decisions for their analytical needs.

The Critical Role of Purity for this compound

This compound is a substituted phenylacetic acid derivative. Its synthesis, commonly achieved through the nitration of 4-methoxyphenylacetic acid, presents a classic challenge in regioselectivity. The directing effects of the methoxy and acetic acid functional groups can lead to the formation of positional isomers, which are often the primary process-related impurities.

The presence of these isomers can interfere with subsequent reaction steps, impact the pharmacological profile of the final compound, and complicate regulatory submissions. Therefore, a highly selective and sensitive analytical method is paramount to ensure the quality and consistency of this compound.

Primary Purity Assessment: A Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolving power, sensitivity, and robustness.[1] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The "Why" Behind the Method: Causality in Experimental Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention for aromatic compounds. The choice of a high-purity silica backbone minimizes secondary interactions, leading to better peak shapes.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent allows for the fine-tuning of analyte retention. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to sharper, more symmetrical peaks.[2]

  • Detection: The nitroaromatic and phenylacetic acid chromophores in the molecule allow for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately on the day of analysis.[3][4]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 275 nm
Injection Volume 10 µL
Run Time 15 minutes

System Suitability Tests (SSTs):

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Orthogonal Methods for Purity Verification

To ensure the comprehensive purity assessment of a compound, it is best practice to employ at least one orthogonal analytical technique. An orthogonal method is based on a different scientific principle, providing a truly independent verification of purity.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[5][6] Unlike chromatographic techniques that rely on the separation of components, qNMR provides a direct measurement of the analyte concentration against a certified internal standard.[7]

The Causality Behind qNMR's Power:

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a known amount of a high-purity internal standard, the absolute purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself.

Key Advantages of qNMR:

  • Primary Method: Can determine purity without a compound-specific reference standard.

  • Orthogonal Technique: Provides purity data based on a different principle than chromatography.

  • Structural Confirmation: Provides structural information simultaneously with quantification.

Experimental Protocol: qNMR

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire a proton NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.[8] For acidic compounds like this compound, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode.[3]

The Causality Behind CE's Selectivity:

Separation in CZE is governed by the charge-to-size ratio of the analytes.[9] This provides a different separation mechanism compared to the partitioning that occurs in reversed-phase HPLC, making it an excellent orthogonal technique.

Key Advantages of CE:

  • High Efficiency: Often provides a higher number of theoretical plates than HPLC, leading to excellent resolution.

  • Low Sample and Reagent Consumption: A significant advantage in early-stage drug development.

  • Orthogonal Selectivity: Separates based on different physicochemical properties than HPLC.

Experimental Protocol: Capillary Zone Electrophoresis

  • Capillary: Fused silica, 50 µm I.D., 50 cm total length.

  • Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 275 nm.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the sample in the BGE at a concentration of 0.1 mg/mL.

Method_Selection cluster_methods Analytical Techniques cluster_criteria Selection Criteria Topic Purity of this compound HPLC HPLC (Primary Method) Topic->HPLC qNMR qNMR (Orthogonal) Topic->qNMR CE CE (Orthogonal) Topic->CE Specificity Specificity for Isomers HPLC->Specificity High Sensitivity LOD/LOQ HPLC->Sensitivity High Speed Analysis Time HPLC->Speed Moderate Quantitation Absolute vs. Relative HPLC->Quantitation Relative qNMR->Specificity Moderate qNMR->Sensitivity Lower qNMR->Speed Fast qNMR->Quantitation Absolute CE->Specificity High CE->Sensitivity High CE->Speed Fast CE->Quantitation Relative

Comparative Data Summary

The following table summarizes the expected performance of the three analytical techniques for the purity assessment of this compound.

ParameterHPLCqNMRCapillary Electrophoresis (CE)
Principle of Separation/Quantification Partitioning between stationary and mobile phasesNuclear magnetic resonance signal intensityElectrophoretic mobility
Primary Impurity Separation (Positional Isomers) ExcellentPotentially challenging if signals overlapExcellent
Quantification Relative (Area % vs. standard)Absolute (vs. internal standard)Relative (Area % vs. standard)
Limit of Detection (LOD) Low (ng range)Higher (µg range)Low (pg range)
Analysis Time per Sample 15-20 minutes5-10 minutes10-15 minutes
Strengths Robust, widely available, high resolutionPrimary method, structural informationHigh efficiency, low solvent usage
Limitations Requires a reference standard for the main peakLower sensitivity, requires specialized equipmentCan be less robust than HPLC

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, a validated Reversed-Phase HPLC method is the recommended primary technique. Its robustness, high resolving power for positional isomers, and sensitivity make it ideal for release testing and stability studies.

To ensure the highest level of confidence in the purity value, particularly for the certification of a reference standard or during process validation, the use of an orthogonal method is strongly advised. Quantitative NMR (qNMR) is an excellent choice for this purpose as it provides an absolute purity value based on a fundamentally different principle, thereby offering a comprehensive and trustworthy characterization of the material. Capillary Electrophoresis (CE) serves as another powerful orthogonal technique, especially when high separation efficiency is required.

By employing a combination of these analytical techniques, researchers and drug development professionals can establish a robust and scientifically sound purity assessment strategy for this compound, ensuring the quality and integrity of their research and products.

References

A Comparative Guide to the Efficacy of 2-(4-Methoxy-2-nitrophenyl)acetic Acid Derivatives as Putative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and optimization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. The 2-(4-methoxy-2-nitrophenyl)acetic acid scaffold presents an intriguing, yet underexplored, chemical starting point for inhibitor design. This guide provides a comprehensive framework for evaluating the potential efficacy of its derivatives, drawing upon established principles of enzyme inhibition and structure-activity relationships (SAR) for related compound classes. While public domain data on this specific scaffold is limited, this document will serve as a practical and scientifically grounded roadmap for its investigation, with a focus on two prevalent enzyme families: Carbonic Anhydrases and Protein Tyrosine Phosphatases.

Introduction: The Therapeutic Potential of Nitrophenylacetic Acid Derivatives

The nitrophenylacetic acid core structure is a versatile scaffold in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, and the carboxylic acid, a potential hydrogen bond donor and acceptor, endows these molecules with the capacity to interact with various enzyme active sites. The this compound structure, in particular, offers additional points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability, while the phenyl ring and the acetic acid side chain provide multiple avenues for derivatization.

Derivatives of nitrophenylacetic acids have been explored as potential enzyme inhibitors.[1] While specific data for the this compound series is not widely available in peer-reviewed literature, the broader class of nitrophenyl compounds has shown activity against several enzyme families, making this a promising area for novel drug discovery.

Potential Enzyme Targets for this compound Derivatives

Based on the chemical features of the scaffold and the known activities of related nitrophenyl compounds, two key enzyme families emerge as primary targets for inhibition by this compound derivatives: Carbonic Anhydrases and Protein Tyrosine Phosphatases.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The esterase activity of CAs is often assayed using the hydrolysis of p-nitrophenyl acetate, highlighting the relevance of the nitrophenyl moiety.[1][2][3][4][5][6][7][8]

Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases are critical signaling enzymes that remove phosphate groups from tyrosine residues on proteins. Their dysregulation is implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders. The substrate mimicry of the nitrophenyl phosphate moiety makes nitrophenylacetic acid derivatives potential candidates for PTP inhibition.[9][10][11][12][13][14][15]

Comparative Efficacy: A Framework for Evaluation

To systematically evaluate the efficacy of a series of this compound derivatives, a multi-pronged approach encompassing in vitro enzyme inhibition assays, determination of inhibition constants (IC50 and Ki), and elucidation of the mechanism of inhibition is essential.

Hypothetical Comparative Data

The following table illustrates how experimental data for a hypothetical series of this compound derivatives targeting Carbonic Anhydrase II (CA II) and Protein Tyrosine Phosphatase 1B (PTP1B) would be presented. This serves as a template for organizing and interpreting screening results.

Compound IDR1-substituent (at C5 of phenyl ring)R2-substituent (on acetic acid)CA II IC50 (µM)PTP1B IC50 (µM)
MNPA-001 -H-H>10085.2
MNPA-002 -Cl-H75.450.1
MNPA-003 -F-H68.945.7
MNPA-004 -H-CH3>10092.5
MNPA-005 -Cl-CH382.165.3

Caption: Hypothetical IC50 values for a series of this compound (MNPA) derivatives against human Carbonic Anhydrase II and Protein Tyrosine Phosphatase 1B.

Structure-Activity Relationship (SAR) Insights

The analysis of SAR is crucial for optimizing lead compounds. For the this compound scaffold, key modifications and their potential impact on inhibitory activity can be postulated:

  • Substituents on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can modulate the electronic properties of the molecule, influencing its binding affinity. Halogen substitutions (e.g., -Cl, -F) often enhance binding through halogen bonding or by altering the pKa of the carboxylic acid.

  • Modifications of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid can affect the compound's ability to act as a hydrogen bond donor/acceptor and can also impact its cell permeability.

  • Alterations to the Methoxy and Nitro Groups: Shifting the positions of the methoxy and nitro groups can significantly alter the molecule's conformation and its interaction with the enzyme's active site.

SAR_Concept Scaffold This compound Scaffold R1 Phenyl Ring Substituents (R1) Scaffold->R1 Modulate electronics and sterics R2 Acetic Acid Modifications (R2) Scaffold->R2 Alter H-bonding and cell permeability Potency Inhibitory Potency (e.g., lower IC50) R1->Potency Selectivity Enzyme Selectivity R1->Selectivity R2->Potency R2->Selectivity

Caption: Key modification points on the this compound scaffold for SAR studies.

Experimental Protocols for Efficacy Determination

The following are detailed, step-by-step methodologies for assessing the inhibitory potential of novel compounds against Protein Tyrosine Phosphatases and Carbonic Anhydrases.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[9][10][14]

Objective: To determine the IC50 value of a test compound against a specific PTP.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B)

  • pNPP substrate[9]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop solution (e.g., 1 M NaOH)

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for uninhibited and blank wells) to triplicate wells.

  • Add 25 µL of the PTP enzyme solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the stop solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PTP_Assay_Workflow A Prepare compound dilutions B Add compound/control to plate A->B C Add PTP enzyme B->C D Pre-incubate (37°C, 15 min) C->D E Add pNPP substrate D->E F Incubate (37°C, 30 min) E->F G Add stop solution F->G H Read absorbance at 405 nm G->H I Calculate % inhibition and IC50 H->I

Caption: Experimental workflow for the PTP inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay based on the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[5][7][8]

Objective: To determine the IC50 value of a test compound against a specific CA isoform.

Materials:

  • Purified recombinant CA enzyme (e.g., CA II)

  • p-NPA substrate dissolved in acetone

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).

  • To each well of a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound or vehicle control, and 20 µL of the CA enzyme solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the change in absorbance at 400 nm over time (kinetic read) for 5-10 minutes at room temperature.

  • The rate of the reaction (V) is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel enzyme inhibitors. While direct experimental evidence for its efficacy is currently sparse in the public domain, this guide provides a robust framework for its systematic evaluation. By targeting enzymes such as Carbonic Anhydrases and Protein Tyrosine Phosphatases, and by employing rigorous biochemical assays and structure-activity relationship studies, the therapeutic potential of this chemical series can be thoroughly explored. Future research should focus on the synthesis and screening of a diverse library of these derivatives to uncover potent and selective inhibitors for further preclinical development.

References

A Technical Guide to the Structural and Functional Properties of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid in Comparison to Other Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed structural and functional comparison of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid with other nitroaniline derivatives. While direct experimental data for 2-((4-methoxy-2-nitrophenyl)amino)acetic acid is not extensively available in peer-reviewed literature, this document synthesizes information on its constituent chemical moieties and draws comparisons with well-characterized nitroanilines. By examining the interplay of electronic and steric effects, we can project the physicochemical properties and potential biological activities of this compound, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Nitroanilines: A Versatile Chemical Scaffold

Nitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group.[1] These molecules are fundamental building blocks in the synthesis of a wide array of commercially important products, including dyes, antioxidants, and pharmaceuticals.[2] The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique chemical reactivity and biological activity to these compounds.[2] The relative positions of these substituents on the aromatic ring (ortho, meta, or para) significantly influence the molecule's properties, such as basicity, acidity, and spectroscopic characteristics.[2][3]

This guide focuses on 2-((4-methoxy-2-nitrophenyl)amino)acetic acid, an N-substituted nitroaniline. We will dissect its structure and compare its predicted properties to those of simpler, well-documented nitroanilines.

Structural Comparison: The Interplay of Substituents

The structure of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid is unique due to the combination of a 2-nitroaniline core, a para-methoxy group, and an N-acetic acid substituent. To understand its properties, we must consider the electronic and steric contributions of each component.

The Nitroaniline Core: Positional Isomerism

The position of the nitro group relative to the amino group in simple nitroanilines dictates their fundamental properties.

  • o-Nitroaniline: The proximity of the nitro and amino groups leads to intramolecular hydrogen bonding and significant steric hindrance.[4][5] This "ortho effect" can lead to decreased basicity compared to what would be expected based on electronic effects alone.[6]

  • m-Nitroaniline: The nitro group exerts a strong electron-withdrawing inductive effect, but its resonance effect does not extend to the amino group.[2][7] This makes m-nitroaniline more basic than its ortho and para isomers.[3][7]

  • p-Nitroaniline: The nitro group is in direct conjugation with the amino group, allowing for strong electron withdrawal through resonance, which significantly decreases the basicity of the amino group.[7]

Substituent Effects in 2-((4-methoxy-2-nitrophenyl)amino)acetic acid

In our target molecule, the nitro group is ortho to the amino-acetic acid group, and the methoxy group is in the para position relative to the amino-acetic acid group.

  • Electron-donating methoxy group: The methoxy group at the para position is a strong electron-donating group through resonance. This would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity.

  • Electron-withdrawing nitro group: The ortho-nitro group is a strong electron-withdrawing group, which will decrease the basicity of the amino nitrogen.

  • N-acetic acid group: The N-acetic acid substituent introduces a carboxylic acid functionality, making the overall molecule acidic. It also adds steric bulk around the nitrogen atom.

The interplay of these groups is complex. The electron-donating methoxy group will partially counteract the electron-withdrawing effect of the nitro group. However, the ortho position of the nitro group will likely lead to steric hindrance and intramolecular hydrogen bonding, which will influence the molecule's conformation and reactivity.

Table 1: Comparison of Key Structural Features and Predicted Physicochemical Properties

CompoundKey Structural FeaturesPredicted pKa (Amino Group)Predicted Acidity (Carboxylic Acid)
2-((4-methoxy-2-nitrophenyl)amino)acetic acid o-nitro, p-methoxy, N-acetic acidLow (weakly basic)Moderately acidic
2-Nitroaniline o-nitro14.28[3]N/A
3-Nitroaniline m-nitro11.55[3]N/A
4-Nitroaniline p-nitro13.05[3]N/A
Glycine Amino acid9.62.34

Functional Comparison: Reactivity and Biological Potential

The structural features of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid suggest a unique functional profile compared to simpler nitroanilines.

Acidity and Basicity

The amino group in 2-((4-methoxy-2-nitrophenyl)amino)acetic acid is expected to be significantly less basic than in aniline due to the strong electron-withdrawing effect of the ortho-nitro group. While the para-methoxy group donates electron density, the ortho effect of the nitro group is likely to dominate.[6] The presence of the carboxylic acid group makes the overall molecule acidic. The pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid, but may be influenced by the electronic nature of the substituted phenyl ring.

Spectroscopic Properties

Predicting the spectroscopic properties of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid can be done by considering the contributions of its functional groups.

  • ¹H NMR: The aromatic region will show a complex splitting pattern due to the three different substituents on the ring. The protons of the acetic acid moiety will appear as a singlet, and the N-H proton will likely be a broad signal.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the acetic acid group.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch of the carboxylic acid, O-H stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group are expected.

  • UV-Vis Spectroscopy: The molecule is expected to have strong UV absorption due to the extended conjugation of the nitroaniline chromophore.

Biological Activity

Nitroaniline derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[8] The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group within cells to form reactive radical species that can damage cellular components.

While no specific biological data for 2-((4-methoxy-2-nitrophenyl)amino)acetic acid has been found, its structure suggests potential for biological activity. The presence of the nitroaromatic system is a key feature in many bioactive molecules. The amino acid-like side chain could potentially influence its uptake and metabolism by cells. Further investigation into its cytotoxic and antimicrobial properties is warranted.

Experimental Protocols for Comparative Analysis

To empirically compare 2-((4-methoxy-2-nitrophenyl)amino)acetic acid with other nitroanilines, the following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for separating and quantifying nitroaromatic compounds.[9][10][11]

Objective: To determine the purity of a sample of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid and compare its retention time with other nitroanilines.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification)[9]

  • Reference standards of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid and other nitroanilines

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[9] Degas the mobile phase before use.

  • Standard Preparation: Prepare stock solutions of each compound in acetonitrile or methanol. Prepare a series of working standards by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to 254 nm.

    • Inject 10 µL of each standard and sample.

    • Record the chromatograms and determine the retention times and peak areas.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition MobilePhase Mobile Phase (Acetonitrile/Water/Formic Acid) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standards Standard Solutions Standards->HPLC Sample Sample Solution Sample->HPLC UV_Detector UV-Vis Detector (254 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Data_Analysis Data Analysis (Retention Time, Peak Area) Chromatogram->Data_Analysis

Caption: Workflow for HPLC analysis of nitroanilines.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]

Objective: To evaluate the cytotoxic effects of 2-((4-methoxy-2-nitrophenyl)amino)acetic acid on a cancer cell line and compare it to other nitroanilines.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final DMSO concentration in the medium being non-toxic, typically <0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Compounds Treat with Compounds Incubate_24h->Treat_Compounds Incubate_Treatment Incubate (24-72h) Treat_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

2-((4-methoxy-2-nitrophenyl)amino)acetic acid is a multifaceted nitroaniline derivative with a unique combination of substituents that are predicted to significantly influence its chemical and biological properties. Based on the established principles of physical organic chemistry, it is expected to be a weakly basic, moderately acidic compound with a distinct spectroscopic signature. The presence of the nitroaromatic moiety suggests potential for biological activity, which warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic characterization of this and other novel nitroaniline derivatives, paving the way for their potential application in drug discovery and materials science.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Methoxy-2-nitrophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory experience to ensure the protection of personnel and the environment. The procedures outlined below are grounded in the principles of chemical safety and hazardous waste management as mandated by the Environmental Protection Agency (EPA).

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

The presence of a nitroaromatic group is a key structural alert. Nitro compounds can be reactive and are often classified as toxic.[3] Therefore, based on expert analysis of its constituent functional groups and data from structurally similar molecules, This compound must be managed as hazardous waste.

This proactive classification ensures compliance with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from generation to disposal.[4] Under RCRA, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of similar nitroaromatic compounds, it is prudent to assume this substance meets the toxicity characteristic.

Hazard Class Justification based on Analogous Compounds Primary Safety Concern
Skin Irritant SDS for related nitrophenylacetic acids indicate skin irritation.[1]Avoid direct skin contact.
Eye Irritant Causes serious eye irritation or damage.[2][5]Wear appropriate eye protection.
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or if dust is inhaled.[2]Prevent dust generation and ingestion.
Environmental Hazard Nitroaromatic compounds can be environmental pollutants.[3]Do not dispose of down the drain or in regular trash.[6]

Pre-Disposal: Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use. The causality is simple: proper PPE is the primary barrier between the researcher and potential chemical exposure.

  • Eye Protection : Wear safety glasses with side-shields or chemical splash goggles.[2]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any airborne particulates.

Step-by-Step Disposal Protocol

The disposal of this compound waste follows the established protocols for solid chemical hazardous waste. This workflow ensures that the waste is properly contained, identified, and stored pending removal by trained hazardous waste professionals.

Step 1: Container Selection

Select a waste container that is compatible with the chemical.

  • Material : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The original product container is often an ideal choice if it is in good condition.[4]

  • Integrity : Ensure the container is free from cracks, leaks, or any other damage.

  • Size : Choose a container appropriate for the volume of waste to avoid having a large, half-empty container taking up storage space for an extended period.

Step 2: Waste Collection
  • Solid Waste : Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust. If necessary, use a scoop or spatula.

  • Contaminated Materials : Any items lightly contaminated with the compound, such as weighing paper, gloves, or paper towels, should also be placed in the designated solid waste container.[4][7] These items are considered hazardous waste by contact and must not be disposed of in the regular trash.[4]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement and ensures the safety of all personnel who may handle the container.

  • As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label.[4]

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first piece of waste was added).

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Incompatibility : Store the waste container in a location segregated from incompatible materials. As an acidic compound, it should be kept separate from bases. As an organic nitro compound, it should be stored away from strong oxidizing agents to prevent potentially violent reactions.[1]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Container Closure : The waste container must be kept tightly closed at all times, except when waste is being added.[8]

The diagram below illustrates the decision-making and operational workflow for the disposal process.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Disposal of 2-(4-Methoxy-2- nitrophenyl)acetic acid Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container (HDPE or Glass) ppe->container collect Transfer Waste Solid & Contaminated Materials into Container container->collect label_waste Affix 'Hazardous Waste' Label - List Chemical Name - List Hazards - Add Accumulation Date collect->label_waste saa Move Container to Designated Satellite Accumulation Area (SAA) label_waste->saa segregate Store with Compatible Chemicals (Away from Bases & Oxidizers) in Secondary Containment saa->segregate close_lid Ensure Container is Tightly Closed segregate->close_lid request_pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor close_lid->request_pickup end Waste Removed for Proper Disposal request_pickup->end

Caption: Waste Disposal Workflow for this compound.

Step 5: Arranging for Final Disposal

Hazardous waste must be removed from the SAA by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not exceed the storage time limits for your facility's generator status (e.g., typically up to one year for partially filled containers in an SAA).[6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's EHS emergency line.

  • For small spills of solid material, gently sweep it up using a scoop or brush, avoiding the creation of dust.

  • Place the collected material and all cleaning supplies into a designated hazardous waste container and label it accordingly.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to this comprehensive disposal guide, laboratory professionals can manage this compound waste with confidence, ensuring a safe research environment and maintaining full regulatory compliance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.